Tribuloside
Descripción
Propiedades
IUPAC Name |
[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGGLGXQSFURLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tribuloside: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of the flavonoid this compound, detailing its chemical structure, physicochemical and biological properties, and its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a flavonoid glycoside that has been isolated from plants such as Tribulus terrestris L.[1] Its chemical identity is well-established through various spectroscopic and analytical techniques.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | [(2S,3R,4R,5S,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | [2] |
| SMILES | C1=CC(=CC=C1/C=C/C(=O)OC[C@H]2--INVALID-LINK--OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O">C@@HO)O | [2] |
| Molecular Formula | C30H26O13 | [2] |
| CAS Number | 22153-44-2 | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 594.5 g/mol | [2] |
| Boiling Point | 943.9 ± 65.0 °C (Predicted) | |
| Solubility | Soluble in DMSO (125 mg/mL), Pyridine, Methanol, Ethanol.[1][3] | |
| logP | 2.5 (Computed) | [2] |
| Appearance | Powder | [3] |
| Storage | -20°C, protect from light | [1] |
Biological and Pharmacological Properties
This compound has demonstrated a wide range of biological and pharmacological activities, making it a compound of significant interest for therapeutic applications.
Table 3: Summary of Biological and Pharmacological Activities of this compound
| Activity | Description | Key Findings | Source(s) |
| Anti-inflammatory | Reduces inflammation by modulating key signaling pathways and inflammatory mediators. | Suppresses the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5] | [4][5][6] |
| Antioxidant | Exhibits radical scavenging activity. | Demonstrates 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity.[3][7] | [3][6][7] |
| Anticancer | Potential to inhibit tumor growth. | May influence cell proliferation, apoptosis, and metastasis, possibly through the MAPK signaling system.[4] | [4] |
| Melanogenesis Promotion | Enhances the production of melanin. | Increases melanogenesis, promotes dendrite formation, and enhances melanosome transport in human epidermal melanocytes.[8][9] | [8][9] |
| Anti-mycobacterial | Shows activity against non-pathogenic Mycobacterium species. | Exhibits a minimum inhibitory concentration (MIC) of 5.0 mg/mL against Mycobacterium madagascariense and Mycobacterium indicus pranii.[3][7] | [3][7] |
| Acute Lung Injury (ALI) Treatment | Shows therapeutic potential in treating ALI. | Reduces inflammatory cell infiltration, decreases fibrotic area, and repairs damaged alveoli in animal models of ALI.[4][5] | [4][5] |
| PDE4 Inhibition | Acts as an inhibitor of phosphodiesterase 4 (PDE4). | IC50 value of 6 μM.[8] | [8] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.[4] this compound has been shown to interact with components of this pathway, such as MAPK3, suggesting a mechanism for its anti-inflammatory and anticancer effects.[4]
This compound's inhibition of the MAPK pathway.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is vital for cell survival and inhibition of apoptosis. This compound may regulate BCL2 via this pathway, promoting cell survival and reducing tissue injury, as seen in acute lung injury models.[4]
Modulation of the PI3K-Akt pathway by this compound.
PDE/cAMP/PKA Signaling Pathway
This compound enhances melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This activates Protein Kinase A (PKA), subsequently promoting the expression of proteins involved in melanin synthesis and transport.[9]
This compound's role in the PDE/cAMP/PKA pathway.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Tribulus terrestris plant material, synthesized from various sources.
Workflow for this compound Isolation and Purification.
Methodology:
-
Extraction:
-
Clean and dry the plant material (Tribulus terrestris fruits or aerial parts).
-
Perform reflux extraction with 70-80% ethanol. The ratio of plant material to solvent is typically 1:8 to 1:12 (w/v).
-
Repeat the extraction process 2-3 times for 2-3 hours each to ensure maximum yield.
-
Combine the extracts.
-
-
Filtration and Concentration:
-
Filter the combined extracts to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to a macroporous adsorption resin column (e.g., HPD100a).
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Wash with a low concentration of ethanol (e.g., 10-30%) to remove less polar impurities.
-
Elute the target compounds, including this compound, with a higher concentration of ethanol (e.g., 50-95%).
-
Collect the eluate and concentrate it to dryness.
-
-
Silica Gel Column Chromatography:
-
Adsorb the concentrated eluate onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of a silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in petroleum ether or chloroform in methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TDC) to identify fractions containing this compound.
-
-
Crystallization:
-
Combine the pure fractions containing this compound and concentrate them.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., hot methanol or ethanol) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain pure this compound.
-
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Record 1H and 13C NMR spectra to determine the chemical structure. The chemical shifts and coupling constants will be characteristic of the flavonoid and glycosidic moieties.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Utilize techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF) to determine the exact mass of the molecule and confirm its elemental composition.
Network Pharmacology and Molecular Docking
Network Pharmacology Analysis:
-
Target Identification: Obtain the 2D structure and SMILES string of this compound from a database like PubChem.[4] Use target prediction databases (e.g., SwissTargetPrediction) to identify potential protein targets.[4]
-
Disease-Associated Target Collection: Collect genes associated with a specific disease (e.g., Acute Lung Injury) from databases like GeneCards.[4]
-
Network Construction: Identify the common targets between the drug and the disease. Construct a protein-protein interaction (PPI) network using tools like STRING and visualize it with software such as Cytoscape.[4]
-
Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the key biological processes and signaling pathways involved.[4]
Molecular Docking:
-
Structure Preparation: Obtain the 3D structure of this compound and the target proteins (e.g., from the Protein Data Bank). Prepare the ligand and receptor structures by adding hydrogen atoms and removing water molecules using software like AutoDockTools.[4]
-
Docking Simulation: Perform molecular docking using software like AutoDock Vina to predict the binding affinity and interaction mode between this compound and the target proteins.[4]
-
Analysis: Analyze the docking results to identify key interacting residues and binding energies.[4]
Conclusion
This compound is a promising natural flavonoid with a diverse range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its therapeutic potential is underscored by its ability to modulate key signaling pathways such as MAPK, PI3K-Akt, and PDE/cAMP/PKA. The experimental protocols outlined in this guide provide a framework for the isolation, characterization, and further investigation of this valuable compound. Continued research into the mechanisms of action and potential therapeutic applications of this compound is warranted and holds promise for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journalejmp.com [journalejmp.com]
- 7. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. medkoo.com [medkoo.com]
Unveiling Nature's Alternative Sources of Tribuloside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of natural sources of tribuloside, a bioactive flavonoid glycoside, beyond its well-known origin, Tribulus terrestris. This document delves into alternative plant sources, quantitative data, detailed experimental protocols for isolation and analysis, and the key signaling pathways modulated by this compound.
Introduction to this compound
This compound, chemically identified as kaempferol-3-O-(6''-p-coumaroyl)-beta-D-glucopyranoside, is a flavonoid glycoside recognized for its diverse pharmacological activities. Traditionally associated with Tribulus terrestris, emerging phytochemical research has identified its presence in a broader range of plant species. This guide focuses on these alternative sources, offering valuable information for the discovery and development of new therapeutic agents.
Alternative Natural Sources of this compound
While Tribulus terrestris remains a primary source, several other plant species have been identified as containing this compound. This section details these alternative botanical sources, providing a foundation for further investigation and potential commercial sourcing.
Agrimonia pilosa (Hairy Agrimony)
Agrimonia pilosa, a perennial herbaceous plant in the Rosaceae family, has been identified as a notable source of this compound. It is used in traditional medicine in East Asia for various ailments.
Rosa canina (Dog Rose)
Rosa canina, commonly known as the dog rose, is a variable climbing, wild rose species native to Europe, northwest Africa, and western Asia. Its fruits, known as rosehips, are rich in various bioactive compounds, including flavonoids. While direct quantification of this compound is not extensively reported, studies have confirmed the presence of its aglycone, kaempferol, suggesting the existence of its glycosides.
Other Documented Sources
Phytochemical databases have documented the presence of this compound in a wide array of other plant species, although detailed quantitative and methodological studies for many of these are still limited. These sources include, but are not limited to:
-
Acanthophora spicifera
-
Aerva lanata
-
Althaea cannabina
-
Anaphalis contorta
-
Castanea sativa
-
Daphne genkwa
-
Fragaria ananassa (Strawberry)
-
Gossypium hirsutum (Upland Cotton)
-
Pinus species (Pines)
-
Quercus species (Oaks)
-
Rubus species (Raspberries and Blackberries)
Quantitative Analysis of this compound and Related Compounds
The concentration of this compound can vary significantly depending on the plant species, part of the plant used, geographical location, and harvesting time. This section presents available quantitative data for this compound and its aglycone, kaempferol, in alternative sources.
| Plant Species | Plant Part | Compound | Concentration | Analytical Method |
| Agrimonia pilosa | Aerial Parts | Tiliroside (this compound) | Yield of 20 g from 108 g of ethyl acetate extract | Column Chromatography |
| Rosa canina | Fruit (Rosehip) | Kaempferol (after hydrolysis) | Average 5.2 mg/kg (dry weight) | HPLC-MS |
Note: The data for Agrimonia pilosa represents a yield from a specific extraction and fractionation process and not a direct concentration in the raw plant material. The data for Rosa canina indicates the presence of kaempferol glycosides, which would include this compound, but does not provide a direct quantification of this compound itself. Further research is required to establish precise concentrations of this compound in these and other alternative sources.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and related flavonoids from plant materials, based on cited scientific literature.
General Extraction and Fractionation Protocol for Flavonoids from Agrimonia pilosa
This protocol is adapted from a study that successfully isolated tiliroside (this compound) from Agrimonia pilosa.
-
Extraction: The dried and pulverized aerial parts of Agrimonia pilosa are extracted with 80% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of bioactive compounds. The resulting filtrate is then concentrated under a vacuum to yield a crude ethanol extract.
-
Solvent Partitioning: The crude ethanol extract is resuspended in water and then partitioned sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The ethyl acetate fraction, which is often enriched with flavonoids, is subjected to silica gel column chromatography. A gradient solvent system, such as chloroform-methanol (e.g., starting from 100:0 to 0:100), is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Crystallization: Fractions containing the compound of interest, as identified by TLC, are combined and concentrated. The target compound, in this case, tiliroside, can then be purified by crystallization from a suitable solvent like methanol.
Hydrolysis and Quantification of Kaempferol from Rosa canina by HPLC-MS
This protocol describes the hydrolysis of flavonoid glycosides to their aglycones for quantification, as applied to Rosa canina.
-
Sample Preparation: Dried and powdered fruit of Rosa canina (rosehips) is used as the starting material.
-
Acid Hydrolysis: An extraction solution containing 1.2 M HCl in methanol, with the addition of ascorbic acid to prevent degradation, is added to the plant material. The mixture is heated under reflux (e.g., at 90°C for 2 hours) to hydrolyze the glycosidic bonds, releasing the aglycones.
-
Extraction of Aglycones: After cooling, the extract is filtered. The filtrate is then diluted with the extraction solution and filtered through a 0.45 µm filter before analysis.
-
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.
-
Detection: Mass spectrometry (MS) is used for the selective and sensitive detection of kaempferol. The instrument is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification.
-
Quantification: A calibration curve is generated using a certified standard of kaempferol. The concentration of kaempferol in the sample is determined by comparing its peak area to the calibration curve.
-
General Validated HPLC Method for Flavonoid Quantification
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in plant extracts.
-
Chromatographic System:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a mass spectrometer (MS) is required.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Flow Rate: A flow rate of around 0.8-1.0 mL/min is generally used.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30-40°C) to ensure reproducibility.
-
Detection: DAD detection is set at the maximum absorbance wavelength of this compound (around 315 nm). For MS detection, specific precursor and product ions are monitored.
-
-
Method Validation: The analytical method should be validated according to ICH guidelines, including the assessment of:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The linear relationship between the concentration of the analyte and the analytical response.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and inflammation. This compound has been shown to influence this pathway, which is particularly relevant to its anti-inflammatory properties.
Caption: PI3K/Akt signaling pathway modulated by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. This compound's anti-inflammatory and potential anti-cancer effects are linked to its modulation of this pathway.
Caption: MAPK signaling cascade and its modulation by this compound.
PDE/cAMP/PKA Signaling Pathway
The Phosphodiesterase (PDE)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is crucial for various cellular processes, including melanogenesis. This compound has been shown to act on this pathway to enhance melanin production.
Caption: PDE/cAMP/PKA pathway in melanogenesis, inhibited by this compound.
Experimental Workflow for Isolation and Identification
The following diagram illustrates a general workflow for the isolation and identification of this compound from a plant source.
Caption: General workflow for this compound isolation and analysis.
Conclusion
This technical guide highlights that the natural occurrence of this compound extends beyond Tribulus terrestris, with species like Agrimonia pilosa and Rosa canina emerging as promising alternative sources. While quantitative data for many of these sources remains to be fully elucidated, the provided experimental protocols offer a solid foundation for researchers to conduct further investigations. The detailed signaling pathways underscore the therapeutic potential of this compound in various applications, from anti-inflammatory to dermatological treatments. Continued exploration of these alternative botanical sources is warranted to unlock their full potential for pharmaceutical and nutraceutical development.
An In-Depth Technical Guide to the Biosynthesis of Tribuloside in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribuloside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolites to the final acylated flavonol glycoside. The guide includes a summary of the key enzymes involved, their mechanisms of action, and available quantitative data. Detailed experimental protocols for key enzyme assays are provided, and the pathway is visualized through a series of diagrams generated using the DOT language.
Introduction to this compound
This compound is a glycosyloxyflavone, specifically kaempferol 3-O-β-D-(6"-O-p-coumaroyl)-glucoside. Its structure consists of three key moieties: a kaempferol aglycone, a glucose molecule, and a p-coumaroyl group. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into the flavonoid biosynthesis pathway to produce the kaempferol backbone, and is completed by subsequent glycosylation and acylation steps.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Kaempferol Aglycone: This stage involves the synthesis of the flavonol kaempferol from the amino acid L-phenylalanine.
-
Glycosylation of Kaempferol: A glucose moiety is attached to the 3-hydroxyl group of kaempferol.
-
Acylation of the Glucoside: A p-coumaroyl group is transferred to the 6"-hydroxyl group of the glucose moiety.
Stage 1: Biosynthesis of the Kaempferol Aglycone
The formation of kaempferol begins with the phenylpropanoid pathway , a central route in plant secondary metabolism that converts L-phenylalanine into p-coumaroyl-CoA. This is followed by the flavonoid biosynthesis pathway , where p-coumaroyl-CoA is used as a starter molecule to construct the characteristic C6-C3-C6 flavonoid skeleton.
Key Enzymes in Kaempferol Biosynthesis:
| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |
| Phenylalanine ammonia-lyase | PAL | 4.3.1.24 | Deamination of L-phenylalanine to trans-cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | 1.14.14.91 | Hydroxylation of trans-cinnamic acid to p-coumaric acid. |
| 4-Coumaroyl-CoA ligase | 4CL | 6.2.1.12 | Ligation of p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA.[1] |
| Chalcone synthase | CHS | 2.3.1.74 | Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2][3] |
| Chalcone isomerase | CHI | 5.5.1.6 | Stereospecific cyclization of naringenin chalcone to naringenin. |
| Flavanone 3-hydroxylase | F3H | 1.14.11.9 | 3-hydroxylation of naringenin to dihydrokaempferol. |
| Flavonol synthase | FLS | 1.14.20.6 | Desaturation of dihydrokaempferol to form the flavonol kaempferol.[4][5] |
Diagram of Kaempferol Biosynthesis Pathway:
Stage 2: Glycosylation of Kaempferol
The second stage in this compound biosynthesis is the attachment of a glucose molecule to the 3-hydroxyl group of the kaempferol aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . UGTs are a large family of enzymes that transfer a glycosyl moiety from an activated sugar donor, typically a UDP-sugar, to an acceptor molecule.[6][7][8]
The specific enzyme responsible for this step is a flavonol 3-O-glucosyltransferase (F3GT) .
Reaction:
Kaempferol + UDP-glucose ---(F3GT)---> Kaempferol 3-O-glucoside + UDP
Several studies have identified and characterized UGTs with activity towards kaempferol. For example, UGT78A14 and UGT78A15 from Camellia sinensis have been shown to glycosylate kaempferol at the 3-O position.[9] Similarly, UGT92A10 and UGT94Q4 from ginseng are involved in the formation of kaempferol 3-O-glucoside.[10]
Stage 3: Acylation of Kaempferol 3-O-glucoside
The final step in this compound biosynthesis is the acylation of the glucose moiety of kaempferol 3-O-glucoside with a p-coumaroyl group. This reaction is catalyzed by an acyl-CoA-dependent acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) superfamily of plant acyltransferases.[11][12] These enzymes utilize an activated acyl donor, in this case p-coumaroyl-CoA , to esterify an acceptor molecule.
The specific enzyme for this reaction is a p-coumaroyl-CoA:kaempferol-3-O-glucoside 6"-O-acyltransferase .
Reaction:
Kaempferol 3-O-glucoside + p-Coumaroyl-CoA ---(Acyltransferase)---> this compound (Kaempferol 3-O-(6"-O-p-coumaroyl)-glucoside) + CoA
The p-coumaroyl-CoA required for this step is also supplied by the phenylpropanoid pathway.
Overall Biosynthesis Pathway of this compound:
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis is limited. However, kinetic parameters for homologous enzymes from other plant species provide valuable insights.
Table 1: Kinetic Parameters of Selected Flavonoid Glycosyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (nKat/mg) or kcat (s-1) | Source Plant | Reference |
| CsUGT78A14 | Kaempferol | 30.9 | 0.074 | Camellia sinensis | [9] |
| CsUGT78A15 | Kaempferol | 54.6 | 0.265 | Camellia sinensis | [9] |
| VvGT6 | Kaempferol | 115 | 0.115 (kcat/Km) | Vitis vinifera | [13] |
| CsUGT76F1 | Kaempferol | 28.09 | - | Citrus sinensis | [14] |
Table 2: Kinetic Parameters of a Model Flavonoid Acetyltransferase
| Enzyme | Substrate | Km (mM) | Vm (mmol/L·h) | Source Organism | Reference |
| CALB | Phloridzin | 11.1 | 0.94 | Candida antarctica | [7][15] |
Experimental Protocols
Protocol for Flavonol Synthase (FLS) Assay
This protocol is adapted from established methods for assaying FLS activity.
Materials:
-
Plant tissue extract containing FLS
-
Dihydrokaempferol (substrate)
-
2-oxoglutarate
-
FeSO4·7H2O
-
Sodium ascorbate
-
Tris-HCl buffer (0.1 M, pH 7.25)
-
Methanol (for quenching the reaction)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing:
-
60 µL of 0.1 M Tris-HCl buffer (pH 7.25) with 0.4% sodium ascorbate.
-
5 µL of 2.01 mM FeSO4·7H2O.
-
5 µL of 3.48 mM 2-oxoglutarate.
-
50 µL of plant enzyme extract.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of 50 mM dihydrokaempferol (dissolved in DMSO).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the kaempferol produced.
Protocol for Flavonoid 3-O-Glucosyltransferase (F3GT) Assay
This protocol is a general method for assaying UGT activity with flavonoid substrates.[14]
Materials:
-
Purified recombinant F3GT or plant protein extract
-
Kaempferol (substrate)
-
UDP-glucose (sugar donor)
-
Tris-HCl buffer (100 mM, pH 7.5-8.0)
-
β-mercaptoethanol
-
Methanol or trichloroacetic acid (for quenching)
-
HPLC system for product analysis
Procedure:
-
Prepare a standard reaction mixture (50 µL total volume) containing:
-
100 mM Tris-HCl (pH 7.5).
-
0.1% (v/v) β-mercaptoethanol.
-
2.5 mM UDP-glucose.
-
0.2 mM kaempferol (dissolved in DMSO).
-
20 µg of purified enzyme or an appropriate amount of plant extract.
-
-
Incubate the reaction at 30-37°C for 30-60 minutes.
-
Terminate the reaction by adding 50 µL of methanol or 5 µL of 240 mg/mL trichloroacetic acid.
-
Centrifuge the mixture to remove any precipitate.
-
Analyze the supernatant by HPLC to quantify the formation of kaempferol 3-O-glucoside.
Protocol for Flavonoid Acyltransferase Assay
This protocol is a general guide for assaying the activity of BAHD acyltransferases.
Materials:
-
Purified recombinant acyltransferase or plant protein extract
-
Kaempferol 3-O-glucoside (acceptor substrate)
-
p-Coumaroyl-CoA (acyl donor)
-
Tris-HCl or phosphate buffer (pH 7.0-8.0)
-
Dithiothreitol (DTT)
-
Methanol (for quenching)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture (e.g., 100 µL) containing:
-
100 mM buffer (e.g., Tris-HCl, pH 7.5).
-
1 mM DTT.
-
0.1 mM kaempferol 3-O-glucoside.
-
0.1 mM p-coumaroyl-CoA.
-
Appropriate amount of enzyme.
-
-
Incubate at 30°C for a suitable time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to clarify the solution.
-
Analyze the supernatant by HPLC to detect and quantify the formation of this compound.
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including the kaempferol backbone of this compound, is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40-repeat protein families. These proteins can form a transcriptional activation complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes, thereby activating their expression.
Environmental factors such as light (UV and visible), temperature, and nutrient availability also play a crucial role in regulating flavonoid biosynthesis. These stimuli are perceived by the plant and transduced through signaling pathways that ultimately modulate the activity of the key transcription factors.
Diagram of Regulatory Network:
Conclusion
The biosynthesis of this compound is a complex and highly regulated process that involves the coordinated action of multiple enzymes from different metabolic pathways. While the core pathway for the synthesis of the kaempferol aglycone is well-established, further research is needed to identify and characterize the specific UDP-glycosyltransferases and acyltransferases responsible for the final tailoring steps in different plant species. A deeper understanding of these enzymes and their regulation will be instrumental in developing strategies for the sustainable production of this compound and for harnessing its therapeutic potential. This guide provides a solid foundation for researchers and professionals in the fields of plant biochemistry, metabolic engineering, and drug development to further explore this fascinating biosynthetic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide analysis of UDP-glycosyltransferases family and identification of UGT genes involved in abiotic stress and flavonol biosynthesis in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid Glycosyltransferase (UFGT) Assay Kit - Profacgen [profacgen.com]
- 5. Functional characterization of three flavonoid glycosyltransferases from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosyltransferase CsUGT78A14 Regulates Flavonols Accumulation and Reactive Oxygen Species Scavenging in Response to Cold Stress in Camellia sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of Specific Glycosyltransferases Involved in Flavonol Glucoside Biosynthesis in Ginseng Using Integrative Metabolite Profiles, DIA Proteomics, and Phylogenetic Analysis [agris.fao.org]
- 11. Identification of a BAHD Acyltransferase Gene Involved in Plant Growth and Secondary Metabolism in Tea Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 15. osti.gov [osti.gov]
A Technical Guide to the In-Vitro Mechanism of Action of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in-vitro mechanisms of action of tribuloside, a naturally occurring flavonoid glycoside found in plants such as Tribulus terrestris. The information presented herein is curated from peer-reviewed scientific literature to support research and development initiatives. This guide details the compound's effects on key cellular processes, summarizes quantitative data, outlines common experimental protocols, and visualizes the implicated signaling pathways.
Core In-Vitro Mechanisms of Action
This compound and related compounds isolated from Tribulus terrestris have demonstrated a range of biological activities in vitro, primarily centered on anti-inflammatory, anti-cancer, melanogenic, and osteogenic effects.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound and its derivatives are among the most thoroughly investigated. In-vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have elucidated a clear mechanism involving the suppression of key inflammatory mediators and signaling pathways.
-
Inhibition of Inflammatory Mediators: Treatment with this compound compounds significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] This is achieved by reducing the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
-
Reduction of Pro-inflammatory Cytokines: The expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are markedly reduced at both the mRNA and protein levels in LPS-activated macrophages upon treatment.[1][4]
-
Modulation of Signaling Pathways: The underlying mechanism for these effects is the inhibition of critical inflammatory signaling cascades. This compound derivatives have been shown to prevent the nuclear localization of Nuclear Factor-kappa B (NF-κB) and inactivate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, both of which are central regulators of the inflammatory response.[1][5]
Anticancer Effects
Extracts from Tribulus terrestris, rich in compounds like this compound, have shown potential as anticancer agents by influencing tumor cell proliferation and survival.
-
Induction of Apoptosis: The primary anti-cancer mechanism observed is the induction of programmed cell death, or apoptosis.[6][7] This is supported by evidence of DNA fragmentation and increased caspase-3 activity in treated cancer cells.[8]
-
Cytotoxicity: Saponin and methanolic extracts from T. terrestris exhibit cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7) and liver cancer (HepG2) cells.[7][8] Notably, these extracts appear to have weaker cytotoxic effects on normal, non-malignant cells like peripheral blood mononuclear cells (PBMCs).[8]
-
Regulation of Apoptotic Pathways: The pro-apoptotic activity is linked to the modulation of the PI3K/Akt signaling pathway.[6] Furthermore, treatment leads to the downregulation of the anti-apoptotic protein Bcl-2, which shifts the cellular balance towards apoptosis.[6][7] Studies on whole extracts also implicate the regulation of sphingolipid metabolism signaling pathways in inducing apoptosis in breast cancer cells.[9]
Effects on Melanogenesis
This compound has been identified as a modulator of pigmentation through its action on melanocytes.
-
Enhanced Melanin Production: In contrast to its inhibitory effects in other systems, this compound promotes melanogenesis. It enhances melanin synthesis, melanocyte dendricity, and the transport of melanosomes.[10]
-
PDE/cAMP/PKA Signaling Pathway: This effect is attributed to the inhibition of phosphodiesterase (PDE).[10] Inhibiting PDE increases intracellular levels of cyclic AMP (cAMP), which in turn stimulates the phosphorylation of cAMP-response element binding protein (CREB). Activated CREB induces the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenesis. This leads to the upregulation of key melanogenic enzymes and proteins like tyrosinase, Rab27a, and Cdc42.[10]
Effects on Osteogenesis
Studies using pre-osteoblast cell lines (MC3T3-E1) indicate that related compounds, such as trifloroside, can stimulate bone formation processes.
-
Osteoblast Differentiation: The compound was found to accelerate osteoblast differentiation and maturation, as evidenced by increased Alkaline Phosphatase (ALP) staining, a key marker of early osteogenic activity.[11]
-
Mineralization: It also enhances mineral apposition during the maturation of osteoblasts.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from in-vitro studies on this compound and related compounds.
Table 1: Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | Parameter Measured | Result | Reference |
|---|---|---|---|---|
| 3-cinnamoylthis compound | 10 µΜ | NO Production | 98.57% inhibition | [4] |
| 3-cinnamoylthis compound | 0.3125 µΜ | NO Production | 15.87% inhibition (p < 0.01) | [4] |
| Tribulusamide D | 25-100 µM | NO Production | Significant inhibition | [2][12] |
| Tribulusamide D | 100 µM | IL-6, IL-10, TNF-α | Decreased mRNA and protein levels |[2] |
Table 2: Cytotoxic Activity (IC₅₀) of Tribulus terrestris Extracts
| Extract / Compound | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Leaf Saponin Extract | MCF-7 | 28.32 µg/ml | [8] |
| Seed Saponin Extract | MCF-7 | 41.23 µg/ml | [8] |
| Methanolic Root Extract | HepG2 | Potent cytotoxic activity at 80 µg/ml (40.98% viability) |[7] |
Signaling Pathway Visualizations
The diagrams below illustrate the key signaling pathways modulated by this compound in vitro.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Pro-apoptotic mechanism of this compound.
Caption: Melanogenesis regulation by this compound.
Detailed Experimental Protocols
The following are generalized protocols for key in-vitro assays used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, MCF-7, or HepG2) in 96-well, 24-well, or 6-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well for a 96-well plate). Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
Stimulation (for inflammatory assays): Add the inflammatory stimulus, such as LPS (e.g., 0.5-1 µg/ml), to the wells (except for the unstimulated control group).
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24 hours).
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine or NO analysis and/or lyse the cells for protein or RNA extraction.
MTT Assay for Cell Viability/Cytotoxicity
-
Cell Treatment: Seed and treat cells with varying concentrations of the test compound in a 96-well plate as described above and incubate for 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.[8][13]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After cell treatment (as in 4.1), collect 50-100 µL of cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.[1][4]
Western Blot Analysis
-
Protein Extraction: Wash treated cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p38, p-IκBα, Bcl-2, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][12]
ELISA for Cytokine Quantification
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with an appropriate blocking buffer.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.
-
Detection: Wash the plate and add a biotinylated detection antibody. After incubation and washing, add streptavidin-HRP.
-
Substrate Reaction: Add a TMB substrate solution to develop the color. Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Absorbance Reading: Measure the absorbance at 450 nm. Calculate cytokine concentrations from the standard curve.[1]
References
- 1. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of immunomodulatory, anti-diabetic, and anti-cancer molecular mechanisms of Tribulus terrestris extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tribulus terrestris L. induces cell apoptosis of breast cancer by regulating sphingolipid metabolism signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifloroside Induces Bioactive Effects on Differentiation, Adhesion, Migration, and Mineralization in Pre-Osteoblast MC3T3E-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Pharmacological Profile of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a naturally occurring flavonoid glycoside primarily isolated from Tribulus terrestris, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in various medicinal systems, recent research has begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanisms of action, quantitative data from key experimental studies, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Pharmacological Activities and Mechanisms of Action
This compound has demonstrated a range of biological effects, with the most extensively studied being its anti-inflammatory, antioxidant, and melanogenic properties.
Anti-inflammatory and Protective Effects in Acute Lung Injury (ALI)
This compound has shown significant therapeutic potential in preclinical models of Acute Lung Injury (ALI).[2][3] The underlying mechanism of action involves the modulation of key inflammatory signaling pathways and the suppression of pro-inflammatory cytokine production.
Signaling Pathways Involved:
-
PI3K-Akt Signaling Pathway: this compound is suggested to regulate the PI3K-Akt pathway, which plays a crucial role in cell survival and apoptosis.[2] By modulating this pathway, this compound may inhibit apoptosis-related signaling and promote cell survival, thereby reducing lung injury.[2]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is critically involved in inflammatory responses. This compound has been shown to modulate this pathway, which is implicated in the progression of ALI.[2]
Molecular Targets:
A network pharmacology analysis, corroborated by molecular docking studies, has identified several key molecular targets of this compound in the context of ALI:[2][3]
-
Interleukin-6 (IL-6): A major pro-inflammatory cytokine.
-
Tumor Necrosis Factor (TNF-α): A critical mediator of inflammation.
-
Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine.
-
B-cell lymphoma 2 (BCL2): An important regulator of apoptosis.
-
Signal transducer and activator of transcription 3 (STAT3): A transcription factor involved in inflammation and cell survival.
-
Mitogen-activated protein kinase 3 (MAPK3): A key component of the MAPK signaling pathway.
Molecular docking studies have indicated a high binding affinity of this compound to these target proteins, with the most stable interaction observed with MAPK3.[2]
Melanogenic Properties
This compound has been found to enhance melanogenesis, the process of melanin production, through its action on the PDE/cAMP/PKA signaling pathway.[4]
Mechanism of Action:
This compound is believed to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Elevated cAMP activates Protein Kinase A (PKA), which in turn stimulates the expression of key melanogenic proteins, ultimately promoting melanin synthesis, melanocyte dendricity, and melanosome transport.[4]
Other Potential Pharmacological Activities
As a constituent of Tribulus terrestris, this compound is associated with a broader spectrum of pharmacological effects, including:
-
Antioxidant activity [2]
-
Anticancer activity [2]
-
Diuretic and hypotensive effects [2]
-
Enhancement of sexual function [2]
Further research is required to fully elucidate the direct contribution of this compound to these activities and its underlying mechanisms.
Quantitative Data
The anti-inflammatory effects of this compound in an in vivo model of LPS-induced ALI have been quantified, demonstrating a significant reduction in key pro-inflammatory cytokines.
| Cytokine | Treatment Group | Concentration (Fold Change vs. Control) | P-value (vs. LPS Group) |
| IL-1β | LPS | Significantly Increased | < 0.001 |
| LPS + this compound | Significantly Decreased | < 0.001 | |
| TNF-α | LPS | Significantly Increased | < 0.001 |
| LPS + this compound | Significantly Decreased | < 0.001 | |
| IL-6 | LPS | Significantly Increased | < 0.001 |
| LPS + this compound | Significantly Decreased | < 0.001 | |
| Data summarized from a study on LPS-induced ALI in mice. This compound was administered at a dose of 10 mg/kg.[2] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies investigating the pharmacological profile of this compound.
In Vivo Model of Acute Lung Injury (ALI)
A murine model of ALI induced by lipopolysaccharide (LPS) has been utilized to evaluate the therapeutic efficacy of this compound.[2][3]
-
Animal Model: Male C57BL/6 mice.
-
Induction of ALI: A single intranasal administration of LPS (3.5 mg/kg body weight).[2]
-
Treatment: Intraperitoneal injection of this compound (10 mg/kg body weight) administered after LPS challenge.[2]
-
Duration: Treatment is typically administered for 3 to 7 days.[2]
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis.
-
Analysis: Levels of IL-1β, TNF-α, and IL-6 in the BALF are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Kits: Commercially available ELISA kits (e.g., from R&D Systems) are used for the quantification of cytokines.
-
Procedure:
-
96-well plates are pre-coated with a capture antibody specific for the target cytokine.
-
BALF samples and standards are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
After washing, a biotinylated detection antibody specific for the cytokine is added.
-
Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution is then added, and the color development is proportional to the amount of bound cytokine.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
Cytokine concentrations in the samples are determined by comparison to a standard curve.
-
Molecular Docking
-
Software: AutoDockTools is a commonly used software for molecular docking studies.[2][3]
-
Preparation of Ligand and Receptors:
-
The 3D structure of this compound is obtained from a chemical database like PubChem.
-
The crystal structures of the target proteins (e.g., IL-6, TNF-α, MAPK3) are retrieved from the Protein Data Bank (PDB).
-
Water molecules and any existing ligands are removed from the protein structures. Polar hydrogens and Kollman charges are added.
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial parameters.
-
The docking simulation is performed using a genetic algorithm to explore the conformational space of the ligand within the defined grid box and to predict the binding affinity.
-
The results are analyzed to identify the most stable binding poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: Cells (e.g., macrophages or lung epithelial cells) are treated with this compound at various concentrations and for different durations.
-
Protein Extraction and Quantification: Total protein is extracted from the cells, and the concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Akt, p-Akt, ERK, p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the effect of this compound on the phosphorylation status of the target proteins.
-
Phosphodiesterase (PDE) Activity Assay
-
Assay Principle: The PDE-Glo™ Phosphodiesterase Assay is a luminescent assay that measures PDE activity by quantifying the amount of cAMP or cGMP hydrolyzed by the enzyme.
-
Procedure:
-
A PDE reaction is set up with purified PDE enzyme, cAMP or cGMP as a substrate, and the test compound (this compound).
-
After the PDE reaction, a termination buffer containing a PDE inhibitor is added.
-
A detection solution containing ATP and Protein Kinase A (PKA) is added. The remaining cyclic nucleotide activates PKA, which then consumes ATP.
-
Finally, a reagent that produces a luminescent signal in the presence of ATP is added.
-
The luminescence is measured, which is inversely proportional to the PDE activity (i.e., higher luminescence indicates greater inhibition of PDE by the test compound).
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways modulated by this compound in Acute Lung Injury.
Caption: Signaling pathway of this compound in promoting melanogenesis.
Experimental Workflows
Caption: Experimental workflow for the in vivo evaluation of this compound in ALI.
Caption: General workflow for molecular docking of this compound with target proteins.
Conclusion
This compound is a promising natural compound with a well-defined pharmacological profile, particularly in the context of acute lung injury and melanogenesis. Its ability to modulate key signaling pathways such as PI3K-Akt, MAPK, and PDE/cAMP/PKA highlights its potential for therapeutic applications. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound-based therapies. Future studies should focus on elucidating its efficacy in other disease models, conducting comprehensive dose-response and toxicity studies, and ultimately translating these preclinical findings into clinical applications.
References
Screening the Biological Activity of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from the plant Tribulus terrestris, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Traditionally used in various medicine systems for a range of ailments, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its anti-inflammatory, anticancer, antioxidant, and melanogenesis-promoting effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and drug development efforts.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediator production.
Mechanism of Action
Studies suggest that this compound exerts its anti-inflammatory effects by targeting the Tumor Necrosis Factor (TNF), Phosphoinositide 3-kinase (PI3K)-Akt, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the production of inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and TNF-α.[1][3] this compound appears to interfere with these cascades, resulting in the reduced expression and secretion of these pro-inflammatory molecules.[1][3]
Quantitative Data
| Compound | Concentration | % Inhibition of NO Production | Cell Line |
| 3-cinnamoylthis compound | 10 µM | 98.57% | RAW 264.7 |
| 3-cinnamoylthis compound | 0.3125 µM | 15.87% | RAW 264.7 |
Table 1: Inhibitory effect of 3-cinnamoylthis compound on nitric oxide production in LPS-activated RAW 264.7 macrophages.[4]
Furthermore, the same study reported that 3-cinnamoylthis compound inhibited the release of TNF-α, IL-1β, and IL-6 in a concentration-dependent manner.[4]
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol outlines a method for evaluating the anti-inflammatory effects of this compound in a macrophage cell line.
Cell Line: RAW 264.7 (murine macrophage)
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of this compound.
-
After a pre-incubation period (e.g., 1 hour), add LPS (e.g., 10-100 ng/mL) to the wells to induce an inflammatory response.
-
Include a vehicle control (solvent only) and a positive control (LPS only).
-
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO):
-
Collect the cell culture supernatant.
-
Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
-
Measurement of Cytokines (TNF-α, IL-6, IL-1β):
-
Use the collected cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production by this compound compared to the LPS-only control.
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism of action.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, although the exact mechanisms and potency are still under investigation.
Mechanism of Action
The anticancer effects of compounds from Tribulus terrestris are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[1] The MAPK signaling pathway, which plays a crucial role in cell survival and apoptosis, is a potential target for this compound's anticancer activity.[1]
Quantitative Data
Direct IC50 values for isolated this compound against specific cancer cell lines are not yet well-documented. However, research on a methanol extract of Tribulus terrestris, which contains this compound, has provided some initial data.
| Extract | Cell Line | IC50 (µg/mL) |
| T. terrestris Methanol Extract | MCF-7 (Breast Cancer) | 218.19 |
| T. terrestris Methanol Extract | A549 (Lung Cancer) | 179.62 |
Table 2: Cytotoxicity of a methanol extract of Tribulus terrestris against human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.
Cell Lines: MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma)
Materials:
-
Cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Logical Relationship Diagram
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 3-cinnamoylthis compound and its metabolomic analysis in LPS-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Tribuloside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and preliminary biological evaluation of novel Tribuloside derivatives, a class of steroidal saponins primarily sourced from Tribulus terrestris. This document details the experimental protocols for extraction and purification and presents the available quantitative data on the biological activities of these compounds. Furthermore, it visualizes the experimental workflows and relevant signaling pathways to facilitate a deeper understanding of their therapeutic potential.
Introduction to this compound Derivatives
This compound and its derivatives are naturally occurring steroidal saponins found in a variety of plants, most notably Tribulus terrestris. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include anti-inflammatory, antioxidant, and potential anticancer properties. Structurally, they are classified into two main types: furostanol and spirostanol saponins. The ongoing discovery of novel this compound derivatives with unique structural modifications continues to fuel research into their therapeutic applications.
Discovery of Novel this compound Derivatives
Recent phytochemical investigations of Tribulus terrestris have led to the isolation and characterization of several new this compound derivatives. These discoveries have expanded the known chemical diversity of this class of compounds.
Table 1: Recently Discovered Novel this compound Derivatives from Tribulus terrestris
| Compound Name | Class | Source | Reference |
| Terrestrinins J–T | Furostanol Saponins | Fresh whole plant | [1][2] |
| Terrestrinin U | Spirostanol Saponin | Fresh whole plant | [1][2] |
| Tribufuroside I | Furostanol Glycoside | Fruits | [3] |
| Tribufuroside J | Furostanol Glycoside | Fruits | [3] |
| Tribol | Furostanol Saponin | Aerial parts | |
| Terrestroside A | Furostanol Saponin | Dry fruits | |
| Terrestroside B | Furostanol Saponin | Dry fruits | |
| Hecogenin derivatives | Steroidal Saponins | Fruits | [4] |
| Nuatigenin type saponin | Steroidal Saponin | Seeds | [5] |
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of novel this compound derivatives is a multi-step process that requires a combination of extraction and chromatographic techniques. Below is a detailed methodology synthesized from various successful isolation studies.
Plant Material and Extraction
-
Plant Material Preparation: The fresh whole plant or specific parts, such as the fruits or aerial portions, of Tribulus terrestris are collected and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with 70% ethanol at room temperature. This process is often repeated multiple times to ensure maximum extraction of the saponins. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.
Purification and Isolation
The crude extract, rich in a mixture of saponins and other phytochemicals, undergoes a series of purification steps to isolate the individual novel compounds.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. This step separates the compounds based on their polarity, with the saponins typically concentrating in the n-butanol fraction.
-
Macroporous Resin Column Chromatography: The saponin-rich fraction is subjected to column chromatography using a macroporous resin (e.g., SP825). The column is eluted with a stepwise gradient of ethanol in water to further separate the saponins from other impurities.[1][2]
-
Silica Gel Column Chromatography: The fractions obtained from the macroporous resin chromatography are further purified using silica gel column chromatography. A gradient of chloroform and methanol is commonly used as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is achieved using preparative reversed-phase HPLC (RP-HPLC). A common mobile phase consists of a gradient of acetonitrile and water.[6] The purity of the isolated compounds is then confirmed by analytical HPLC.
Structure Elucidation
The chemical structures of the isolated novel this compound derivatives are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[1][2][7]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectroscopy are employed to elucidate the detailed structure, including the stereochemistry, of the aglycone and the sugar moieties, as well as the glycosidic linkages.[1][2][7][4]
Biological Activities and Quantitative Data
While research into the biological activities of newly discovered this compound derivatives is ongoing, preliminary studies have revealed their potential in several therapeutic areas. The quantitative data available for crude extracts and some purified compounds are summarized below.
Table 2: Cytotoxic Activity of Tribulus terrestris Extracts and Saponins
| Sample | Cell Line | Activity | IC50 Value | Reference |
| Methanolic Extract | MCF-7 (Breast Cancer) | Cytotoxicity | 218.19 µg/mL | [2] |
| Methanolic Extract | A549 (Lung Cancer) | Cytotoxicity | 179.62 µg/mL | [2] |
| Commercial Extract 1 | Ovcar3 (Ovarian Cancer) | Cytotoxicity | 157.0 µg/mL | [3] |
| Commercial Extract 1 | Hepa1c1c7 (Hepatoma) | Cytotoxicity | 38.2 µg/mL | [3] |
| Commercial Extract 1 | L929 (Fibroblast) | Cytotoxicity | 7.4 µg/mL | [7][3] |
| Saponin Fraction | Normal Human Fibroblasts | Cytotoxicity | 12.6 µg/mL |
Table 3: Anti-inflammatory Activity of Furostanol Glycosides from Tribulus terrestris
| Compound | Activity | IC50 Value | Reference |
| Tribufurostanoside A | Nitric Oxide Production Inhibition | 14.2 µM | [8] |
| Tribufurostanoside B | Nitric Oxide Production Inhibition | 25.3 µM | [8] |
| Tribufurostanoside C | Nitric Oxide Production Inhibition | 33.8 µM | [8] |
| Tribufurostanoside D | Nitric Oxide Production Inhibition | 41.5 µM | [8] |
| Tribufurostanoside E | Nitric Oxide Production Inhibition | 64.7 µM | [8] |
| Dexamethasone (Control) | Nitric Oxide Production Inhibition | 13.6 µM | [8] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are attributed to their ability to modulate various intracellular signaling pathways. Key pathways identified to be influenced by Tribulus terrestris saponins include the PI3K/Akt, MAPK, and NF-κB pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies have shown that saponins from Tribulus terrestris can protect against oxidative stress-induced cell injury by regulating the PI3K/Akt-Nrf2 signaling pathway.[9] Furostanol saponins have also been shown to inhibit platelet aggregation by possibly inhibiting the PI3K/Akt signaling pathway.[10]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Methyl protodioscin, a furostanol saponin, has been shown to suppress the proliferation and migration of prostate cancer cells by reducing the MAPK signaling pathway.[11]
Conclusion and Future Directions
The discovery of novel this compound derivatives from Tribulus terrestris continues to provide a rich pipeline of bioactive compounds with significant therapeutic potential. This guide has outlined the key methodologies for their isolation and characterization, and has presented the current understanding of their biological activities and underlying molecular mechanisms.
Future research should focus on:
-
Comprehensive Biological Screening: A broader range of biological assays is needed to fully elucidate the therapeutic potential of newly isolated compounds.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing a clear link between the chemical structure of these derivatives and their biological activity will guide the synthesis of more potent and selective analogs.
-
In Vivo Studies: Preclinical and clinical studies are essential to validate the in vitro findings and to assess the safety and efficacy of these compounds in animal models and humans.
The continued exploration of these natural products holds great promise for the development of novel therapeutics for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Tribulus terrestris Cytotoxicity against Breast Cancer MCF-7 and Lung Cancer A549 Cell Lines Is Mediated via Activation of Apoptosis, Caspase-3, DNA Degradation, and Suppressing Bcl-2 Activity [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Methyl Protodioscin against Prostate Cancer by Modulation of Cholesterol-Associated MAPK Signaling Pathway via FOXO1 Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico prediction of Tribuloside targets
An In-Depth Technical Guide to the In Silico Prediction of Tribuloside Targets
Executive Summary
This compound, a steroidal saponin primarily isolated from Tribulus terrestris, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. Despite its therapeutic potential, the precise molecular mechanisms and direct protein targets of this compound remain largely uncharacterized. This technical guide provides a comprehensive framework for identifying and validating the molecular targets of this compound using a suite of in silico computational methods. We outline a systematic workflow, from initial ligand preparation to the experimental validation of predicted targets, aimed at accelerating drug discovery and development efforts. This document details the methodologies for reverse docking, pharmacophore modeling, and molecular dynamics simulations, and presents protocols for subsequent experimental validation. Furthermore, we explore potential signaling pathways that may be modulated by this compound, offering a roadmap for future mechanistic studies.
Introduction to this compound
This compound is a furostanol saponin that is considered one of the bioactive components of Tribulus terrestris, a plant used in traditional medicine. Its reported biological activities suggest that it may interact with multiple protein targets within various signaling pathways. The complex nature of its effects necessitates a systematic approach to deconvolute its molecular interactions. In silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses regarding the protein targets of this compound, thereby guiding experimental validation and elucidating its mechanism of action.
In Silico Target Prediction Methodologies
The identification of drug targets is a critical step in the drug discovery pipeline. In silico methods, which rely on computational simulations, have become indispensable for this purpose. These approaches can be broadly categorized into ligand-based and structure-based methods.
-
Reverse Docking : This structure-based method involves docking a single ligand of interest (this compound) against a large library of 3D protein structures. The principle is to identify proteins that exhibit high-affinity binding to the ligand, as predicted by scoring functions that estimate the binding energy. This approach is particularly useful when no prior knowledge of the ligand's targets is available.
-
Pharmacophore Modeling : A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are necessary for optimal molecular interaction with a specific target receptor. In the context of target prediction, a pharmacophore model can be generated from this compound and used to screen databases of protein structures to find targets that can accommodate these features.
-
Molecular Dynamics (MD) Simulations : Following initial docking, MD simulations can be employed to investigate the stability of the predicted ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides insights into the binding dynamics and can help to refine and validate the initial docking predictions.
-
Network Pharmacology : This approach integrates predicted drug-target interactions with protein-protein interaction networks and pathway databases. It aims to understand the effects of a compound on a systems level, predicting how the modulation of multiple targets might influence biological pathways and produce a therapeutic effect.
A Step-by-Step Workflow for this compound Target Prediction
A robust workflow is essential for the accurate in silico prediction of this compound's targets. The following diagram illustrates a typical pipeline from initial setup to final analysis.
Caption: A generalized workflow for the in silico prediction and validation of this compound targets.
Predicted Molecular Targets of this compound
Based on its known anti-inflammatory and anti-cancer activities, several potential protein targets for this compound can be hypothesized and investigated using the described in silico methods. The following table summarizes hypothetical, yet plausible, quantitative data from such a predictive study.
| Predicted Target | UniProt ID | Prediction Method | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Biological Function |
| COX-2 | P35354 | Reverse Docking | -9.8 | 150 nM | Inflammation, Pain |
| TNF-α | P01375 | Reverse Docking | -9.2 | 320 nM | Inflammation, Apoptosis |
| PI3Kγ | P48736 | Pharmacophore | -8.9 | 550 nM | Cell growth, Proliferation |
| Bcl-2 | P10415 | Reverse Docking | -10.1 | 95 nM | Apoptosis Regulation |
| VEGFR2 | P35968 | Pharmacophore | -8.5 | 800 nM | Angiogenesis |
Detailed Experimental Protocols for Target Validation
The validation of in silico predictions through rigorous experimental methods is a critical step. Below are detailed protocols for key validation assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
-
Objective : To determine the binding affinity and kinetics (k_on, k_off) of this compound to the predicted target protein.
-
Methodology :
-
Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a series of this compound concentrations in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.
-
After each injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound this compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Objective : To determine the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-target interaction.
-
Methodology :
-
Load the purified target protein into the sample cell of the calorimeter.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.
-
Integrate the heat-change peaks from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine K_D, n, and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.
-
Objective : To confirm that this compound directly binds to the predicted target protein in intact cells.
-
Methodology :
-
Culture cells to an appropriate confluency and treat them with either vehicle (DMSO) or this compound for a specified time.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures for a few minutes.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining in solution using Western blotting or ELISA.
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
-
Potential Signaling Pathway Modulation by this compound
Based on the predicted targets, this compound may exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways. For instance, the inhibition of TNF-α and COX-2 could suppress the NF-κB signaling pathway, a central regulator of inflammation. The following diagram illustrates this hypothetical mechanism.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The in silico methodologies and experimental validation protocols outlined in this guide provide a robust framework for the systematic identification and confirmation of the molecular targets of this compound. This integrated approach, combining computational predictions with experimental evidence, is essential for elucidating the compound's mechanisms of action and for accelerating its development as a potential therapeutic agent. The continued application of these techniques will undoubtedly deepen our understanding of the pharmacological properties of this compound and other natural products.
Tribuloside Solubility: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tribuloside in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide also details a known signaling pathway involving this compound and a standard workflow for its extraction and purification.
Quantitative Solubility of this compound
| Organic Solvent | Quantitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble (quantitative value not specified in literature)[1][2] |
| Pyridine | Soluble (quantitative value not specified in literature)[1] |
| Methanol | Soluble (quantitative value not specified in literature)[1] |
| Ethanol | Soluble (quantitative value not specified in literature)[1] |
Note: The extraction of this compound and related saponins is often performed using mixtures of ethanol and water, suggesting its solubility in these systems.[3][4]
Experimental Protocol for Determining this compound Solubility
The following protocol is a standardized method for determining the solubility of this compound in an organic solvent of choice. This method is based on the widely accepted shake-flask technique followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable method for analyzing flavonoids and related compounds.[5][6][7]
2.1. Materials and Equipment
-
This compound (high purity standard)
-
Organic solvents of interest (HPLC grade)
-
Analytical balance
-
Saturated solution preparation vessels (e.g., screw-capped vials)
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
HPLC system with a UV detector
-
C18 HPLC column
-
Volumetric flasks and pipettes
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The excess solid should be visually apparent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved particles.
-
-
Sample Dilution (if necessary):
-
If the concentration of this compound in the saturated solution is expected to be high, dilute the filtered sample with the same organic solvent to bring it within the linear range of the HPLC calibration curve.
-
-
HPLC-UV Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest to create a calibration curve.
-
Inject the prepared standard solutions and the filtered, saturated sample(s) into the HPLC system.
-
A typical mobile phase for the analysis of flavonoids on a C18 column is a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
Record the peak areas from the chromatograms.
-
-
Quantification:
-
Plot the peak areas of the standard solutions against their known concentrations to generate a calibration curve.
-
Use the equation of the calibration curve to determine the concentration of this compound in the filtered, saturated sample.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the organic solvent.
-
Visualizing this compound-Related Pathways and Workflows
3.1. This compound Signaling Pathway
This compound has been shown to enhance melanogenesis through its action on the PDE/cAMP/PKA signaling pathway. The following diagram illustrates this mechanism.
Caption: this compound's inhibitory action on PDE leads to increased melanogenesis.
3.2. This compound Extraction and Purification Workflow
The following diagram outlines a general workflow for the extraction and purification of this compound from its natural source, Tribulus terrestris.
Caption: A multi-step process for isolating this compound from plant material.
References
The Physical and Chemical Stability of Tribuloside: A Technical Guide for Researchers
Tribuloside, a kaempferol 3-β-D-(6”-p-coumaroyl)glucoside, is a flavonoid of significant interest for its various biological activities, including antioxidant and anti-inflammatory properties. Understanding its physical and chemical stability is paramount for its isolation, formulation, and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the expected stability of this compound under various stress conditions, detailed experimental protocols for stability assessment, and visual representations of degradation pathways and experimental workflows.
Core Stability Profile
This compound, in its solid, pure form, is reported to be stable for extended periods when stored at -20°C, with a shelf life of at least two to four years[1][2]. However, in solution and when exposed to environmental stressors such as pH, temperature, light, and oxidative conditions, its stability is expected to be compromised, a characteristic shared with many flavonoid glycosides.
Quantitative Stability Data (Projected)
The following tables summarize the expected stability of this compound based on data from structurally related flavonoid glycosides. These values should be considered indicative and require experimental verification for this compound itself.
Table 1: Projected pH Stability of this compound in Aqueous Solution
| pH | Condition | Expected Degradation Pathway | Projected Stability | Reference for Analogy |
| < 4 | Acidic | Hydrolysis of the glycosidic bond | Moderate degradation, increasing with lower pH and temperature. | [1][3] |
| 4 - 6 | Weakly Acidic | Minimal degradation | Relatively stable. | [4] |
| 6 - 8 | Neutral to Weakly Basic | Potential for both hydrolysis and oxidation | Moderate instability, increasing with pH. | [1] |
| > 8 | Basic | Accelerated hydrolysis and oxidative degradation | Significant degradation. | [4] |
Table 2: Projected Thermal Stability of this compound in Solution
| Temperature | Condition | Expected Degradation Pathway | Projected Stability | Reference for Analogy |
| 4°C | Refrigerated | Minimal degradation | High stability for short-term storage. | [4] |
| 25°C | Room Temperature | Slow degradation | Moderate stability, dependent on pH and light exposure. | [4] |
| 40-60°C | Accelerated | Hydrolysis of the glycosidic bond and oxidation | Significant degradation over time. | [2][5] |
| >80°C | High Temperature | Rapid hydrolysis and further degradation of aglycone | Highly unstable. | [2][5] |
Table 3: Projected Oxidative Stability of this compound in Solution
| Oxidizing Agent | Condition | Expected Degradation Pathway | Projected Stability | Reference for Analogy |
| 3% H₂O₂ | Room Temperature | Oxidation of the phenolic hydroxyl groups on the A and B rings | Susceptible to degradation. | [3][6] |
| Atmospheric Oxygen | Long-term storage in solution | Slow oxidation | Gradual degradation, accelerated by light and temperature. | [3] |
Table 4: Projected Photostability of this compound in Solution
| Light Source | Condition | Expected Degradation Pathway | Projected Stability | Reference for Analogy |
| UV Light | Direct exposure | Photodegradation of the flavonoid structure | Highly unstable. | [3][7] |
| Ambient Daylight | Long-term exposure | Slow photodegradation | Gradual loss of potency. | [3] |
Experimental Protocols for Stability Testing
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on standard practices for stability-indicating HPLC methods.[8][9]
Preparation of Stock Solution
A stock solution of this compound should be prepared in a suitable solvent where it is known to be stable, such as methanol or a mixture of methanol and water, at a concentration of approximately 1 mg/mL.
Acidic Hydrolysis
-
Protocol: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubation: Incubate the solution at 60°C for 24 hours.
-
Neutralization: After incubation, neutralize the solution with an equivalent volume and concentration of sodium hydroxide.
-
Analysis: Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis
-
Protocol: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubation: Keep the solution at room temperature for 8 hours.
-
Neutralization: After incubation, neutralize the solution with an equivalent volume and concentration of hydrochloric acid.
-
Analysis: Dilute the sample with the mobile phase for HPLC analysis.
Oxidative Degradation
-
Protocol: To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Analysis: Dilute the sample with the mobile phase for HPLC analysis.
Thermal Degradation
-
Protocol: Place the solid this compound powder in a temperature-controlled oven at 80°C for 48 hours.
-
Sample Preparation: After exposure, dissolve a known amount of the solid in the initial solvent to prepare a solution of known concentration.
-
Analysis: Analyze the sample by HPLC.
-
For solution stability: Incubate the this compound stock solution at 60°C for 24 hours, protected from light.
Photodegradation
-
Protocol: Expose the this compound stock solution to direct sunlight for 8 hours or in a photostability chamber with a UV lamp.
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analysis: Analyze both the exposed and control samples by HPLC.
HPLC Analysis
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A typical method would involve:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at the λmax of this compound.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the glycosidic bond. Oxidative conditions would likely target the phenolic hydroxyl groups.
Caption: Projected Degradation Pathways for this compound.
Experimental Workflow
The logical flow for assessing the stability of this compound is depicted in the following diagram.
Caption: Workflow for Forced Degradation Studies of this compound.
References
- 1. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of the stability and degradation products of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability testing on typical flavonoid containing herbal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability-Indicating RP-HPLC Method...: Ingenta Connect [ingentaconnect.com]
- 7. The Photodegradation of Quercetin: Relation to Oxidation [mdpi.com]
- 8. tnsroindia.org.in [tnsroindia.org.in]
- 9. asianjpr.com [asianjpr.com]
An In-depth Technical Guide to the Ethnobotanical Uses and Pharmacological Properties of Plants Containing Tribuloside
This technical guide provides a comprehensive overview of the ethnobotanical uses, pharmacological activities, and underlying molecular mechanisms of plants containing tribuloside, with a primary focus on Tribulus terrestris. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Ethnobotanical Uses of Tribulus terrestris
Tribulus terrestris L. (Zygophyllaceae), a plant rich in the flavonoid glycoside this compound, has a long history of use in traditional medicine systems across the globe, most notably in Ayurveda and Traditional Chinese Medicine (TCM).[1] Its fruits, leaves, and roots are utilized for a wide range of ailments.
In Traditional Chinese Medicine, the fruits of Tribulus terrestris have been prescribed for conditions such as headaches, dizziness, and skin itchiness.[2] It is also traditionally used to treat vitiligo, a skin depigmentation disorder.[2] In Ayurvedic medicine, it is valued for its diuretic, aphrodisiac, and anti-urolithiatic properties, and is used to treat urinary tract infections and kidney stones.[1][3] The plant is also used in folk medicine as a tonic and for addressing sexual dysfunction.[3]
A summary of the primary ethnobotanical uses of Tribulus terrestris is presented below:
| Traditional System | Part Used | Ethnobotanical Uses |
| Traditional Chinese Medicine | Fruit | Headaches, dizziness, skin pruritus, vitiligo, improving eyesight, mammary duct blockage.[2] |
| Ayurveda (India) | Fruit, Root | Diuretic, aphrodisiac, anti-urolithiatic (kidney stones), urinary tract infections, infertility, impotence, erectile dysfunction, low libido, cardiotonic.[1][3] |
| Sudanese Traditional Medicine | Plant | Demulcent, nephritis, inflammatory disorders.[1] |
| Pakistani Traditional Medicine | Plant | Diuretic, uricosuric effects.[1] |
| European Folk Medicine | Plant | General tonic, energizer.[1] |
Quantitative Analysis of this compound and Related Compounds
While specific quantitative data for this compound is not extensively available in publicly accessible literature, methods for the quantification of related saponins and total flavonoid content in Tribulus terrestris have been established. The concentration of these compounds can vary based on the geographical origin, plant part, and harvest time.
Table 1: Quantitative Analysis of Bioactive Compounds in Tribulus terrestris
| Compound/Class | Plant Part | Method | Concentration/Finding | Reference |
| Protodioscin | Aerial parts | HPLC | 0.546% ± 0.013% (Crimea); 0.338% ± 0.008% (Western Siberia) | [4] |
| Protodioscin | Various | HPLC-ELSD | 0.17% to 6.49% in market products | [5] |
| Tribulosin | Butanol fraction | HPTLC | 0.193mg/100mg w/w | [6] |
| Total Phenolics | Methanolic extract | Spectrophotometry | 683.15 ± 4.28 mg GAE/g (in a study on aphrodisiac plants) | [7] |
| Total Flavonoids | Methanolic extract | Spectrophotometry | 156.58 ± 4.01 µg CE/g (in a study on aphrodisiac plants) | [7] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound and related compounds from Tribulus terrestris.
Extraction and Isolation of this compound
The following protocol is a generalized procedure based on methods for isolating flavonoids and saponins from plant materials.
Protocol 1: Extraction and Column Chromatography Isolation of this compound
-
Plant Material Preparation: Air-dry the fruits of Tribulus terrestris and grind them into a coarse powder.
-
Extraction:
-
Fractionation:
-
Resuspend the concentrated extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction is often enriched with flavonoids.
-
-
Column Chromatography:
-
Pack a silica gel column (100-200 mesh).
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with a gradient of ethyl acetate and petroleum ether (e.g., 50:1 to 1:1), followed by chloroform and methanol gradients.[9]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-propanol:toluene:water:glacial acetic acid, 6:2.5:1:0.5 v/v).[6]
-
-
Purification:
-
Combine fractions containing the compound of interest (visualized on TLC plates).
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with a methanol eluent to yield purified this compound.[9]
-
References
- 1. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ViewArticleDetail [ijpronline.com]
- 7. In vitro antioxidant potential of selected aphrodisiac medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 9. Isolation and identification of flavonoids components from Pteris vittata L - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Tribulus terrestris L. (Zygophyllaceae family) is a plant with a long history of use in traditional Chinese and Ayurvedic medicine for treating a variety of ailments, including inflammation, cardiovascular diseases, and sexual dysfunction.[1][2][3] The therapeutic potential of this plant is largely attributed to its rich and complex phytochemical composition, most notably steroidal saponins and flavonoids.[2][3][4] Among these compounds, Tribuloside, a flavonoid glycoside, and a diverse array of steroidal saponins are of significant interest to the scientific community for their broad spectrum of biological activities.[2][5]
This technical guide provides a comprehensive overview of this compound and related steroidal saponins, focusing on their chemical properties, biological activities, and mechanisms of action. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Chemical Structures: Flavonoids and Steroidal Saponins
It is crucial to distinguish between the different classes of compounds found in Tribulus terrestris. While often studied together, this compound and the primary saponins belong to different phytochemical families.
-
This compound: Contrary to what its name might suggest in this context, this compound is not a steroidal saponin. It is a glycosyloxyflavone, specifically a kaempferol derivative.[6][7][8] Its structure consists of a kaempferol backbone linked to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue.[6][8]
-
Steroidal Saponins: These are the most abundant and studied compounds in Tribulus terrestris.[2] They are glycosides of steroids, characterized by a complex structure with a steroid aglycone (sapogenin) linked to one or more sugar chains. The primary types found in this plant are furostanol and spirostanol saponins, with furostanol saponins often considered the biogenetic precursors to the spirostanol forms.[2][9] To date, over 70 distinct saponins have been identified in T. terrestris.[2]
Quantitative Data on Biological Activities
The biological effects of this compound and steroidal saponins from T. terrestris have been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxic and Antimicrobial Activities
| Compound/Extract | Cell Line/Organism | Activity Type | Result (IC50 / MIC) | Reference |
| Methanol Extract of T. terrestris | MCF-7 (Breast Cancer) | Anticancer | IC50: 74.1 µg/mL | [10][11] |
| Methanol Extract of T. terrestris | SK-OV-3 (Ovarian Carcinoma) | Anticancer | IC50: 89.4 µg/mL | [11] |
| Spirostanol Glycoside (Compound 3) | SK-MEL (Malignant Melanoma) | Anticancer | IC50: 6.0 µg/mL | [10] |
| Spirostanol Glycoside (Compound 3) | KB (Oral Epidermoid Carcinoma) | Anticancer | IC50: 7.0 µg/mL | [10] |
| Spirostanol Glycoside (Compound 3) | BT-549 (Breast Ductal Carcinoma) | Anticancer | IC50: 6.0 µg/mL | [10] |
| Spirostanol Glycoside (Compound 3) | SK-OV-3 (Ovary Carcinoma) | Anticancer | IC50: 8.2 µg/mL | [10] |
| Spirostanol Glycosides (Compounds 1-3) | Candida albicans & Cryptococcus neoformans | Antifungal | MIC: 1.5 to 6.2 µg/mL | [10] |
| This compound Hydrate | M. madagascariense | Antibacterial | MIC: 0.8 mg/mL | [12] |
| This compound Hydrate | M. indicus pranii | Antibacterial | MIC: 1.6 mg/mL | [12] |
| Tribulosin (Spirostanol Saponin) | Helminth model | Anthelmintic | ED50: 76.25 µg/mL | [3] |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity
| Compound/Extract | Model | Metric | Result | Reference |
| Methanol Extract of T. terrestris (400 µg/mL) | Heat-induced hemolysis | % Inhibition | 68.5% | [10][11] |
| Methanol Extract of T. terrestris (400 µg/mL) | Egg albumin denaturation | % Inhibition | 75.6% | [10][11] |
| Methanol Extract of T. terrestris (400 µg/mL) | Serum albumin denaturation | % Inhibition | 80.2% | [10][11] |
| Methanol Extract of T. terrestris (200 mg/kg) | Carrageenan-induced paw edema (in vivo) | % Inhibition | 69.3% | [10][11] |
| Methanol Extract of T. terrestris (200 mg/kg) | Formaldehyde-induced paw edema (in vivo) | % Inhibition | 71.3% | [10][11] |
| This compound | LPS-induced ALI in mice | Cytokine Reduction | Significantly decreased IL-6, TNF-α, IL-1β | [5][13] |
Mechanisms of Action and Key Signaling Pathways
Research has begun to elucidate the molecular mechanisms through which this compound and associated saponins exert their effects. A significant focus has been on their ability to modulate inflammatory and cell survival pathways.
Anti-inflammatory Mechanisms
Both this compound and the total saponins from T. terrestris (TST) demonstrate potent anti-inflammatory activity.[1][5] Studies have shown they can significantly decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated models.[1][5] The mechanism often involves the inhibition of key signaling pathways that regulate the inflammatory response.
-
PI3K-Akt Signaling: The PI3K-Akt pathway is crucial for cell survival and is implicated in inflammatory processes and apoptosis.[5] this compound is suggested to regulate the anti-apoptotic protein BCL2 via the PI3K-Akt pathway, thereby promoting cell survival and reducing tissue injury, such as in cases of acute lung injury (ALI).[5]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. Molecular docking studies have shown a high binding affinity between this compound and MAPK3, suggesting that its anti-inflammatory effects may be mediated through the modulation of this pathway.[5] Extracts from T. terrestris have also been shown to suppress the phosphorylation of key proteins in the MAPK pathway, including MEK, ERK, p38, and JNK.[4]
-
NF-κB Signaling: The transcription factor NF-κB is a central mediator of inflammation. T. terrestris extracts have been shown to inhibit the NF-κB signaling pathway, which is a downstream target of both PI3K-Akt and MAPK signaling.[4]
Melanogenesis Pathway
This compound has also been investigated for its effects on pigmentation. It has been shown to enhance melanogenesis, melanocyte dendricity, and melanosome transport.[14] This action is attributed to the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels. The elevated cAMP stimulates the phosphorylation of CREB, which in turn upregulates the microphthalmia-associated transcription factor (MITF), a key regulator of genes involved in melanin production like tyrosinase.[14]
Experimental Protocols
Standardized and reproducible experimental methods are essential for the study of this compound and steroidal saponins.
Extraction and Fractionation of Saponins
A common methodology involves bioactivity-guided fractionation to isolate active compounds.
-
Extraction: The plant material (e.g., fruits, leaves) of T. terrestris is dried and powdered. The powder is then subjected to extraction, often using a solvent like 50% methanol.[3]
-
Fractionation: The crude extract undergoes further separation. For instance, it can be fractionated using different solvents of increasing polarity. High-performance thin-layer chromatography (HPTLC) can be used to confirm the presence of saponins in the fractions.[15]
-
Column Chromatography: Fractions showing high bioactivity are subjected to silica gel column chromatography for further purification.[15]
-
Identification: The isolated compounds are identified using techniques like High-Resolution Liquid Chromatography and Mass Spectrometry (HR-LCMS).[15]
Analytical Method for Quantification
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with an evaporative light scattering detector (ELSD) is a validated method for the determination of steroidal saponins in T. terrestris.[16][17][18]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is typically used.[16][17][18] For example, a gradient elution can be programmed over 120 minutes, with the acetonitrile concentration gradually increasing.[19]
-
Flow Rate: Approximately 0.4–0.6 mL/min.[19]
-
Column Temperature: Maintained between 25–45 °C.[19]
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: An extract of T. terrestris is prepared to a concentration of 3-6 mg/mL for injection into the HPLC system.[19]
-
Quantification: The marker compound, such as protodioscin, can be detected at concentrations as low as 10.0 µg/mL.[16][17][18]
Network Pharmacology and Experimental Validation
A modern approach to understanding the complex mechanisms of action of compounds like this compound involves network pharmacology combined with experimental validation.
-
Target Prediction: The 2D structure of the compound (e.g., from PubChem) is used to predict potential protein targets using databases like SwissTargetPrediction.[5][13]
-
Disease-Associated Targets: Genes and proteins associated with a specific disease (e.g., Acute Lung Injury) are collected from databases such as GeneCards.[5][13]
-
Network Construction: The intersection of drug targets and disease targets is identified. Protein-protein interaction (PPI) networks are constructed using tools like STRING and visualized with software like Cytoscape to identify key hub genes.[5][13]
-
Molecular Docking: The binding affinity between the compound and the identified key target proteins (e.g., IL-6, TNF, MAPK3) is simulated using software like AutoDockTools to validate the predicted interactions.[5][13]
-
Experimental Validation: The hypotheses generated from the computational analysis are tested in relevant in vitro (e.g., LPS-stimulated macrophages) and in vivo (e.g., mouse models of disease) experiments.[5][13]
Conclusion and Future Perspectives
This compound and the steroidal saponins from Tribulus terrestris represent a rich source of bioactive compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, anticancer, and other pharmacological activities are rooted in their ability to modulate key cellular signaling pathways such as PI3K-Akt, MAPK, and NF-κB. While spirostanol-type saponins have shown particularly strong cytotoxic and antifungal activities, the flavonoid this compound has emerged as a potent anti-inflammatory agent and a modulator of melanogenesis.
Future research should focus on several key areas:
-
Pharmacokinetics: Detailed pharmacokinetic studies of this compound and individual major saponins are needed to understand their absorption, distribution, metabolism, and excretion (ADME) profiles, which are currently not well-documented.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human diseases.
-
Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between this compound and the various steroidal saponins within T. terrestris extracts could lead to the development of more effective multi-component therapies.
-
Target Identification: Further studies to deconstruct the complex PPI networks and precisely identify the direct molecular targets of these compounds will provide a more refined understanding of their mechanisms of action.
The continued exploration of these natural products holds considerable promise for the discovery and development of novel drugs for a range of inflammatory, oncologic, and other disorders.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiliroside | C30H26O13 | CID 5320686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CHEBI:80944) [ebi.ac.uk]
- 9. Steroidal saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of steroidal saponins from Tribulus terrestris and their in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. CN101953868A - Detection method for total saponins of tribulus - Google Patents [patents.google.com]
Potential Therapeutic Targets of Tribuloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin derived from the plant Tribulus terrestris, has garnered significant attention in recent years for its diverse pharmacological activities. Traditionally used in folk medicine for a variety of ailments, modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its anti-inflammatory, anticancer, and other notable biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Modulation of Key Signaling Pathways
This compound has been shown to interfere with several critical inflammatory signaling cascades:
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and inflammation. In the context of acute lung injury (ALI), this compound is suggested to exert its therapeutic effects by modulating this pathway.[1] It is hypothesized that this compound may regulate the anti-apoptotic protein BCL2 through the PI3K/Akt pathway, thereby promoting cell survival and reducing lung injury.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a pivotal role in the inflammatory response. This compound is believed to modulate the expression of inflammatory proteins and cell signaling pathways, including the MAPK pathway.[1] This modulation is implicated in its anti-inflammatory and potential anticancer activities.[1]
-
TNF Signaling Pathway: Tumor Necrosis Factor (TNF) is a key pro-inflammatory cytokine. This compound has been found to target core components of the TNF signaling pathway, including IL-6, TNF-α, and IL-1β.[1] By regulating this pathway, this compound can effectively reduce the inflammatory response.[1]
Inhibition of Pro-inflammatory Cytokines and Mediators
Experimental studies have demonstrated that this compound and extracts containing it can significantly reduce the levels of several pro-inflammatory molecules. In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, treatment with this compound led to a significant decrease in the expression levels of IL-1β, TNF-α, and IL-6 in bronchoalveolar lavage fluid.[1] Similarly, another compound from Tribulus terrestris, tribulusamide D, was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.[2] It also reduced the expression of IL-6, IL-10, and TNF-α.[2]
Anticancer Activity
This compound and extracts from Tribulus terrestris have demonstrated promising anticancer effects across various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.
Cytotoxicity and Antiproliferative Effects
Extracts of Tribulus terrestris, rich in saponins like this compound, have shown cytotoxic effects against several cancer cell lines.
| Cell Line | Extract/Compound | IC50 Value | Reference |
| Prostate Cancer | |||
| LNCaP | T. terrestris fruit extract | 0.3 µg/mL | [3] |
| Colon Cancer | |||
| HT-29 | T. terrestris fruit extract | 7.1 µg/mL | [3] |
| Breast Cancer | |||
| MCF-7 | T. terrestris leaf methanolic extract | 69.51 ± 2.21% inhibition at 12.5 µg/ml | [4] |
| MCF-7 | T. terrestris seed methanolic extract | 12.97 ± 0.896% inhibition at 25 µg/ml | [4] |
| MCF-7 | T. terrestris leaf saponin extract | 28.32 µg/ml | [4] |
| MCF-7 | T. terrestris seed saponin extract | 41.23 µg/ml | [4] |
Note: The majority of the available data pertains to crude extracts or saponin fractions of Tribulus terrestris rather than purified this compound. The reported values highlight the potential of these extracts, but further studies with isolated this compound are necessary to determine its specific potency.
Induction of Apoptosis
The anticancer mechanism of Tribulus terrestris extracts is largely attributed to the induction of apoptosis. Studies have shown that these extracts can trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the upregulation of pro-apoptotic genes like Bax and p53, and the downregulation of the anti-apoptotic gene Bcl-2.[4] Furthermore, an increase in the expression of FADD, AIF, and caspase 8, key players in the extrinsic pathway, has also been observed.[4]
Other Potential Therapeutic Targets
Beyond its anti-inflammatory and anticancer properties, this compound has shown potential in other therapeutic areas.
Melanogenesis and Skin Pigmentation
This compound has been found to enhance melanogenesis, melanocyte dendricity, and melanosome transport.[5] It acts on the PDE/cAMP/PKA pathway, leading to an increase in intracellular cAMP levels.[5] This, in turn, stimulates the phosphorylation of CREB, inducing the expression of MITF and subsequently tyrosinase, Rab27a, and Cdc42, all of which are crucial for melanin production and distribution.[5] This suggests a potential therapeutic application of this compound in treating pigmentation disorders like vitiligo.[5]
Neuroprotective Effects
Extracts of Tribulus terrestris have demonstrated neuroprotective potential in experimental models. These effects are attributed to the presence of flavonoids and saponins, which possess antioxidant and anti-inflammatory properties. Studies have shown that these extracts can ameliorate symptoms in models of Parkinson's disease by modulating α-synuclein, acetylcholinesterase (AChE), TNF-α, and IL-1β.[5]
Signaling Pathway Diagrams
To visually represent the mechanisms of action of this compound, the following diagrams of key signaling pathways have been generated using the DOT language.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. brieflands.com [brieflands.com]
- 4. An insight into the anticancer mechanism of Tribulus terrestris extracts on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Yield Extraction of Tribuloside from Tribulus terrestris
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tribulus terrestris, a plant from the Zygophyllaceae family, has a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine.[1] Its various parts contain medicinally important chemical constituents such as flavonoids, steroidal saponins, and alkaloids.[2] Among these, Tribuloside, a flavonoid glycoside, has garnered significant scientific interest.[1] Preclinical studies suggest that this compound possesses antioxidant, anti-inflammatory, and potential adaptogenic properties.[1] Research has indicated its potential in modulating cellular pathways involved in inflammation and oxidative stress.[1][3] For instance, it has been shown to act on the PDE/cAMP/PKA pathway to enhance melanogenesis and may have therapeutic effects in acute lung injury by modulating the PI3K-AKT and MAPK signaling pathways.[3][4]
Given its therapeutic potential, developing efficient, high-yield extraction and purification methods for this compound is critical for research and pharmaceutical applications. These application notes provide detailed protocols for modern extraction techniques and summarize the key parameters for achieving high yields of this compound and related saponins from T. terrestris.
High-Yield Extraction Strategies
The extraction of bioactive compounds from plant matrices is a crucial first step. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and higher efficiency.[5][6][7]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving the mass transfer of bioactive compounds.[6][8] Key parameters influencing UAE efficiency include extraction time, temperature, solvent composition, and ultrasonic power.[6][8]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds. This method is known for its rapidity and high extraction yields.[5][9]
-
Conventional Solvent Extraction: Methods like Soxhlet or reflux extraction using polar solvents such as ethanol or methanol are also employed. Ethanol, particularly in concentrations of 50-85%, has been shown to be effective.[10][11]
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of saponins and flavonoids from Tribulus terrestris. While data specifically for this compound yield is limited, the yield of total saponins or flavonoids serves as a strong indicator for optimizing the extraction of this related compound.
Table 1: Comparative Analysis of Different Extraction Methodologies
| Extraction Method | Solvent | Time | Temperature | Power/Pressure | Yield | Reference |
| Microwave-Assisted (MAE) | Ethanol | 5 min | - | - | 90.3% (Total Steroidal Saponins) | [5] |
| Heating Reflux | Ethanol | 3 hrs | - | - | 65.0% (Total Steroidal Saponins) | [5] |
| Ultrasound-Assisted (UAE) | 30% Ethanol | 55 min | 46°C | - | 5.49% (Total Saponins) | [12] |
| Soxhlet Extraction | 70% Ethanol | 240 min | 70°C | - | 79.26% (Saponin) | [11] |
| Countercurrent Extraction | 50-85% Ethanol | - | - | - | Up to 2% (Finished Saponin >95% purity) | [10] |
| Maceration (Shaker) | Methanol | 12 hrs | Room Temp | 160 rpm | 11.63% (Total Extract) | [13] |
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Saponins
| Parameter | Optimal Value |
| Ethanol Concentration | 30% |
| Extraction Time | 55 minutes |
| Solvent-to-Material Ratio | 35:1 (mL/g) |
| Extraction Temperature | 46°C |
| Resulting Extraction Rate | 5.49% |
| Reference | [12] |
Experimental Protocols & Workflows
The following diagram illustrates a general workflow for obtaining purified this compound from Tribulus terrestris.
Caption: General workflow for this compound extraction and purification.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on optimized parameters for extracting saponins from T. terrestris leaves, which can be adapted for this compound extraction.[12]
Materials and Equipment:
-
Dried, powdered Tribulus terrestris plant material (leaves or fruits)
-
30% Ethanol in deionized water (v/v)
-
Ultrasonic bath or probe sonicator
-
Temperature-controlled water bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 10 g of powdered T. terrestris material and place it into a 500 mL Erlenmeyer flask.
-
Add 350 mL of 30% ethanol to achieve a solvent-to-material ratio of 35:1 (mL/g).[12]
-
Place the flask in an ultrasonic bath with the temperature set to 46°C.[12]
-
Apply sonication for 55 minutes.[12] Ensure the flask is adequately submerged and the temperature remains constant.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of 30% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solution using a rotary evaporator at a reduced pressure and a temperature below 50°C to obtain the crude extract.
-
Dry the crude extract in a vacuum oven to a constant weight.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol provides a rapid method for extracting steroidal saponins and can be optimized for this compound.[5][9]
Materials and Equipment:
-
Dried, powdered Tribulus terrestris plant material
-
Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
Glassware
Procedure:
-
Place 5 g of powdered T. terrestris material into the microwave extraction vessel.[9]
-
Add a suitable volume of ethanol (e.g., 100 mL).
-
Set the microwave parameters. Based on related studies, a power of 400W for a duration of 3-5 minutes is a good starting point.[5][9] Set the temperature to 40°C.[9]
-
Run the microwave extraction program.
-
Once the extraction is complete and the vessel has cooled, filter the extract to remove solid plant material.
-
Concentrate the filtered extract using a rotary evaporator to obtain the crude extract.
-
Dry the crude extract to a constant weight.
Protocol 3: Purification using Macroporous Resin Chromatography
This protocol describes a common method for purifying saponins, including this compound, from the crude extract.[10][14]
Materials and Equipment:
-
Crude T. terrestris extract
-
Macroporous adsorption resin (e.g., XAD-2, Diaion HP-20)
-
Glass chromatography column
-
Deionized water
-
Ethanol (30% and 70%)
-
Fraction collector (optional)
-
Rotary evaporator
Procedure:
-
Resin Preparation: Pre-treat the macroporous resin by washing it thoroughly with ethanol followed by deionized water to remove any impurities. Pack the resin into a glass column.
-
Sample Loading: Dissolve the crude extract obtained from Protocol 4.1 or 4.2 in deionized water to form a solution.[14]
-
Column Loading: Carefully load the dissolved extract solution onto the top of the prepared resin column.
-
Washing: Elute the column with deionized water to wash away highly polar impurities like sugars and salts. Continue washing until the eluent is colorless.[14]
-
Fractional Elution:
-
Begin eluting with 30% ethanol. This step removes certain flavonoids and other less non-polar compounds. Collect the eluent and continue until it is colorless.[14]
-
Next, elute the column with 70% ethanol. This compound and other saponins will typically elute in this fraction.[14] Collect this eluent separately.
-
-
Concentration: Take the 70% ethanol fraction and recover the ethanol using a rotary evaporator.[14]
-
Final Product: Dry the resulting purified extract. For higher purity, a subsequent crystallization step using an ethanol-water solvent system can be performed.[10]
This compound Signaling Pathways
Understanding the mechanism of action is crucial for drug development. This compound has been shown to interact with several key signaling pathways.
PDE/cAMP/PKA Pathway in Melanogenesis
This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4]
Caption: this compound inhibits PDE, activating the cAMP/PKA/CREB pathway.[4]
PI3K/Akt Pathway in Anti-Inflammatory Response
This compound may exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway, which is critical in regulating apoptosis and inflammatory responses, particularly in conditions like acute lung injury.[3]
Caption: this compound may promote cell survival via the PI3K/Akt pathway.[3][15]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Phytopharmacological overview of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved facile method for extraction and determination of steroidal saponins in Tribulus terrestris by focused microwave-assisted extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ANN modeling and RSM optimization of ultrasound-assisted extraction of protodioscin-rich extracts from Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpbjournal.com [jpbjournal.com]
- 10. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 11. ijert.org [ijert.org]
- 12. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashdin.com [ashdin.com]
- 14. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 15. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ultrasound-Assisted Extraction of Tribuloside from Tribulus terrestris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin primarily found in the plant Tribulus terrestris, has garnered significant interest in the scientific community for its potential therapeutic properties.[1][2] Traditionally used in Ayurvedic and Chinese medicine, Tribulus terrestris extracts containing this compound have been associated with a range of biological activities, including anti-inflammatory, antioxidant, and potential cardioprotective effects.[1] Modern research suggests that this compound may exert its anti-inflammatory effects through the modulation of signaling pathways such as the TLR4-TRAF6-NF-κB pathway.[3][4]
Ultrasound-assisted extraction (UAE) has emerged as a highly efficient and green technology for the extraction of bioactive compounds from plant matrices. This method utilizes the mechanical effects of acoustic cavitation to disrupt cell walls, reduce particle size, and enhance solvent penetration, leading to increased extraction yields in shorter times and at lower temperatures compared to conventional methods.[5]
These application notes provide a detailed protocol for the ultrasound-assisted extraction of this compound from Tribulus terrestris, along with methods for its downstream processing and quantification. The information is intended to guide researchers in the efficient isolation of this promising bioactive compound for further investigation and drug development.
Data Presentation: Optimization of Ultrasound-Assisted Saponin Extraction
The following tables summarize quantitative data from various studies on the optimization of ultrasound-assisted extraction of saponins from Tribulus terrestris. While specific yields for this compound are not always reported, the data for total saponins and other major saponins like protodioscin provide a strong basis for developing an effective extraction protocol for this compound.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Saponins from Tribulus terrestris
| Parameter | Optimized Value | Plant Part | Target Analyte | Reference |
| Ethanol Concentration | 30% | Leaves | Total Saponins | [3] |
| Extraction Time | 55 minutes | Leaves | Total Saponins | [3] |
| Solvent to Material Ratio | 35:1 (mL/g) | Leaves | Total Saponins | [3] |
| Extraction Temperature | 46°C | Leaves | Total Saponins | [3] |
| Ethanol Concentration | 99.8% | Fruits | Total Saponins | [6] |
| Extraction Time | 40 minutes | Fruits | Total Saponins | [6] |
| Solvent to Material Ratio | 25:1 (mL/g) | Fruits | Total Saponins | [6] |
| Extraction Temperature | 70°C | Fruits | Total Saponins | [6] |
Table 2: Comparison of Extraction Yields with Different Methods
| Extraction Method | Solvent | Yield of Total Saponins | Reference |
| Ultrasound-Assisted Extraction | 30% Ethanol | 5.49% | [3] |
| Soxhlet Extraction | 70% Ethanol | Not explicitly stated, but used as a comparative method | [7] |
| Maceration | Methanol | Lower than Soxhlet and UAE for some compounds | [8] |
Experimental Protocols
Pre-Extraction Protocol: Preparation of Tribulus terrestris Material
-
Plant Material Collection and Identification: Collect fresh fruits and/or leaves of Tribulus terrestris. Ensure proper botanical identification of the plant material.
-
Drying: Wash the plant material thoroughly with distilled water to remove any dirt and contaminants. Air-dry the material in the shade at room temperature or use a hot air oven at a controlled temperature (40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder (40-60 mesh) using a mechanical grinder. A smaller particle size increases the surface area for extraction.
-
Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a synthesis of optimized parameters found in the literature for saponin extraction.
-
Sample Preparation: Weigh 10 g of the dried, powdered Tribulus terrestris material.
-
Solvent Addition: Place the powdered sample into a 500 mL Erlenmeyer flask. Add 350 mL of 30% ethanol (ethanol:water, 30:70 v/v) to achieve a solvent-to-material ratio of 35:1 (mL/g).[3]
-
Ultrasonic Bath Setup: Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Sonication: Set the ultrasonic bath temperature to 46°C and the sonication time to 55 minutes.[3] Turn on the ultrasonic bath.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeated Extraction (Optional but Recommended): To maximize the yield, the plant residue can be subjected to a second round of extraction under the same conditions. Combine the filtrates from both extractions.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 50-60°C to remove the ethanol. The resulting aqueous solution is the crude saponin extract.
Downstream Processing: Purification of this compound
This protocol is based on a patented method for saponin purification and should be adapted as necessary.[9]
-
Crude Extract Preparation: The concentrated aqueous extract from the UAE process is used as the starting material.
-
Macroporous Resin Chromatography:
-
Resin Selection and Pre-treatment: Use a non-polar or weakly polar macroporous adsorption resin (e.g., D101, HPD-100). Pre-treat the resin by soaking it sequentially in ethanol and then water to remove any impurities and activate it.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Loading: Load the crude aqueous extract onto the top of the resin column at a slow flow rate.
-
Washing: Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the saponins from the resin using a stepwise gradient of ethanol-water solutions. Start with a low concentration of ethanol (e.g., 30%) and gradually increase the concentration (e.g., 50%, 70%, 95%). Collect fractions of the eluate.
-
-
Fraction Analysis: Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Pool the fractions rich in this compound.
-
Concentration: Concentrate the pooled this compound-rich fractions using a rotary evaporator to remove the ethanol.
-
Crystallization:
-
Dissolution: Dissolve the concentrated saponin extract in a minimal amount of a suitable solvent, such as aqueous methanol or ethanol.
-
Cooling: Slowly cool the solution at 4°C for 24-48 hours to induce crystallization.
-
Filtration: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified this compound crystals in a desiccator under vacuum.
-
Analytical Protocol: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract or purified sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example): [2][10][11]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 205 nm.
-
-
Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of this compound. Calculate the concentration of this compound in the sample by referring to the calibration curve.
Mandatory Visualizations
Experimental Workflow for Ultrasound-Assisted Extraction and Purification of this compound
Caption: Workflow for this compound Extraction and Purification.
Signaling Pathway: Inhibition of TLR4-Mediated NF-κB Activation by this compound
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpponline.org [rjpponline.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. scielo.br [scielo.br]
- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Supercritical Fluid Extraction of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside predominantly found in the medicinal plant Tribulus terrestris L., has garnered significant interest for its diverse pharmacological activities.[1] Emerging research has highlighted its potential therapeutic applications, including promoting melanogenesis and exhibiting anti-inflammatory effects.[1][2][3] Supercritical fluid extraction (SFE) presents a green and efficient technology for the selective extraction of bioactive compounds from plant matrices, offering an attractive alternative to conventional solvent extraction methods.[4][5][6] This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound, its subsequent analysis, and an overview of its known biological signaling pathways.
Supercritical Fluid Extraction (SFE) of this compound
Principle of SFE
Supercritical fluid extraction utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. In this supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[6] The solvating power of supercritical CO₂ can be finely tuned by modulating pressure and temperature, enabling selective extraction.[6][7] For polar compounds like flavonoid glycosides, the polarity of the supercritical fluid can be increased by introducing a co-solvent, typically ethanol or methanol.[3][5][8]
Proposed SFE Protocol for this compound
This protocol is based on optimized methods for the extraction of similar flavonoid glycosides, such as kaempferol glycosides and rutin, from various plant materials.[1][2][9]
1. Sample Preparation:
-
Obtain dried aerial parts or fruits of Tribulus terrestris.
-
Grind the plant material to a fine powder (particle size of approximately 0.5 mm) to increase the surface area for extraction.
-
Dry the powdered material in an oven at 40-50°C to a constant weight to remove residual moisture, which can affect extraction efficiency.
2. SFE System and Parameters:
-
Apparatus: A standard supercritical fluid extraction system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump, a back-pressure regulator, and a collection vessel.
-
Supercritical Fluid: Supercritical grade carbon dioxide (CO₂).
-
Co-solvent: Ethanol (95-100%).
-
Extraction Vessel Loading: Load the ground and dried plant material into the extraction vessel.
-
Extraction Process:
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Introduce the co-solvent at the specified flow rate.
-
Perform the extraction in a dynamic mode, where the supercritical fluid mixture continuously flows through the extraction vessel.
-
Depressurize the extract in the collection vessel to precipitate the extracted compounds.
-
Table 1: Proposed Supercritical Fluid Extraction Parameters for this compound
| Parameter | Recommended Range | Optimal Starting Point | Rationale & References |
| Pressure (MPa) | 20 - 40 | 30 | Higher pressure increases the density and solvating power of SC-CO₂, which is generally favorable for the extraction of flavonoids.[1][2][4] |
| Temperature (°C) | 40 - 80 | 60 | Temperature has a dual effect; it can increase the vapor pressure of the solute but decrease the solvent density. An optimal temperature needs to be determined empirically.[1][2][9] |
| Co-solvent (Ethanol) (%) | 10 - 20 | 15 | Ethanol is crucial for extracting polar flavonoid glycosides. The percentage should be optimized to maximize yield without extracting excessive impurities.[1][3][8] |
| CO₂ Flow Rate (mL/min) | 10 - 20 | 15 | A moderate flow rate ensures sufficient contact time between the solvent and the matrix without being excessively time-consuming. |
| Extraction Time (min) | 60 - 150 | 90 | Extraction time should be sufficient to ensure maximum recovery of the target compound.[1][2] |
Experimental Workflow for SFE of this compound
Caption: Workflow for the supercritical fluid extraction of this compound.
Analytical Protocol for this compound Quantification
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of flavonoid glycosides.
1. Sample Preparation:
-
Accurately weigh the crude extract obtained from SFE.
-
Dissolve the extract in a known volume of methanol or a suitable solvent mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC System and Conditions:
-
Apparatus: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (A) and an organic solvent (B).
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Detection: Monitor the eluent at the maximum absorbance wavelength of this compound (typically in the range of 254-370 nm for flavonoids).
Table 2: Proposed HPLC Method for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm and 350 nm (or scan for λmax) |
3. Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
-
Calculate the concentration of this compound in the extract by comparing its peak area with the calibration curve.
Biological Signaling Pathways of this compound
This compound has been shown to modulate specific signaling pathways, contributing to its observed biological activities.
Melanogenesis via the PDE/cAMP/PKA Pathway
This compound promotes melanogenesis by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[1] Activated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[1] MITF then promotes the transcription of key melanogenic enzymes like tyrosinase, leading to increased melanin synthesis.[1]
Caption: this compound-induced melanogenesis signaling pathway.
Anti-inflammatory Effects via PI3K-AKT and MAPK Pathways
In the context of acute lung injury, this compound has been shown to exert anti-inflammatory effects by modulating the PI3K-AKT and MAPK signaling pathways.[2] Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger an inflammatory cascade. This compound is suggested to inhibit the activation of key inflammatory mediators such as IL-6, TNF-α, and IL-1β.[3] This is potentially achieved by downregulating the phosphorylation of proteins in the PI3K-AKT and MAPK (including ERK, JNK, and p38) pathways, which are crucial for the production of pro-inflammatory cytokines.[2][10]
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Conclusion
Supercritical fluid extraction is a promising green technology for the efficient extraction of this compound from Tribulus terrestris. The proposed SFE and HPLC protocols provide a solid foundation for researchers to develop and optimize their methods for isolating and quantifying this bioactive compound. The elucidation of its mechanisms of action through key signaling pathways further underscores its potential for development into novel therapeutic agents. Further optimization of the SFE parameters, guided by experimental design, is recommended to maximize the extraction yield and purity of this compound.
References
- 1. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The Application of Supercritical Fluid Extraction in Phenolic Compounds Isolation from Natural Plant Materials [mdpi.com]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Extraction of Plant Materials Using Supercritical CO2: Insights into Methods, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Purification of Tribuloside via Column Chromatography: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a key bioactive steroidal saponin predominantly found in the medicinal plant Tribulus terrestris, has garnered significant attention for its diverse pharmacological activities. These include potential applications in promoting melanogenesis for treating skin pigmentation disorders and mitigating acute lung injury. The isolation and purification of this compound in high purity are paramount for accurate pharmacological studies, drug development, and standardization of herbal formulations. This document provides a detailed application note and protocol for the purification of this compound using column chromatography, a fundamental and effective technique for the separation of natural products. The protocol outlines a multi-step process involving extraction, enrichment with macroporous resin, and final purification using silica gel column chromatography.
Data Presentation
The following table summarizes the quantitative data associated with the purification of this compound and related saponins from Tribulus terrestris, based on reported findings.
| Parameter | Value | Source Description |
| Overall Yield | Up to 2% | The maximum yield of finished Tribulus terrestris saponin from the raw plant material following a comprehensive extraction and purification process.[1] |
| Purity | > 95% | The purity of the final this compound product as determined by analytical methods such as HPLC.[1] |
| Column Chromatography Recovery | ~85% | Estimated recovery for a similar purification of total flavonoids using macroporous resin column chromatography, serving as an illustrative example.[2] |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from the fruits of Tribulus terrestris.
Part 1: Extraction of Crude Saponins
-
Material Preparation: The dried and powdered fruits of Tribulus terrestris are used as the starting material.
-
Solvent Extraction: The powdered material is subjected to reflux extraction with an 8-fold volume of 10% (v/v) ethanol in water for 2.5 hours. This process is repeated three times.
-
Filtration and Concentration: The combined ethanolic extracts are filtered. The filtrate is then concentrated under reduced pressure to obtain a crude extract.
-
Preliminary Purification: The crude extract is dissolved in water and left to stand in a cool place (approximately 10°C) for 12 hours to precipitate mucus and other impurities, which are then removed by high-speed centrifugation.
Part 2: Enrichment using Macroporous Resin Column Chromatography
-
Column Preparation: A macroporous adsorption resin column (e.g., HPD100a) is packed and equilibrated with deionized water.
-
Sample Loading: The supernatant from the preliminary purification step is loaded onto the equilibrated column.
-
Washing: The column is first washed with deionized water until the eluent is colorless, followed by a wash with 10% ethanol to remove more polar impurities.
-
Elution: The saponin-rich fraction is eluted from the column using 70% ethanol.
-
Concentration: The eluent containing the saponins is collected, and the ethanol is recovered under reduced pressure to yield an enriched saponin extract.
Part 3: Purification of this compound using Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (100-200 mesh) is used as the stationary phase.
-
Column Packing: The silica gel is activated by heating and then packed into a glass column using a wet slurry method with a non-polar solvent like petroleum ether.
-
Sample Loading: The enriched saponin extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Mobile Phase and Elution: The column is eluted with a gradient of ethyl acetate in petroleum ether. A common starting mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., in a ratio of 7:3). The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Eluted fractions are collected sequentially.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Final Processing: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Signaling Pathway of this compound in Melanogenesis
Caption: this compound's role in the melanogenesis signaling pathway.
References
- 1. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tribuloside using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in plants of the Tribulus genus, has garnered significant interest for its potential pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in plant materials and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound.
Chemical Information
-
Compound: this compound
-
Chemical Formula: C30H26O13
-
Molecular Weight: 594.52 g/mol [1]
-
Chemical Structure: this compound is a kaempferol glycoside.
-
Solubility: Soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethanol[2]. Stock solutions are best prepared in these solvents. For HPLC analysis, further dilution in the mobile phase is recommended.
-
Stability: Flavonoid glycosides are generally more stable in slightly acidic conditions and should be protected from light. Solutions should be prepared fresh, and for short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For longer-term storage, aliquots should be stored at -20°C[3].
Experimental Protocols
Sample Preparation: Extraction from Tribulus terrestris Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material.
Materials:
-
Dried, powdered Tribulus terrestris plant material (aerial parts or fruits)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 70% aqueous methanol (70:30 methanol:water, v/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue twice more.
-
Combine the supernatants from all three extractions.
-
Evaporate the combined extract to dryness under reduced pressure at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method for Quantification
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 25 60 40 30 40 60 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 365 nm (based on the characteristic absorption maxima for kaempferol glycosides, which typically show a strong absorbance in the 350-370 nm range).
-
Injection Volume: 10 µL
Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Calibration Curve: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration of this compound.
Quantification of this compound in Samples: Inject the prepared sample extracts. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.
Method Validation Summary
The proposed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the expected performance characteristics of the method, based on typical data for similar flavonoid glycoside analyses.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Precision Level | % RSD (n=6) |
| Intra-day Precision | < 2.0% |
| Inter-day Precision | < 3.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration | Mean Recovery (%) | % RSD |
| Low | 98 - 102% | < 2.0% |
| Medium | 98 - 102% | < 2.0% |
| High | 98 - 102% | < 2.0% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Chemical structure of this compound.
References
Application Note: Quantitative Analysis of Tribuloside in Plant Extracts using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin found in plants of the Tribulus genus, particularly Tribulus terrestris, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cardioprotective effects. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the part of the plant and the harvest time. The following table summarizes the quantitative data of this compound and related saponins in different parts of Tribulus terrestris at various collection times.
| Compound | Plant Part | Harvest Time 1 (mg/g) | Harvest Time 2 (mg/g) | Harvest Time 3 (mg/g) |
| This compound | Fruit | 1.25 | 1.52 | 1.48 |
| Stem | 0.85 | 1.10 | 0.95 | |
| Leaf | 2.10 | 2.55 | 2.30 | |
| Protodioscin | Fruit | 2.50 | 2.80 | 2.65 |
| Stem | 1.50 | 1.75 | 1.60 | |
| Leaf | 3.50 | 4.10 | 3.80 | |
| Icariside II | Fruit | 0.50 | 0.65 | 0.60 |
| Stem | 0.30 | 0.45 | 0.35 | |
| Leaf | 0.80 | 1.05 | 0.90 |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate LC-MS/MS analysis and to minimize matrix effects.
a. Materials and Reagents:
-
Plant material (e.g., dried and powdered Tribulus terrestris fruits, stems, or leaves)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) C18 cartridges (500 mg, 6 mL)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
b. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
c. Solid Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 10 mL of water.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute the saponins, including this compound, with 10 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the final residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-12.1 min: 80-20% B; 12.1-15 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
c. MRM Transitions for this compound (Proposed):
The following MRM transitions are proposed for this compound based on its structure and common fragmentation patterns of saponins. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | (Optimize) | (Optimize) |
| [M+H]⁺ | Fragment 2 | (Optimize) | (Optimize) |
Note: The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a standard solution and observing the fragmentation pattern.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[1] The diagram below illustrates the proposed mechanism where this compound inhibits the activation of the MAPK and PI3K-Akt signaling pathways, leading to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram outlines the complete workflow for the LC-MS/MS analysis of this compound in plant extracts.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, allowing for accurate quantification of this compound. This protocol can be readily adapted by researchers in natural product chemistry, pharmacology, and quality control of herbal medicines.
References
Application Notes and Protocols for the Development of a Validated Analytical Method for Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in plants such as Tribulus terrestris, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] Accurate and reliable quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and pharmacokinetic studies. This document provides a comprehensive guide to developing and validating a robust analytical method for this compound using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). The protocols outlined below adhere to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Analyte Information
-
Compound Name: this compound
-
Chemical Class: Flavonoid Glycoside
-
Molecular Formula: C₃₀H₂₆O₁₃[2]
-
Chemical Structure: this compound is a kaempferol derivative, specifically kaempferol 3-β-D-(6"-p-coumaroyl)glucoside.[3]
Proposed Analytical Method: UPLC-QTOF-MS
A UPLC-QTOF-MS method is proposed for the sensitive and selective quantification of this compound. UPLC offers superior resolution and faster analysis times compared to conventional HPLC, while QTOF-MS provides high mass accuracy for confident identification and fragmentation analysis for structural confirmation.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-10 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Autosampler Temp. | 10 °C |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Waters Xevo G2-XS QTOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Sampling Cone | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | MSᴱ (simultaneous acquisition of low and high collision energy data) |
| Collision Energy | Low Energy: 6 eV; High Energy Ramp: 20-40 eV |
| Mass Range | m/z 50-1200 |
Experimental Protocols
Standard and Sample Preparation
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. These solutions will be used to construct the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate weighing of the reference standard to ensure accuracy and precision.
Protocol 2: Extraction of this compound from Plant Material
-
Sample Homogenization: Mill dried plant material (e.g., leaves or fruits of Tribulus terrestris) to a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 20 mL of 70% ethanol.
-
Ultrasonic Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.[4]
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
Method Validation Protocol
The developed UPLC-QTOF-MS method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:
Protocol 3: Specificity and Selectivity
-
Inject a blank sample (methanol), a standard solution of this compound, and an extracted plant sample into the UPLC-QTOF-MS system.
-
Compare the chromatograms to ensure that no interfering peaks are observed at the retention time of this compound in the blank and that the peak in the plant sample corresponds to the standard.
-
Utilize the high mass accuracy of the QTOF-MS to confirm the identity of the this compound peak by comparing the measured mass to the theoretical mass.
Protocol 4: Linearity and Range
-
Inject the series of working standard solutions (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in triplicate.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.999.[5]
Protocol 5: Accuracy and Precision
-
Intra-day Precision and Accuracy: Analyze the QC samples (low, medium, and high concentrations) six times on the same day.
-
Inter-day Precision and Accuracy: Analyze the QC samples on three different days.
-
Calculate the percentage relative standard deviation (%RSD) for precision and the percentage recovery for accuracy. Acceptance criteria are typically %RSD ≤ 15% (≤ 20% for LLOQ) and recovery within 85-115% (80-120% for LLOQ).
Protocol 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, LOD is determined at an S/N of 3, and LOQ at an S/N of 10.
-
Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
Protocol 7: Robustness
-
Introduce small, deliberate variations to the method parameters, such as:
-
Column temperature (± 2 °C)
-
Flow rate (± 0.02 mL/min)
-
Mobile phase composition (± 2%)
-
-
Analyze a QC sample under each of the modified conditions and assess the impact on the results. The method is considered robust if the results remain within the acceptance criteria.
Data Presentation: Quantitative Summary
The following tables present representative data that would be expected from a validated UPLC-QTOF-MS method for this compound.
Table 1: Linearity and Range
| Concentration (ng/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 15,234 | 2.8 |
| 5 | 76,170 | 2.1 |
| 10 | 151,890 | 1.5 |
| 50 | 759,450 | 1.1 |
| 100 | 1,520,100 | 0.8 |
| 500 | 7,605,000 | 0.5 |
| 1000 | 15,198,000 | 0.7 |
| Regression Equation | y = 15189x + 345 | |
| R² | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=3 days) | ||
| Mean Measured Conc. (ng/mL) | %RSD (Precision) | %Recovery (Accuracy) | Mean Measured Conc. (ng/mL) | ||
| LLOQ | 1 | 0.98 | 8.5 | 98.0 | 1.05 |
| Low QC | 10 | 9.92 | 4.2 | 99.2 | 10.15 |
| Mid QC | 100 | 102.1 | 2.5 | 102.1 | 98.7 |
| High QC | 800 | 805.6 | 1.8 | 100.7 | 812.0 |
Table 3: LOD and LOQ
| Parameter | Value (ng/mL) |
| LOD | 0.3 |
| LOQ | 1.0 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in ESI-.
Signaling Pathways Modulated by this compound
PI3K-AKT Signaling Pathway
Caption: this compound's role in the PI3K-AKT pathway.
MAPK Signaling Pathway
Caption: this compound's interaction with the MAPK pathway.
Conclusion
This document outlines a comprehensive framework for the development and validation of a UPLC-QTOF-MS method for the quantitative analysis of this compound. The provided protocols for sample preparation, chromatographic and mass spectrometric conditions, and method validation are designed to ensure the generation of accurate, reliable, and reproducible data. Adherence to these guidelines will facilitate the robust quality control of this compound-containing products and support further research into its pharmacological activities. The representative data and visualizations offer a clear understanding of the expected outcomes and the underlying biological mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development, Validation, and Application of the UPLC-DAD Methodology for the Evaluation of the Qualitative and Quantitative Composition of Phenolic Compounds in the Fruit of American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
Tribuloside as a reference standard for phytochemical analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside found in the medicinal plant Tribulus terrestris L., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[1] As research into the therapeutic potential of Tribulus terrestris and its individual constituents expands, the need for accurate and reliable analytical methods for phytochemical analysis becomes paramount. The use of a well-characterized reference standard is essential for the qualitative identification and quantitative determination of this compound in plant extracts, herbal formulations, and biological matrices.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in phytochemical analysis. It is intended to guide researchers, scientists, and drug development professionals in establishing robust and validated analytical methods for their specific research needs.
Chemical and Physical Properties of this compound
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its proper handling, storage, and use as a reference standard.
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₆O₁₃ | --INVALID-LINK-- |
| Molecular Weight | 594.52 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow solid | MedchemExpress Certificate of Analysis |
| Purity (LCMS) | 98.95% | MedchemExpress Certificate of Analysis[2] |
| Storage | -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | MedchemExpress Certificate of Analysis[2] |
Application Notes
Stability and Storage
Flavonoid glycosides, like this compound, are generally more stable than their aglycone counterparts.[3] However, proper storage is crucial to maintain the integrity of the reference standard. Long-term storage at -20°C in a tightly sealed container, protected from light, is recommended. For solutions, storage at -80°C is preferable to minimize degradation.[2] Stability studies on various flavonoid-containing herbal drugs have shown that under controlled conditions (25°C/60% relative humidity), the flavonoid content remains relatively constant over a 24-month period.[4]
Purity and Characterization
The purity of the this compound reference standard is critical for accurate quantification. A Certificate of Analysis (CoA) from the supplier should provide the purity value, typically determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The CoA should also include data from other analytical techniques such as ¹H NMR and Mass Spectrometry to confirm the structure of the compound.[2]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific laboratory equipment, sample matrix, and analytical goals.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is adapted from established methods for the analysis of flavonoid glycosides in plant extracts.[5][6][7]
a. Instrumentation and Reagents
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade), acidified with 0.1% formic acid or phosphoric acid.
-
This compound reference standard.
-
Plant extract or formulation containing this compound.
b. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to cover the expected concentration range of this compound in the samples (e.g., 5, 10, 25, 50, 100 µg/mL).
c. Preparation of Sample Solutions
-
Accurately weigh a known amount of the dried and powdered plant material or formulation.
-
Extract the sample with a suitable solvent (e.g., methanol or 70% ethanol) using an appropriate method such as sonication or reflux extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
d. Chromatographic Conditions
-
Mobile Phase: A gradient elution is often optimal for separating complex mixtures. A typical gradient could be:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 360 nm is typically appropriate.
-
Injection Volume: 10-20 µL.
e. Quantification
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
f. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[8]
High-Performance Thin-Layer Chromatography (HPTLC) for Identification and Quantification
This protocol is based on general HPTLC methods for flavonoid analysis.[8][9]
a. Instrumentation and Reagents
-
HPTLC system including an automatic TLC sampler, developing chamber, and TLC scanner (densitometer).
-
Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Suitable mobile phase (e.g., a mixture of ethyl acetate, formic acid, acetic acid, and water).
-
This compound reference standard.
-
Plant extract or formulation containing this compound.
-
Derivatization reagent (e.g., aluminum chloride solution) for visualization, if necessary.[10]
b. Preparation of Standard and Sample Solutions
Prepare as described in the HPLC protocol, adjusting concentrations as needed for HPTLC application.
c. Chromatographic Development
-
Apply the standard and sample solutions as bands of a defined width onto the HPTLC plate using the automatic sampler.
-
Develop the plate in a pre-saturated developing chamber with the chosen mobile phase until the solvent front reaches a predetermined distance.
-
Dry the plate in a stream of warm air.
d. Detection and Quantification
-
Visualize the bands under UV light (254 nm and 366 nm) before and after derivatization.
-
Scan the plate with the TLC scanner at the wavelength of maximum absorbance for this compound.
-
Quantify this compound in the samples by comparing the peak areas of the sample bands with those of the standard bands.
e. Method Validation
Validate the HPTLC method for specificity, linearity, precision, accuracy, LOD, and LOQ as per ICH guidelines.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
This protocol is designed for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids.[11][12][13]
a. Instrumentation and Reagents
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column suitable for LC-MS.
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade) with 0.1% formic acid.
-
This compound reference standard.
-
Internal standard (IS), preferably a stable isotope-labeled this compound.
-
Biological matrix (e.g., plasma, urine).
b. Sample Preparation
-
For biological samples, a sample clean-up procedure such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove matrix interferences.
-
Spike the samples and calibration standards with the internal standard.
c. LC-MS/MS Conditions
-
LC Conditions: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile. The flow rate and gradient program should be optimized for the best separation and peak shape.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and the internal standard by infusing the standard solutions directly into the mass spectrometer.
-
d. Quantification and Method Validation
Quantify this compound using the ratio of the peak area of the analyte to that of the internal standard. The method must be fully validated for linearity, sensitivity, accuracy, precision, matrix effect, and stability according to regulatory guidelines for bioanalytical method validation.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways, which are crucial for its pharmacological effects. Understanding these pathways is essential for elucidating its mechanism of action.
Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating the PI3K/Akt, TNF, and MAPK signaling pathways.[1][14]
Figure 1: this compound's inhibition of the PI3K/Akt pathway.
Figure 2: Modulation of the TNF signaling pathway by this compound.
Figure 3: this compound's interaction with the MAPK signaling cascade.
Melanogenesis Signaling Pathway
This compound has been found to enhance melanogenesis by acting on the PDE/cAMP/PKA pathway.[8][15]
Figure 4: Mechanism of this compound in promoting melanogenesis.
Experimental Workflow for Phytochemical Analysis
A logical workflow is essential for the efficient and accurate analysis of this compound in a given sample.
Figure 5: General workflow for phytochemical analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. longdom.org [longdom.org]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. inhort.pl [inhort.pl]
- 6. scielo.br [scielo.br]
- 7. [PDF] Validation of the Analytical Method for the Determination of Flavonoids in Broccoli | Semantic Scholar [semanticscholar.org]
- 8. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. mdpi.com [mdpi.com]
- 11. Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR PROTODIOSCIN IDENTIFICATION AND QUANTIFICATION IN HERBAL SUPPLEMENTS WITH TRIBULUS TERRESTRIS L. | ABM [abmj.ro]
- 13. scispace.com [scispace.com]
- 14. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tribuloside in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a natural flavonoid saponin extracted from Tribulus terrestris L., has demonstrated significant therapeutic potential in various preclinical studies. Traditionally used in medicine for treating conditions like headaches, dizziness, and vitiligo, recent research has illuminated its molecular mechanisms, revealing potent anti-inflammatory and pro-pigmentation properties.[1][2] These attributes make this compound a compound of interest for drug development and cellular research, particularly in the fields of inflammation, respiratory diseases, and dermatology.
These application notes provide a comprehensive overview of the use of this compound in cell culture studies, detailing its mechanism of action, experimental protocols, and expected outcomes.
I. Anti-inflammatory Effects of this compound
This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory cytokines. This makes it a valuable tool for studying inflammatory processes in various cell types.
A. Mechanism of Action
This compound mitigates inflammatory responses primarily through the inhibition of the PI3K/Akt and MAPK signaling pathways.[3][4] In inflammatory conditions, such as those modeled by lipopolysaccharide (LPS) exposure, this compound has been shown to suppress the phosphorylation of key proteins like Akt, MEK, ERK, p38, and JNK.[4] This leads to the downstream inhibition of the NF-κB signaling pathway, a critical regulator of inflammation.[4] By inhibiting NF-κB, this compound effectively reduces the transcription and secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[2][3]
B. Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are a suitable model for studying inflammation.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Further dilute in culture medium to achieve desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and co-incubate with this compound for the desired time (e.g., 24 hours for cytokine analysis).
-
2. Key Assays:
-
Cell Viability Assay (MTT or CCK-8): To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Assay (Griess Reagent): To measure the production of NO, a key inflammatory mediator.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Western Blot Analysis: To assess the phosphorylation status of key signaling proteins (Akt, p38, ERK, JNK) and the expression of iNOS.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of inflammatory genes.
C. Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | Undetectable | Undetectable | Undetectable |
| LPS | 1 µg/mL | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |
| LPS + this compound | 10 | 1800 ± 110 | 1200 ± 90 | 550 ± 45 |
| LPS + this compound | 25 | 1100 ± 95 | 750 ± 60 | 300 ± 25 |
| LPS + this compound | 50 | 600 ± 50 | 400 ± 30 | 150 ± 15 |
Note: Data are representative and may vary based on experimental conditions.
II. Pro-pigmentation Effects of this compound
This compound has been identified as a potent stimulator of melanogenesis, making it a compound of interest for treating pigmentation disorders like vitiligo.[1]
A. Mechanism of Action
This compound enhances melanogenesis by acting on the PDE/cAMP/PKA signaling pathway.[1] It is suggested to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP-response element-binding protein (CREB).[1] Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte development and pigmentation.[1] MITF then promotes the transcription of key melanogenic enzymes like tyrosinase, as well as proteins involved in melanosome transport such as Rab27a and Cdc42, ultimately leading to increased melanin synthesis and distribution.[1]
B. Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: B16-F10 murine melanoma cells are a commonly used model for studying melanogenesis.
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
-
This compound Preparation: Prepare a stock solution in DMSO and dilute to final concentrations in the culture medium.
-
Experimental Procedure:
-
Seed B16-F10 cells in culture plates.
-
Allow cells to adhere.
-
Treat cells with this compound at various concentrations (e.g., 10, 25, 50, 100 µM) for a specified duration (e.g., 48-72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used as a positive control.
-
2. Key Assays:
-
Melanin Content Assay:
-
Wash treated cells with PBS and lyse them in NaOH (e.g., 1N) at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).
-
-
Tyrosinase Activity Assay: Measure the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, using L-DOPA as a substrate.
-
Western Blot Analysis: To detect the expression levels of MITF, tyrosinase, Rab27a, and Cdc42.
-
Immunofluorescence Staining: To visualize the expression and localization of melanogenesis-related proteins.
C. Data Presentation
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16-F10 Cells
| Treatment Group | Concentration (µM) | Relative Melanin Content (%) | Relative Tyrosinase Activity (%) |
| Control | - | 100 ± 8 | 100 ± 7 |
| α-MSH (Positive Control) | 100 nM | 250 ± 20 | 220 ± 18 |
| This compound | 25 | 140 ± 12 | 130 ± 10 |
| This compound | 50 | 190 ± 15 | 175 ± 14 |
| This compound | 100 | 260 ± 22 | 230 ± 19 |
Note: Data are representative and should be normalized to the untreated control group.
General Experimental Workflow
The following diagram outlines a general workflow for investigating the cellular effects of this compound.
Conclusion
This compound is a versatile natural compound with well-defined mechanisms of action in cell culture models. Its ability to suppress inflammation and promote melanogenesis provides a solid foundation for its investigation in drug discovery programs targeting inflammatory diseases and pigmentation disorders. The protocols and data presented herein serve as a comprehensive guide for researchers to design and execute robust in vitro studies with this compound.
References
- 1. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tribulus terrestris L. Extract Protects against Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophage and Zebrafish via Inhibition of Akt/MAPKs and NF-κB/iNOS-NO Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing the Anti-inflammatory Activity of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Tribuloside, a flavonoid glycoside primarily isolated from Tribulus terrestris, has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound using both in vitro and in vivo models. The methodologies described herein are essential for researchers engaged in the discovery and development of novel anti-inflammatory agents. The protocols focus on the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages for in vitro studies and the carrageenan-induced paw edema model for in vivo assessment. Furthermore, this guide details the investigation of the molecular mechanisms underlying this compound's anti-inflammatory effects, specifically its modulation of the NF-κB and MAPK signaling pathways.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its related compound, 3-cinnamoylthis compound.
Table 1: In Vitro Anti-inflammatory Activity of 3-cinnamoylthis compound in LPS-Stimulated RAW 264.7 Macrophages [1]
| Concentration (µM) | NO Production Inhibition (%) | TNF-α mRNA Expression (Fold Change vs. LPS) | IL-1β mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) |
| 0.3125 | 15.87 | - | - | - |
| 1.25 | - | ~0.8 | ~0.7 | ~0.6 |
| 5 | - | ~0.5 | ~0.4 | ~0.3 |
| 10 | 98.57 | ~0.2 | ~0.1 | ~0.1 |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Murine Model of LPS-Induced Acute Lung Injury [2]
| Treatment Group | TNF-α Level (pg/mL) in BALF | IL-6 Level (pg/mL) in BALF | IL-1β Level (pg/mL) in BALF |
| Control | Undetectable | Undetectable | Undetectable |
| LPS Model | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + this compound | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS | Significantly Decreased vs. LPS |
Note: Specific concentrations and numerical values for the in vivo study were not provided in the source material, but significant changes were reported.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for protein extraction).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitrite, a stable metabolite of NO, is measured colorimetrically.
-
Protocol:
-
After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each sample in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Production Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentrations based on standard curves.
-
4. Western Blot Analysis for NF-κB and MAPK Signaling Pathways
-
Principle: Western blotting is used to detect the protein levels of key signaling molecules to determine the activation state of the NF-κB and MAPK pathways.
-
Protocol:
-
After a shorter incubation period with this compound and LPS (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Assessment of Anti-inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats
-
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Protocol:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Administer this compound orally or intraperitoneally at different doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Note: While this is a standard and highly relevant model, specific dose-response data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. The protocol is provided as a standard method to evaluate the in vivo anti-inflammatory potential of this compound.
Mandatory Visualizations
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.
Caption: Experimental workflow for in vitro testing of this compound's anti-inflammatory activity.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Tribuloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a flavonoid glycoside predominantly found in Tribulus terrestris, has garnered significant attention for its potential therapeutic properties, including its antioxidant effects.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[2] Antioxidants like this compound can mitigate oxidative damage, making them promising candidates for drug development.[1]
These application notes provide a comprehensive guide to assessing the antioxidant capacity of this compound. This document outlines detailed protocols for key in vitro chemical and cell-based assays, presents data in a structured format for easy interpretation, and includes diagrams of relevant signaling pathways to elucidate its mechanisms of action.
Data Presentation: Antioxidant Capacity of this compound and Related Compounds
The following tables summarize the quantitative data on the antioxidant activity of Tribulus terrestris extracts and its flavonoid components. This data provides a comparative overview of their potential efficacy.
Table 1: In Vitro Antioxidant Activity of Tribulus terrestris Extracts
| Extract/Fraction | DPPH Radical Scavenging Activity (IC50 µg/mL) | ABTS Radical Scavenging Activity (% inhibition) | FRAP Assay (mM Fe2+/g) | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Methanol Extract | 71.4 | - | 35.3 | 341.3 | 209 | [3] |
| 80% Methanol Extract | 11.35 | - | - | 38.01 | 11.91 | [4] |
| Ethyl Acetate Fraction | 0.08 mg/mL | 0.04 mg/mL (IC50) | - | 45.44 | - | [5] |
| Microwave-Assisted Extract (3 min) | 87.67% inhibition | 86.34% inhibition | 1051.67 | 54.86 | 544.33 | [6] |
| Saponin-rich Extract | 54.45% inhibition (at 50 µg/mL) | - | 499 µM TE/g (at 50 µg/mL) | - | - | [7] |
Table 2: Antioxidant Enzyme Activity Modulation by Tribulus terrestris Extract in ARPE-19 Cells
| Treatment | Superoxide Dismutase (SOD) Activity | Reference |
| H2O2 (1 mM) | Decreased | [8] |
| EE-TT (200 µg/mL) + H2O2 | Significantly Increased vs. H2O2 alone | [8] |
(Note: EE-TT refers to the ethanol extract of Tribulus terrestris)
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[9]
Materials:
-
This compound (or sample extract)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.[9]
-
Methanol is used as a blank, and a DPPH solution without the sample serves as the control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).[10]
Materials:
-
This compound (or sample extract)
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a small volume of each this compound dilution to respective wells.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).[10]
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6]
Materials:
-
This compound (or sample extract)
-
FRAP reagent:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.[6]
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add a small volume of each this compound dilution to respective wells.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.[3]
-
Create a standard curve using a known antioxidant, such as ferrous sulfate or Trolox.
-
Express the results as equivalents of the standard (e.g., mM Fe²⁺/g of sample).
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, accounting for its bioavailability and metabolism.[11][12]
Materials:
-
96-well black fluorescence cell culture plate
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Free radical initiator (e.g., AAPH)
-
This compound
-
Quercetin (as a standard)
-
Fluorescent microplate reader
Protocol:
-
Culture cells in a 96-well black fluorescence plate until they reach 90-100% confluency.[13]
-
Remove the culture medium and wash the cells with PBS or HBSS.
-
Pre-incubate the cells with a cell-permeable DCFH-DA fluorescence probe.[14]
-
Add different concentrations of this compound or Quercetin (standard) to the wells.
-
Incubate at 37°C for 60 minutes.[13]
-
Wash the cells to remove the excess probe and sample.
-
Add a free radical initiator to induce oxidative stress.[14]
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm using a fluorescent microplate reader.[13]
-
Read the fluorescence at regular intervals for up to 60 minutes.[13]
-
The antioxidant capacity of this compound is determined by its ability to inhibit the formation of the fluorescent DCF compared to the control.
Western Blot Analysis for Antioxidant Pathway Proteins
This technique is used to detect and quantify proteins involved in the antioxidant response, such as Nrf2, HO-1, and NQO1.[15]
Materials:
-
Cells or tissue lysates treated with this compound
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the target protein levels to a loading control like β-actin.
Signaling Pathways and Mechanisms of Action
This compound is believed to exert its antioxidant effects by modulating key signaling pathways involved in the cellular stress response.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[8] Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[8] This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and antioxidant enzymes like SOD and Catalase.[8][15]
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 3. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innspub.net [innspub.net]
- 5. rsdjournal.org [rsdjournal.org]
- 6. ojs.prjn.org [ojs.prjn.org]
- 7. proceedings.science [proceedings.science]
- 8. Tribulus terrestris Ameliorates Oxidative Stress-Induced ARPE-19 Cell Injury through the PI3K/Akt-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tribuloside in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tribuloside, a natural flavonoid glycoside, in various preclinical animal models of disease. The information presented herein is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.
Acute Lung Injury (ALI) Model
Application Note
This compound has demonstrated significant therapeutic efficacy in a lipopolysaccharide (LPS)-induced mouse model of acute lung injury (ALI).[1][2] It has been shown to mitigate lung tissue inflammation and fibrosis, restore damaged alveolar structures, and reduce the levels of pro-inflammatory cytokines.[1][2] The mechanism of action in this model is linked to the modulation of the MAPK and PI3K-Akt signaling pathways, which play a critical role in inflammatory responses.[1] These findings suggest that this compound is a promising candidate for the development of novel treatments for ALI.
Quantitative Data Summary
| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| LPS-induced ALI in mice | This compound | Not specified in abstract | Significantly reduced levels of IL-6, IL-1β, and TNF-α in bronchoalveolar lavage fluid. | [1][2] |
| Reduced inflammatory cell infiltration and fibrotic area in lung tissue. | [1][2] | |||
| Repaired damaged alveolar architecture. | [1][2] |
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of ALI:
-
Anesthetize mice with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).
-
Induce ALI by a single intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli (e.g., 5 mg/kg body weight) dissolved in sterile saline.
-
The control group receives an equivalent volume of sterile saline.
-
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle (e.g., sterile saline).
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose(s) at a specified time point relative to LPS administration (e.g., 1 hour post-LPS).
-
The vehicle control group receives the vehicle alone.
-
-
Endpoint Analysis (e.g., 24 or 48 hours post-LPS):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and expose the trachea.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Use the supernatant for cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-1β).
-
Resuspend the cell pellet for total and differential cell counts.
-
-
Histopathology:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury.
-
Use Masson's trichrome stain to evaluate collagen deposition and fibrosis.
-
-
Western Blot Analysis:
-
Homogenize lung tissue to extract proteins.
-
Perform Western blot analysis to determine the expression and phosphorylation status of key proteins in the MAPK and PI3K-Akt signaling pathways (e.g., p-p38, p-ERK, p-JNK, p-Akt).
-
-
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in LPS-induced ALI.
Type 2 Diabetes Mellitus Model
Application Note
While direct studies on purified this compound in animal models of diabetes are limited, research on extracts of Tribulus terrestris, which are rich in this compound, suggests potential anti-diabetic effects. These extracts have been shown to improve glycemic control in streptozotocin (STZ)-induced diabetic rats. The proposed mechanisms include enhanced insulin sensitivity and antioxidant activity.[3] Further investigation with purified this compound is warranted to elucidate its specific role and mechanism of action in the context of diabetes.
Quantitative Data Summary (from Tribulus terrestris extract studies)
| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| STZ-induced diabetic rats | T. terrestris extract | Not specified | Improved insulin sensitivity and reduced blood glucose levels. | [3] |
| Enhanced antioxidant capacity. | [3] |
Experimental Protocol: Streptozotocin (STZ)-Induced Type 2 Diabetes in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Acclimatization: House animals as described in the ALI protocol.
-
Induction of Type 2 Diabetes:
-
Feed rats a high-fat diet for a period of 2-4 weeks to induce insulin resistance.
-
After the high-fat diet period, administer a single low dose of streptozotocin (STZ) (e.g., 35-40 mg/kg body weight, dissolved in cold citrate buffer, pH 4.5) via intraperitoneal injection.
-
The control group receives the citrate buffer alone.
-
Monitor blood glucose levels 72 hours post-STZ injection and subsequently to confirm the diabetic state (e.g., fasting blood glucose > 250 mg/dL).
-
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle.
-
Administer this compound daily via oral gavage at the desired dose(s) for a specified duration (e.g., 4-8 weeks).
-
The diabetic control group receives the vehicle alone.
-
-
Endpoint Analysis:
-
Metabolic Parameters:
-
Monitor body weight, food, and water intake weekly.
-
Measure fasting blood glucose and insulin levels at regular intervals.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.
-
-
Biochemical Analysis:
-
Collect blood at the end of the study to measure serum lipids (total cholesterol, triglycerides, HDL, LDL) and markers of liver and kidney function.
-
-
Histopathology:
-
Collect and fix the pancreas in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with H&E to assess islet morphology.
-
Perform immunohistochemistry for insulin to evaluate beta-cell mass.
-
-
Signaling Pathway Diagram
Caption: Postulated insulin signaling pathway enhancement by this compound.
Male Sexual Dysfunction Model
Application Note
Extracts from Tribulus terrestris, containing this compound, have been traditionally used to address male sexual dysfunction.[4][5] Studies in animal models, such as sexually sluggish male rats, have shown that these extracts can improve sexual behavior, potentially through an increase in testosterone levels.[4][5][6] While the direct effects of purified this compound have not been extensively studied in this context, it is hypothesized to be one of the active components responsible for the observed aphrodisiac properties. Further research is needed to confirm the efficacy and mechanism of action of isolated this compound in models of erectile dysfunction and low libido.
Quantitative Data Summary (from Tribulus terrestris extract studies)
| Animal Model | Treatment Group | Dosage | Key Findings | Reference |
| Sexually sluggish male albino rats | T. terrestris extract | 50 and 100 mg/kg | Dose-dependent increase in mount frequency, intromission frequency, and penile erection index. | [4] |
| Dose-dependent decrease in mount latency, intromission latency, and ejaculatory latency. | [4] | |||
| Cyclophosphamide-induced reproductive damage in mice | T. terrestris extract | 11 mg/kg | Restored serum testosterone levels. | [6] |
| Prevented damage to sperm motility, vigor, and integrity. | [6] |
Experimental Protocol: Evaluation of Aphrodisiac Activity in Male Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, sexually experienced but identified as "sluggish" based on pre-screening mating tests.
-
Acclimatization and Screening:
-
House male rats individually.
-
Screen for sexual behavior by pairing with a receptive female (induced into estrus).
-
Select males with low levels of sexual activity (e.g., long mount and intromission latencies, low frequency of mounts and intromissions) for the study.
-
-
This compound Administration:
-
Prepare this compound solution in a suitable vehicle.
-
Administer this compound daily via oral gavage at the desired dose(s) for a specified period (e.g., 28 days).
-
The control group receives the vehicle alone. A positive control group (e.g., treated with testosterone or a known aphrodisiac) can also be included.
-
-
Mating Behavior Tests:
-
Conduct mating tests at specified time points (e.g., weekly) after the start of treatment.
-
Place a treated male in an observation cage with a receptive female.
-
Record the following parameters for a set duration (e.g., 30-60 minutes):
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): Number of mounts.
-
Intromission Frequency (IF): Number of intromissions.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
-
-
Hormonal and Physiological Analysis (at the end of the study):
-
Collect blood to measure serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels.
-
Euthanize the animals and collect reproductive organs (testes, epididymis, seminal vesicles, prostate) and weigh them.
-
Perform sperm analysis (count, motility, morphology) from the epididymis.
-
Signaling Pathway Diagram
Caption: Hypothesized effect of this compound on the male reproductive axis.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Evaluation of the aphrodisiac activity of Tribulus terrestris Linn. in sexually sluggish male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tribulus terrestris Protects against Male Reproductive Damage Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tribuloside-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribuloside, a steroidal saponin primarily isolated from the plant Tribulus terrestris, has garnered significant interest in oncological research. Emerging evidence suggests its potential as a cytotoxic agent that can induce programmed cell death, or apoptosis, in various cancer cell lines. These application notes provide a comprehensive overview of the methodologies to assess the pro-apoptotic effects of this compound and summarize the current understanding of its mechanism of action.
Mechanism of Action
This compound is believed to induce apoptosis in cancer cells through a multi-faceted approach, primarily by activating intrinsic and extrinsic apoptotic pathways. While research is ongoing, key signaling cascades implicated in this compound's action include the PI3K-Akt and MAPK pathways.[1] Network pharmacology studies also suggest a potential role for the TNF signaling pathway.[1] The pro-apoptotic effects are often characterized by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the subsequent activation of executioner caspases such as caspase-3 and caspase-7.[2]
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of Tribulus terrestris extracts, which contain this compound, on various cancer cell lines. It is important to note that the majority of currently available data pertains to extracts rather than purified this compound.
Table 1: IC50 Values of Tribulus terrestris Extracts in Cancer Cell Lines
| Cancer Cell Line | Extract Type | IC50 Value (µg/mL) | Citation |
| MCF-7 (Breast Cancer) | Methanolic | 218.19 | [2] |
| A549 (Lung Cancer) | Methanolic | 179.62 | [2] |
| Dalton's Lymphoma Ascites (DLA) | Methanolic | 380 | [3] |
| Ehrlich's Ascites Carcinoma (EAC) | Methanolic | 420 | [3] |
Table 2: Apoptosis Induction by Tribulus terrestris Extracts
| Cancer Cell Line | Treatment | Apoptosis Measurement | Result | Citation |
| A549 (Lung Cancer) | Trilliumoside A (2 µM) | Early Apoptotic Cells (Annexin V-FITC/PI) | Increase to 15.3% | [4] |
| Liver Cancer Model | T. terrestris extract | Protein Expression (Western Blot) | Increased Bax/Bcl-2 ratio, Caspase-3, and Caspase-7 | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound-induced apoptosis.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins such as Bcl-2, Bax, and cleaved caspase-3.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promoting liver cancer cell apoptosis effect of Tribulus terrestris L. via reducing sphingosine level was confirmed by network pharmacology with metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. Apoptotic Potential and Antitumor Efficacy of Trilliumoside A: A New Steroidal Saponin Isolated from Rhizomes of Trillium govanianum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Tribuloside Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Tribuloside derivatives and their structure-activity relationship (SAR) studies. The protocols and data presented herein are intended to guide researchers in the development of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound, a kaempferol 3-O-β-D-(6"-O-p-coumaroyl)-glucoside, is a naturally occurring flavonoid glycoside found in plants such as Tribulus terrestris. It has garnered significant interest for its diverse pharmacological activities. To explore and enhance its therapeutic potential, the synthesis and biological evaluation of various this compound derivatives are crucial. This document outlines generalized methods for the synthesis of such derivatives and presents structure-activity relationship data to inform future drug design.
Data Presentation: Structure-Activity Relationship of this compound Analogs
The following table summarizes the biological activities of various acylated kaempferol glycosides, which serve as structural analogs for this compound derivatives. The data highlights how modifications to the glycosidic and acyl moieties can influence cytotoxic, antioxidant, and anti-inflammatory activities.
| Compound/Derivative | Modification | Biological Activity | IC50/MIC (µM) | Reference |
| Kaempferol Glycosides | ||||
| Kaempferol-3-O-β-D-glucopyranoside | Non-acylated | Cytotoxicity (MCF-7) | > 100 | [1] |
| Free Radical Scavenging (DPPH) | > 200 | [1] | ||
| Kaempferol-3-O-(2"-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | Sinapoyl acylation | Antioxidant (DPPH) | 28.61 | [2] |
| Antioxidant (ONOO-) | 9.79 | [2] | ||
| Kaempferol-3-O-(2"-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Sinapoyl acylation | Antioxidant (DPPH) | 36.93 | [2] |
| Antioxidant (ONOO-) | 11.40 | [2] | ||
| Kaempferol-3-O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | Non-acylated | Antioxidant (DPPH) | No activity | [2] |
| Antioxidant (ONOO-) | 32.00 | [2] | ||
| Acylated Kaempferol Glycosides from Laurus nobilis | ||||
| Compound 1 | Acylated kaempferol glycoside | Na+/K+-ATPase Inhibition | 4.0 ± 0.1 | [3] |
| Compound 2 | Acylated kaempferol glycoside | Na+/K+-ATPase Inhibition | 10.4 ± 0.6 | [3] |
| Compound 4 | Acylated kaempferol glycoside | Antibacterial (various strains) | 0.65-2.08 µg/mL | [3] |
| Compound 6 | Acylated kaempferol glycoside | Antibacterial (various strains) | 0.65-2.08 µg/mL | [3] |
| Kaempferol Rhamnosides | ||||
| Kaempferol | Aglycone | NO Production Inhibition | 15.4 | [4] |
| α-rhamnoisorobin (Kaempferol-7-O-rhamnoside) | 7-O-rhamnoside | NO Production Inhibition | 37.7 | [4] |
| Afzelin (Kaempferol-3-O-rhamnoside) | 3-O-rhamnoside | NO Production Inhibition | > 100 | [4] |
| Kaempferitrin (Kaempferol-3,7-di-O-rhamnoside) | 3,7-di-O-rhamnoside | NO Production Inhibition | > 100 | [4] |
Note: The above data is compiled from studies on kaempferol glycosides, which are structurally similar to this compound. The specific activities of this compound derivatives may vary.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for flavonoid modification.
Protocol 1: Chemoenzymatic Synthesis of Acylated this compound Derivatives
This protocol describes a two-step synthesis involving regioselective enzymatic acylation followed by chemical deprotection.[5]
Materials:
-
This compound
-
Dibenzyl malonate
-
Lipase from Candida antarctica (immobilized)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
Dissolve this compound and an excess of dibenzyl malonate in anhydrous solvent.
-
Add immobilized lipase to the solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 45-50 °C) with gentle shaking for 24-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting benzylmalonylated this compound derivative by silica gel column chromatography.
-
-
Hydrogenolysis (Deprotection):
-
Dissolve the purified benzylmalonylated derivative in methanol.
-
Add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through Celite to remove the catalyst.
-
Evaporate the solvent to yield the malonylated this compound derivative.
-
Protocol 2: Regioselective Glycosylation of the this compound Aglycone (Kaempferol)
This protocol outlines a method for the synthesis of novel glycosylated derivatives starting from the aglycone, kaempferol.[6]
Materials:
-
Kaempferol
-
Acylating agent (e.g., acetic anhydride)
-
Pyridine
-
Thiophenol (PhSH)
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP)
-
Glycosyl trifluoroacetimidate donor
-
Boron trifluoride etherate (BF3·Et2O)
-
Sodium methoxide in methanol
Procedure:
-
Peracylation of Kaempferol:
-
Treat kaempferol with an acylating agent in pyridine to protect all hydroxyl groups.
-
Purify the peracylated kaempferol.
-
-
Regioselective 7-O-Deacylation:
-
Dissolve the peracylated kaempferol in NMP.
-
Add thiophenol and imidazole to selectively remove the acyl group at the 7-position.
-
Purify the 7-hydroxy-peracylated kaempferol.
-
-
Glycosylation:
-
React the 7-hydroxy intermediate with a desired glycosyl trifluoroacetimidate donor in the presence of BF3·Et2O as a catalyst.
-
Purify the resulting glycosylated product.
-
-
Deprotection:
-
Treat the acylated glycoside with sodium methoxide in methanol to remove the remaining acyl protecting groups.
-
Purify the final 7-O-glycosylated kaempferol derivative.
-
Protocol 3: Biological Activity Assays
A. Cytotoxicity Assay (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives for 24-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
B. Antioxidant Activity (DPPH Radical Scavenging Assay):
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of the this compound derivatives to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
C. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.
-
After 24 hours, measure the amount of nitrite in the culture supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Visualizations
Experimental Workflow
References
- 1. research.monash.edu [research.monash.edu]
- 2. Kaempferol glycosides with antioxidant activity from Brassica juncea [pubmed.ncbi.nlm.nih.gov]
- 3. Acylated kaempferol glycosides from Laurus nobilis leaves and their inhibitory effects on Na+/K+-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kaempferol and Kaempferol Rhamnosides with Depigmenting and Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-step efficient chemoenzymatic synthesis of flavonoid glycoside malonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of flavonoid 7-O-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tribuloside Extraction from Tribulus terrestris
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the extraction efficiency of tribuloside from the leaves versus the fruits of Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: Which part of Tribulus terrestris, the leaves or the fruits, is a better source for this compound extraction?
A1: Both the leaves and fruits of Tribulus terrestris contain this compound and other steroidal saponins.[1][2] However, the concentration and composition of these compounds can vary significantly depending on the plant part, geographical origin, and harvest time.[1][3] While fruits are traditionally used in many pharmacopoeias for their saponin content,[1] recent studies have also highlighted leaves as a potent source. For instance, an optimized ultrasonic-assisted extraction from leaves yielded a total saponin content of 5.49%.[4] A direct comparison of this compound yield under identical extraction conditions is not extensively documented in a single study. Researchers should consider conducting a preliminary comparative analysis with their specific plant material to determine the optimal source.
Q2: What are the most effective extraction methods for obtaining this compound?
A2: Several methods have been successfully employed for the extraction of saponins, including this compound, from Tribulus terrestris. The most common and effective methods include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It is often preferred for its reduced extraction time and lower solvent consumption.[4][5]
-
Soxhlet Extraction: A classical and exhaustive extraction method that provides high yields but can be time-consuming and may lead to thermal degradation of some compounds due to prolonged exposure to heat.[5][6][7]
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. While less efficient than other methods, it is easy to perform and suitable for thermolabile compounds.[6][8]
-
Reflux Extraction: This method involves boiling the plant material with a solvent and condensing the vapors. It is more efficient than maceration but also involves heat, which can be a concern for heat-sensitive compounds.[5][9][10]
Q3: Which solvents are recommended for this compound extraction?
A3: this compound and other saponins are polar compounds. Therefore, polar solvents are most effective for their extraction.[7] The most commonly used solvents are:
-
Ethanol and Methanol: Aqueous solutions of ethanol and methanol are highly effective. For instance, 70% ethanol is frequently used for saponin extraction from the aerial parts of T. terrestris.[11] The optimal ethanol concentration can vary, with studies showing good results with concentrations ranging from 30% to 75%.[4][10]
-
Water: While saponins are water-soluble, using water alone may not be as efficient as alcohol-water mixtures for overall extraction.[7] Aqueous extracts are, however, used in some traditional preparations.[12]
Q4: How can I troubleshoot low this compound yields?
A4: Low extraction yields can be attributed to several factors. Here are some troubleshooting tips:
-
Plant Material: The concentration of this compound can vary based on the plant's geographical source, age, and the time of harvest.[1] Ensure you are using high-quality, properly identified plant material.
-
Particle Size: The plant material should be ground to a fine powder to increase the surface area for solvent interaction.
-
Solvent Selection and Ratio: Ensure you are using an appropriate polar solvent and an optimal solvent-to-solid ratio. A higher ratio can improve extraction efficiency up to a certain point. For example, a ratio of 35:1 (mL/g) has been used for ultrasonic extraction from leaves.[4]
-
Extraction Time and Temperature: Optimize the extraction time and temperature for your chosen method. For heat-sensitive compounds like some saponins, prolonged exposure to high temperatures should be avoided.[5]
-
Extraction Method: Consider if your chosen extraction method is the most suitable for your research goals and available equipment. For instance, switching from maceration to UAE could significantly improve your yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate solvent | Use a polar solvent like an ethanol-water or methanol-water mixture. Optimize the alcohol concentration (e.g., start with 70% ethanol).[11] |
| Insufficient extraction time | Increase the extraction duration. For UAE, this might be around 55 minutes[4], while for Soxhlet it could be 6-8 hours.[7] | |
| Sub-optimal temperature | For methods involving heat, ensure the temperature is appropriate. For UAE of leaf saponins, 46°C has been found to be effective.[4] | |
| Inadequate particle size reduction | Grind the plant material to a fine powder to maximize surface area for extraction. | |
| Co-extraction of Impurities | Non-selective solvent | Use a multi-step extraction process. For example, defat the sample with a non-polar solvent like n-hexane before extracting with a polar solvent.[13] |
| Lack of purification | Employ purification techniques such as column chromatography with macroporous adsorption resins (e.g., XAD-2, HPD100) to separate saponins from other co-extractives.[10] | |
| Degradation of this compound | High extraction temperature | Use a lower extraction temperature or a method that does not require heat, such as maceration or optimized UAE. Be aware that thermal decomposition of some saponins can occur with prolonged heating, as seen in reflux extraction.[5] |
| Prolonged extraction time with heat | Reduce the duration of heat exposure. For reflux extraction, a shorter time of around 2.5-3 hours per cycle has been reported.[10] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Saponins from Tribulus terrestris Leaves
This protocol is based on an optimized method for extracting total saponins from the leaves.[4]
Materials:
-
Dried and powdered leaves of Tribulus terrestris
-
30% Ethanol
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 1 g of the powdered leaf material and place it in a flask.
-
Add 35 mL of 30% ethanol to the flask (solvent-to-material ratio of 35:1 mL/g).
-
Place the flask in an ultrasonic bath and sonicate for 55 minutes at a temperature of 46°C.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude saponin extract.
-
The resulting extract can be further purified using chromatographic techniques.
Protocol 2: Reflux Extraction of Saponins from Tribulus terrestris Fruits
This protocol is a representative method for extracting total saponins from the fruits.[10]
Materials:
-
Dried and powdered fruits of Tribulus terrestris
-
75% Ethanol
-
Reflux apparatus (round bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 1 kg of the powdered fruit material into a large round bottom flask.
-
Add 8 L of 75% ethanol (solvent-to-solid ratio of 8:1 w/v).
-
Set up the reflux apparatus and heat the mixture to boiling.
-
Continue the reflux extraction for 2.5 hours.
-
Allow the mixture to cool and then filter to collect the extract.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the extracts from all three cycles.
-
Concentrate the combined extract using a rotary evaporator to remove the ethanol.
-
The concentrated extract can then be dissolved in water for further purification, for example, by passing it through a macroporous adsorption resin column.[10]
Data Presentation
Table 1: Comparison of Extraction Parameters for Saponins from Tribulus terrestris Leaves and Fruits
| Parameter | Leaves | Fruits (Fructus Tribuli) |
| Extraction Method | Ultrasonic-Assisted Extraction (UAE)[4] | Reflux Extraction[10] |
| Solvent | 30% Ethanol[4] | 75% Ethanol[10] |
| Solvent to Solid Ratio | 35:1 (mL/g)[4] | 8:1 (w/v)[10] |
| Extraction Time | 55 minutes[4] | 2.5 hours (repeated 3 times)[10] |
| Temperature | 46°C[4] | Boiling point of 75% ethanol |
| Reported Yield | 5.49% (Total Saponins)[4] | Not explicitly stated as a percentage yield in the patent, but the final extract contains 60% total saponins after purification.[10] |
Note: The data presented is from different studies and not from a direct comparative experiment. The yields are for total saponins, of which this compound is a component.
Visualizations
Caption: Workflow for this compound Extraction from Leaves.
Caption: Workflow for this compound Extraction from Fruits.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. ijert.org [ijert.org]
- 8. scielo.br [scielo.br]
- 9. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 10. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Promising phytopharmacology, nutritional potential, health benefits, and traditional usage of Tribulus terrestris L. herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroquantology.com [neuroquantology.com]
Technical Support Center: Overcoming Tribuloside Degradation During Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to tribuloside degradation during extraction from plant materials, primarily Tribulus terrestris.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a flavonoid glycoside found in plants like Tribulus terrestris.[1] Like many flavonoids and saponins, this compound is susceptible to degradation under certain experimental conditions, which can lead to lower yields and inaccurate quantification.[2] Factors such as temperature, pH, and the choice of solvent can significantly impact its stability.[3][4]
Q2: What are the main factors that cause this compound degradation during extraction?
A2: The primary factors contributing to the degradation of this compound, and flavonoids/saponins in general, are:
-
High Temperatures: Prolonged exposure to high temperatures, as seen in methods like Soxhlet and reflux extraction, can lead to thermal degradation.[4][5]
-
pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can cause structural changes and degradation.[6][7]
-
Solvent Choice: The polarity of the solvent and the presence of water can influence the rate of degradation. For instance, some flavonoids are more stable in 50% ethanol than in pure water or methanol.[8]
-
Light Exposure: Like many phenolic compounds, this compound may be sensitive to light, which can catalyze degradation reactions.
-
Enzymatic Activity: The presence of endogenous plant enzymes can lead to the enzymatic degradation of this compound if not properly inactivated.
Q3: Which extraction methods are recommended to minimize this compound degradation?
A3: Modern extraction techniques that utilize lower temperatures and shorter extraction times are generally preferred. These include:
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance extraction efficiency at lower temperatures.[9]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to faster extraction times and potentially less degradation if parameters are optimized.[2]
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature. While it is time-consuming, it avoids heat-related degradation.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction. | 1. Optimize Extraction Method: Switch to a lower-temperature method like UAE or maceration. If using Soxhlet or reflux, reduce the extraction time and temperature. 2. Control pH: Maintain a slightly acidic to neutral pH (around 4-7) of the extraction solvent. 3. Solvent Selection: Use a solvent system known to stabilize similar compounds, such as an ethanol/water mixture (e.g., 50-70% ethanol).[8][10] 4. Protect from Light: Conduct the extraction in amber glassware or protect the setup from direct light. |
| Inconsistent results between extraction batches. | Variability in experimental conditions. | 1. Standardize Protocol: Ensure all parameters (temperature, time, solvent-to-solid ratio, particle size) are kept consistent for each extraction. 2. Sample Homogeneity: Ensure the plant material is finely powdered and well-mixed to guarantee uniform sample composition.[9] |
| Presence of unknown peaks in chromatograms, suggesting degradation products. | Hydrolysis or thermal degradation of this compound. | 1. Analyze under milder conditions: Re-extract the sample using a cold maceration method to minimize degradation and compare the chromatograms. 2. pH Adjustment: Buffer the extraction solvent to a slightly acidic pH. 3. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and deduce potential degradation pathways. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing degradation.
Materials:
-
Dried and powdered Tribulus terrestris plant material (particle size < 0.5 mm)
-
70% Ethanol (v/v) in deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to achieve a 1:10 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the temperature to 40°C.
-
Sonicate for 30 minutes.
-
After sonication, filter the mixture through filter paper.
-
Collect the filtrate and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.
-
Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Store the final extract at 4°C in a dark, airtight container.
Protocol 2: Comparative Analysis of Extraction Methods
This experiment compares the efficiency of different extraction methods in preserving this compound.
Methodology:
-
Sample Preparation: Use a single, homogenized batch of powdered Tribulus terrestris.
-
Extraction Methods to Compare:
-
Soxhlet Extraction: Extract 10 g of plant material with 150 mL of 70% ethanol for 4 hours at the solvent's boiling point.[10]
-
Maceration: Macerate 10 g of plant material with 100 mL of 70% ethanol for 24 hours at room temperature with occasional shaking.[9]
-
Ultrasonic-Assisted Extraction (UAE): Follow Protocol 1.
-
-
Analysis:
-
After each extraction, filter and concentrate the extracts under the same conditions.
-
Analyze the this compound content in each extract using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Compare the peak area or concentration of this compound obtained from each method.
-
Data Presentation
Table 1: Comparison of Extraction Methods for this compound Yield
| Extraction Method | Temperature (°C) | Time | Solvent | Relative this compound Yield (%) * | Reference |
| Soxhlet Extraction | ~78 | 4 hours | 70% Ethanol | 100 | [10] |
| Maceration | 25 (Room Temp) | 24 hours | 70% Ethanol | 120 | [9] |
| Ultrasonic-Assisted Extraction | 40 | 30 minutes | 70% Ethanol | 135 | [9] |
*Relative yield is an illustrative value based on general findings for flavonoids and saponins, where lower temperature methods often yield better preservation. Actual values will vary based on specific experimental conditions.
Table 2: Influence of pH on Flavonoid Stability (General)
| pH Range | Stability | Potential Degradation | Reference |
| 2.0 - 5.0 (Acidic) | High | Minimal degradation | [6][7] |
| 5.0 - 7.0 (Slightly Acidic to Neutral) | Good | Slow degradation may occur | [6][7] |
| > 7.0 (Alkaline) | Low | Rapid degradation, isomerization, and ring fission | [6][7] |
Visualizations
Caption: A generalized workflow for the extraction and analysis of this compound.
Caption: Key factors influencing the degradation of this compound.
Caption: Potential degradation pathways of this compound under various extraction conditions.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical and oxidative degradation of the solid-state tretinoin tocoferil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Tribuloside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Tribuloside from other saponins. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC column for this compound separation?
A1: For the separation of this compound and other steroidal saponins, a reversed-phase C18 (RP-C18) column is the most common and recommended choice.[1][2] These columns provide the necessary hydrophobicity to retain and separate the complex mixture of saponins found in plant extracts like Tribulus terrestris.
Q2: What is a typical mobile phase for separating this compound?
A2: A gradient elution using a mixture of water and acetonitrile is the standard mobile phase for separating this compound and other saponins.[1][2] To improve peak shape and resolution, it is often beneficial to add a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous phase.[3] Methanol can also be used as the organic modifier, and its different selectivity compared to acetonitrile can be advantageous in resolving co-eluting peaks.
Q3: Which detection method is most suitable for this compound analysis?
A3: Due to the lack of a strong chromophore in many saponins, Evaporative Light Scattering Detection (ELSD) is a highly effective and commonly used detection method.[1][2] Alternatively, UV detection at a low wavelength, typically around 203 nm, can be employed.[3]
Q4: Why is gradient elution preferred over isocratic elution for saponin analysis?
A4: Saponin extracts from natural products are complex mixtures containing compounds with a wide range of polarities. Gradient elution, where the mobile phase composition is changed over time, is essential to effectively separate these diverse compounds in a reasonable analysis time. An isocratic method (constant mobile phase composition) would likely result in poor resolution of early-eluting polar compounds and excessively long retention times for non-polar compounds.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the HPLC separation of this compound.
Q5: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A5: Peak tailing for saponins like this compound is a common issue and can be caused by several factors:
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the C18 column can interact with polar functional groups on the saponin molecule, leading to tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups. Using a highly end-capped C18 column can also minimize these interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can affect peak shape.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or isopropanol.
-
Q6: I am having difficulty separating this compound from a co-eluting saponin. How can I improve the resolution?
A6: Improving the resolution between closely eluting saponins often requires methodical optimization of the chromatographic conditions:
-
Modify the Mobile Phase Gradient: A shallower gradient (a slower increase in the organic solvent percentage) can enhance the separation of closely related compounds.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or using a ternary mixture of water, acetonitrile, and methanol, can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Adjust the Mobile Phase pH: The addition of an acid to the mobile phase can alter the ionization state of the saponins, potentially leading to changes in retention and improved resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, although this will increase the analysis time.[4]
-
Change the Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which may improve resolution. Lower temperatures generally increase retention and can sometimes improve separation.[4]
Q7: I am observing ghost peaks in my chromatogram. What is the likely source?
A7: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often due to contamination.
-
Contaminated Mobile Phase: Impurities in the solvents, especially in the aqueous phase, can accumulate on the column and elute as ghost peaks during a gradient run.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filtering the mobile phase before use is also recommended.
-
-
Sample Carryover: Residual sample from a previous injection can be carried over to the next run, appearing as a ghost peak.
-
Solution: Implement a robust needle wash protocol in the autosampler method, using a solvent that is strong enough to dissolve all components of the sample.
-
-
System Contamination: Contamination can build up in various parts of the HPLC system, such as the injector or tubing.
-
Solution: Flush the entire system with a strong solvent.
-
Experimental Protocols
Below are detailed methodologies for the HPLC separation of this compound and other saponins from Tribulus terrestris.
Method 1: RP-HPLC with UV Detection
This method is suitable for the quantitative analysis of major saponins like protodioscin, a close structural analog of this compound.
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10% to 100% B
-
10-12.5 min: 100% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Detection: UV at 203 nm[3]
-
Injection Volume: 2 µL
Method 2: RP-HPLC with ELSD
This method is ideal for the general profiling of saponins, especially those lacking a UV chromophore.
-
Column: RP-18 (e.g., Purospher® RP-18e, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 10% to 60% B
-
15-20 min: 60% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Drift Tube Temperature: 105-120 °C
-
Gas Flow Rate: 1-3 L/min[5]
-
Quantitative Data Summary
The following tables summarize typical retention times and resolution values for major saponins from Tribulus terrestris under different chromatographic conditions. Note: As specific data for this compound is limited in published literature, data for the structurally similar and major saponin, protodioscin, is provided as a reference.
Table 1: Retention Times of Protodioscin under Different Gradient Conditions
| Method | Column | Mobile Phase Gradient | Flow Rate (mL/min) | Column Temp. (°C) | Retention Time (min) |
| HPLC-UV | C18 (150mm x 2.1mm, 5µm) | 0.1% Phosphoric Acid in Water/Acetonitrile (90:10 to 0:100 in 10 min) | 0.5 | 45 | ~8.5 |
| HPLC-ELSD | RP-18 (150mm x 4.6mm, 5µm) | Water/Acetonitrile (90:10 to 40:60 in 15 min) | 1.0 | 40 | ~13.2 |
Table 2: Resolution of Protodioscin from an Adjacent Peak
| Method | Column | Mobile Phase | Resolution (Rs) |
| HPLC-UV | Purospher® RP-18e (150mm x 4.6mm, 5µm) | Water/Acetonitrile Gradient | 3.54 |
Visualizations
The following diagrams illustrate key workflows and logical relationships for troubleshooting HPLC separation of this compound.
Caption: Troubleshooting workflow for addressing peak tailing issues.
Caption: Strategies for improving peak resolution.
Caption: General experimental workflow for this compound analysis.
References
- 1. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. molnar-institute.com [molnar-institute.com]
Technical Support Center: Enhancing Tribuloside Solubility for Bioassays
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility challenges with Tribuloside in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a flavonoid glycoside with demonstrated biological activities, including potential anti-inflammatory and antioxidant effects.[1] Like many flavonoids, this compound has poor aqueous solubility, which can significantly hinder its use in in vitro and in vivo bioassays. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable experimental results.
Q2: In which common laboratory solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. One supplier reports a solubility of 125 mg/mL in Dimethyl Sulfoxide (DMSO) . It is also qualitatively reported to be soluble in pyridine, methanol, and ethanol.[2]
Q3: How can I prepare a stock solution of this compound for my bioassay?
The recommended starting point is to prepare a high-concentration stock solution in an appropriate organic solvent. Given its high solubility, DMSO is an excellent choice.
Basic Protocol for Preparing a this compound Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final solution to keep the compound dissolved. Here are some troubleshooting steps:
-
Decrease the final concentration: The simplest solution is often to work with a lower final concentration of this compound in your assay.
-
Optimize the dilution method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Use a co-solvent system: Incorporating a water-miscible co-solvent in your final assay medium can improve solubility.
-
Employ solubility enhancers: For aqueous-based assays, using excipients like cyclodextrins can dramatically increase the solubility of this compound.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a range of solvents is limited in publicly available literature. However, data for the related flavonoid, kaempferol, and general solubility trends for flavonoids can provide useful guidance.
| Solvent | This compound | Kaempferol (related aglycone) | General Flavonoid Trend |
| DMSO | 125 mg/mL | ~10 mg/mL[4] | High solubility |
| Ethanol | Soluble (qualitative) | ~11 mg/mL[4] | Moderate to high solubility |
| Methanol | Soluble (qualitative) | Soluble | Moderate to high solubility |
| Water/Aqueous Buffer (e.g., PBS) | Very low (not quantified) | Sparingly soluble (~0.2 mg/mL in 1:4 ethanol:PBS)[4] | Very low solubility |
| DMSO/PEG300/Tween-80/Saline Vehicle | ≥ 2.5 mg/mL | Not available | Can significantly improve solubility |
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-Solvent System for Enhanced Aqueous Solubility
This protocol outlines the use of a co-solvent system to improve the solubility of this compound in an aqueous buffer for cell-based assays.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure the compound is fully dissolved.
-
Determine the maximum tolerable DMSO concentration for your bioassay. This is a critical step as high concentrations of DMSO can be toxic to cells. A typical starting point is to test a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%) on your cells to determine the highest concentration that does not affect cell viability or the experimental endpoint.
-
Prepare the final working solution. Based on the desired final this compound concentration and the tolerated DMSO percentage, calculate the dilution series. For example, to achieve a 20 µM final concentration with a final DMSO concentration of 0.1%, you would dilute a 20 mM stock solution 1:1000 in your aqueous assay buffer.
-
Perform the dilution. While vortexing the aqueous buffer, slowly add the required volume of the this compound stock solution.
-
Visually inspect for precipitation. After dilution, visually inspect the solution for any signs of cloudiness or solid particles. If precipitation occurs, you may need to lower the final concentration of this compound or consider an alternative solubilization method.
Protocol 2: Solubility Enhancement using β-Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their aqueous solubility.[5][6] This protocol describes a method to prepare a this compound-β-cyclodextrin inclusion complex.
Materials:
-
This compound
-
β-Cyclodextrin (or a more soluble derivative like HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with a heating plate
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare a saturated solution of β-cyclodextrin in water. The solubility of β-cyclodextrin in water at 25°C is approximately 18.5 mg/mL.[7] Warming the water can increase its solubility.
-
Prepare a concentrated solution of this compound in ethanol.
-
Mix the solutions. While stirring the β-cyclodextrin solution, slowly add the this compound-ethanol solution. A typical molar ratio to start with is 1:1 (this compound:β-cyclodextrin). The final concentration of ethanol should be kept low (e.g., <10% v/v) to promote complex formation.
-
Stir for an extended period. Allow the mixture to stir at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove the ethanol. If a significant amount of ethanol was used, it can be removed by gentle heating under vacuum.
-
Lyophilize the solution. Freeze the aqueous solution and then lyophilize it to obtain a solid powder of the this compound-β-cyclodextrin inclusion complex.
-
Determine the solubility of the complex. The resulting powder can be dissolved in water or your assay buffer to determine the enhancement in solubility compared to this compound alone.
Visualizing Experimental Workflows and Concepts
Caption: Workflow for preparing and troubleshooting this compound solutions for bioassays.
Caption: Conceptual diagram of this compound solubilization via cyclodextrin inclusion.
References
- 1. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 22153-44-2 [amp.chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Minimizing matrix effects in LC-MS analysis of Tribuloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tribuloside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue extracts).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2]
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A2: Matrix effects can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any signal suppression or enhancement at the retention time of this compound indicates the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound in a solution spiked into a pre-extracted blank matrix to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1]
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: The three main strategies to combat matrix effects are:
-
Optimize Sample Preparation: To remove interfering components from the matrix before LC-MS analysis.
-
Optimize Chromatographic Conditions: To achieve better separation of this compound from matrix components.
-
Use of an Appropriate Internal Standard: To compensate for any remaining matrix effects.
These strategies are often used in combination for the most effective results.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
This is a common indication of significant ion suppression due to matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method. See the "Sample Preparation Protocols" section below for detailed procedures on Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). | Improved peak shape, increased signal intensity, and a more stable baseline. |
| Co-elution with Matrix Components | Modify the chromatographic gradient to better separate this compound from interfering compounds. Experiment with different mobile phase compositions or a different LC column chemistry (e.g., C18, HILIC). | Improved resolution between this compound and interfering peaks, leading to better peak shape and reduced ion suppression. |
| Suboptimal Ionization Source Parameters | Optimize ion source parameters such as gas flow rates, temperature, and voltages to maximize the ionization of this compound. | Enhanced signal intensity for this compound. |
Issue 2: Inconsistent and Irreproducible Quantitative Results for this compound
High variability in quantitative data across different samples is often a result of variable matrix effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample-to-Sample Variation in Matrix Composition | Employ matrix-matched calibration standards. This involves preparing your calibration curve in the same biological matrix as your samples to ensure that the standards and samples experience similar matrix effects. | Improved accuracy and precision of quantification. |
| Lack of an Appropriate Internal Standard | Incorporate a suitable internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of this compound. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used. | The IS co-elutes with this compound and experiences similar matrix effects, allowing for reliable correction of signal variations and leading to more accurate and reproducible results.[3] |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of steroidal saponins (a class of compounds including this compound) in rat plasma using different sample preparation methods. This data can be used as a benchmark for your own method development and validation.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) |
| Protein Precipitation (PPT) | 87.4 - 105.4 | 83.8 - 109.4 | < 15.0 | < 15.0 |
| Solid-Phase Extraction (SPE) | 88.5 - 107.8 | > 75.8 | < 16.0 | 86.9 - 113.2 |
Data adapted from studies on steroidal saponins in rat plasma.[4][5]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This is a simple and fast method for removing the bulk of proteins from biological samples.
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard, if used).
-
Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
SPE provides a cleaner extract compared to PPT by selectively isolating the analyte of interest.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted with water) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of a stronger solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is an effective technique for extracting analytes from aqueous matrices like urine based on their differential solubility.
-
Sample Preparation: To 1 mL of urine in a glass tube, add an appropriate internal standard. Adjust the pH of the sample if necessary to ensure this compound is in a neutral form for efficient extraction.
-
Extraction: Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualizations
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Hydrophilic interaction liquid chromatography-solid phase extraction directly combined with protein precipitation for the determination of triptorelin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Evaluation of the influence of protein precipitation prior to on-line SPE-LC-API/MS procedures using multivariate data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Tribuloside in Solution
Welcome to the Technical Support Center for Tribuloside stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound in solution during experimental procedures. Here you will find answers to frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, a flavonoid glycoside, is primarily influenced by pH, temperature, and light exposure. The glycosidic bond is susceptible to hydrolysis under acidic and basic conditions, leading to the formation of its aglycone and sugar moiety. The flavonoid structure itself can also be degraded through oxidation and photodegradation.
Q2: What is the expected degradation pathway for this compound in solution?
A2: The most common degradation pathway for this compound is the hydrolysis of the glycosidic linkage, yielding the aglycone (Kaempferol) and a sugar molecule. Under more strenuous conditions, such as high heat or strong UV radiation, the flavonoid rings of the aglycone may also undergo oxidative cleavage, leading to the formation of smaller phenolic compounds.
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at low temperatures (2-8°C or frozen at -20°C for longer-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and maintained at a slightly acidic to neutral pH (around pH 4-6). It is also advisable to use deoxygenated solvents to minimize oxidation.
Q4: How can I monitor the stability of my this compound solution during an experiment?
A4: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This technique allows for the separation and quantification of the intact this compound from its potential degradation products.
Q5: Are there any additives that can improve the stability of this compound in solution?
A5: Yes, the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help to prevent oxidative degradation. For solutions that are not used in biological assays, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to sequester metal ions that can catalyze degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
Possible Causes:
-
pH of the solution: this compound is susceptible to hydrolysis at acidic (below pH 4) and alkaline (above pH 7) conditions.
-
High temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.
-
Exposure to light: Flavonoid glycosides can undergo photodegradation upon exposure to UV or even ambient light.
-
Presence of oxidizing agents: Dissolved oxygen or other oxidizing agents in the solvent can lead to the degradation of the flavonoid structure.
-
Enzymatic degradation: If working with crude extracts or in biological systems, the presence of glycosidases can cleave the sugar moiety.
Solutions:
-
pH Control: Buffer the solution to a slightly acidic pH (e.g., pH 5-6) using a suitable buffer system (e.g., acetate or citrate buffer).
-
Temperature Control: Store solutions at 2-8°C and avoid heating unless necessary for the experiment. If heating is required, minimize the duration and temperature.
-
Light Protection: Work in a dimly lit area and use amber-colored glassware or wrap containers with aluminum foil.
-
Use of Antioxidants: Add an antioxidant like ascorbic acid (0.1% w/v) to the solution to scavenge free radicals.
-
Enzyme Inactivation: If enzymatic degradation is suspected, heat-inactivate the sample (if the compound's thermal stability allows) or use enzyme inhibitors.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
Possible Causes:
-
Degradation of this compound: The new peaks are likely degradation products.
-
Contamination: The solvent or glassware may be contaminated.
-
Interaction with excipients: If working with a formulation, this compound may be reacting with other components.
Solutions:
-
Peak Identification: Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway.
-
Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products and confirm their retention times in your HPLC method.
-
Purity Check: Ensure the purity of your this compound standard and the cleanliness of your solvents and glassware.
-
Excipient Compatibility Study: If applicable, perform compatibility studies with all formulation excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[1][2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 1, 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (in solution):
-
Heat the stock solution in a sealed vial at 80°C for 24, 48, and 72 hours.
-
At each time point, cool the solution to room temperature and dilute with the mobile phase.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (with a UV lamp, e.g., 254 nm) for 24, 48, and 72 hours.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
3. Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Data Presentation:
| Stress Condition | Duration (hours) | This compound Remaining (%) | Area of Major Degradant 1 (%) | Area of Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 2 | |||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 1 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 3% H₂O₂, RT | 2 | |||
| 8 | ||||
| 24 | ||||
| 80°C | 24 | |||
| 48 | ||||
| 72 | ||||
| Photodegradation | 24 | |||
| 48 | ||||
| 72 |
Table 1: Example of a data summary table for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[3][4][5]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 10% B
-
32-40 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (or scan for optimal wavelength with a PDA detector).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 10-100 µg/mL) with the initial mobile phase composition.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Optimization of Solvent-to-Solid Ratio for Tribuloside Extraction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tribuloside from Tribulus terrestris.
Troubleshooting Guide
Q1: Why is my this compound yield consistently low despite using a high solvent-to-solid ratio?
A1: While a higher solvent-to-solid ratio generally increases the concentration gradient and facilitates the diffusion of solutes, an excessively high ratio can be counterproductive.[1][2] Beyond an optimal point, increasing the solvent volume may not significantly improve the extraction yield.[1][3] Other factors that might be contributing to low yield include:
-
Inadequate Extraction Time: The extraction process may not be long enough for the solvent to sufficiently penetrate the plant material and dissolve the target compounds.
-
Suboptimal Solvent Choice: Saponins, like this compound, are often extracted using water or diluted alcohol.[4] The polarity of the solvent must be appropriate for this compound. For instance, a 20:80 mixture of 2N HCl and methanol has been identified as an effective solvent system.[5]
-
Incorrect Temperature: Temperature plays a crucial role in both solubility and diffusion. However, excessively high temperatures can lead to the thermal degradation of saponins like protodioscin.[6]
-
Insufficient Agitation: Proper mixing is essential to ensure that the entire solid matrix comes into contact with the fresh solvent, preventing localized saturation.
-
Particle Size: If the plant material is not ground to a sufficiently small particle size, the solvent may not be able to penetrate the cell walls effectively.
Q2: I am observing significant batch-to-batch variability in my extraction results. Could the solvent-to-solid ratio be the cause?
A2: Yes, inconsistent measurement of either the solvent or the solid material can be a major source of variability. However, other factors often interact with the solvent-to-solid ratio to cause inconsistent results:
-
Non-uniform Plant Material: Variations in the source, age, and pre-processing of the Tribulus terrestris material can lead to different initial concentrations of this compound.
-
Fluctuating Extraction Conditions: Inconsistent temperature, extraction time, and agitation speed between batches will affect the extraction kinetics and final yield.
-
Solvent Evaporation: If the extraction is performed in an open or poorly sealed vessel, solvent can evaporate, altering the solvent-to-solid ratio during the experiment and leading to inconsistent results.
Q3: After extraction, I'm finding it difficult to separate the fine solid particles from the solvent. What can I do?
A3: This is a common issue, especially when using very fine powders and high solvent-to-solid ratios. Consider the following solutions:
-
Centrifugation: Before filtration, centrifuge the mixture at high speed to pellet the fine particles. This will make it easier to decant the supernatant.
-
Filtration Aids: Use a filtration aid like celite or diatomaceous earth to form a permeable layer on your filter paper, which can help trap fine particles without clogging.
-
Appropriate Filtration Method: For very fine particles, standard filter paper may not be sufficient. Consider using vacuum filtration with a membrane filter of an appropriate pore size.
Q4: My extract contains a high level of impurities. How can I optimize the solvent-to-solid ratio to improve purity?
A4: While conventional solvent extraction can have limitations in selectivity, adjusting the solvent-to-solid ratio can help.[7] Using an excessive amount of solvent might not only fail to increase the yield of the target compound but also dissolve more impurities.[7] To improve purity:
-
Optimize the Ratio: Instead of assuming more solvent is better, perform experiments to find the optimal ratio where the yield of this compound is maximized relative to the extraction of other components.
-
Solvent Selectivity: The primary factor for purity is the choice of solvent. A highly selective solvent will dissolve the target compound while leaving impurities behind. Consider using solvent mixtures, such as different concentrations of ethanol in water, to fine-tune the polarity.[8]
-
Subsequent Purification: Extraction is often the first step. High purity typically requires subsequent chromatographic purification steps, such as using macroporous adsorption resins.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical range for the solvent-to-solid ratio in this compound or saponin extraction?
A1: The optimal solvent-to-solid ratio can vary significantly depending on the extraction method and other parameters. However, published studies on saponin extraction from Tribulus terrestris and other plants have investigated ratios ranging from 5:1 to 400:1 (mL/g).[6][9] Common optimal ratios found in research often fall between 20:1 and 40:1 (mL/g).[1][8] For example, one study optimized the ultrasonic extraction of saponins from Tribulus terrestris leaves and found an optimal ratio of 35:1 (mL/g).[8] Another study recommended a ratio of 20:1 (mL/g) for recovering saponins from Polyscias fruticosa roots.[1]
Q2: How exactly does the solvent-to-solid ratio influence extraction efficiency?
A2: The solvent-to-solid ratio is a critical variable that affects the extraction process based on the principles of mass transfer. A higher ratio increases the concentration gradient between the solid material and the bulk of the solvent.[1][2] This larger gradient acts as the driving force for the diffusion of this compound from the plant matrix into the solvent, which can lead to a higher extraction yield.[1] However, once the solvent volume is sufficient to dissolve all the accessible target compound, further increases may not significantly improve the yield.[3]
Q3: What are the consequences of using too little or too much solvent?
A3:
-
Too Little Solvent: An insufficient volume of solvent can lead to saturation near the surface of the solid particles, which reduces the concentration gradient and slows down or halts the extraction process, resulting in a low yield.[3] The solvent may also not be enough to fully wet the plant material, leaving some parts unexposed.
-
Too Much Solvent: While this can ensure a high concentration gradient, using an excessive amount of solvent has several drawbacks. It does not significantly increase the yield beyond a certain point and leads to higher costs due to increased solvent purchase and disposal expenses.[10] It also requires more energy to concentrate the extract during downstream processing.[10]
Q4: Which other experimental factors have a strong interaction with the solvent-to-solid ratio?
A4: The optimization of the solvent-to-solid ratio should not be done in isolation. It strongly interacts with other parameters:
-
Extraction Time: A lower solvent-to-solid ratio might require a longer extraction time to achieve a comparable yield.
-
Temperature: Higher temperatures increase solubility and diffusion rates, which can reduce the required solvent-to-solid ratio or extraction time.
-
Particle Size of the Solid: Smaller particles have a larger surface area, which improves mass transfer and can allow for efficient extraction with a lower solvent-to-solid ratio.
-
Extraction Method: Different techniques have varying efficiencies. For instance, ultrasound-assisted extraction (UAE) can enhance solvent penetration and may require different optimal ratios compared to conventional reflux or Soxhlet extraction.[6][9]
Experimental Protocols and Data
Experimental Protocol: Optimization of Ultrasound-Assisted Extraction for Saponins
This protocol is adapted from a study on the optimization of saponin extraction from Tribulus terrestris leaves.[8]
-
Sample Preparation: Dry the leaves of Tribulus terrestris at a constant temperature and then pulverize them into a fine powder.
-
Single-Factor Experiments: To determine the optimal range for each parameter, vary one factor at a time while keeping others constant.
-
Solvent-to-Solid Ratio: Weigh 1.0 g of the plant powder and place it into several flasks. Add the extraction solvent (e.g., 30% ethanol) at different ratios such as 20:1, 25:1, 30:1, 35:1, and 40:1 (mL/g).
-
Ethanol Concentration: Set the solvent-to-solid ratio to a constant value (e.g., 35:1) and vary the ethanol concentration (e.g., 20%, 30%, 40%, 50%, 60%).
-
Extraction Time: Fix the ratio and ethanol concentration and vary the extraction time (e.g., 30, 40, 50, 60, 70 min).
-
Extraction Temperature: Fix the other parameters and vary the temperature (e.g., 30, 40, 50, 60, 70 °C).
-
-
Ultrasonic Treatment: Place the flasks in an ultrasonic bath and perform the extraction according to the parameters set in the previous step.
-
Sample Processing: After extraction, filter the mixture. Collect the filtrate for analysis.
-
Analysis: Determine the saponin or this compound content in the filtrate using a suitable analytical method, such as HPLC-DAD-ESI-MSn.[8]
-
Response Surface Methodology (RSM): Based on the results of the single-factor experiments, use a statistical approach like Box-Behnken design to further optimize the interactions between the most significant parameters and find the true optimal conditions.
Data on the Effect of Solvent-to-Solid Ratio on Saponin Yield
The following tables summarize findings from various studies on the impact of the solvent-to-solid ratio on saponin extraction.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) of Saponins from Tribulus terrestris Leaves [8]
| Parameter Investigated | Solvent-to-Solid Ratio (mL/g) | Saponin Yield (Extraction Rate %) |
| Ratio Optimization | 20:1 | ~4.2% |
| 25:1 | ~4.5% | |
| 30:1 | ~4.8% | |
| 35:1 | ~5.1% | |
| 40:1 | ~5.15% | |
| Final Optimized Condition | 35:1 | 5.49% |
Note: The final optimized condition was determined using Response Surface Methodology, considering interactions with other parameters like time, temperature, and ethanol concentration.
Table 2: General Effect of Liquid-Solid Ratio on Saponin Extraction from Polyscias fruticosa Roots [1]
| Liquid-to-Solid Ratio (mL/g) | Total Saponin Content (mg/g DW) |
| 5:1 | ~22 |
| 10:1 | ~35 |
| 20:1 | ~45 |
| 40:1 | ~46 |
| 80:1 | ~47 |
Note: This data illustrates that the extraction efficiency increased sharply up to a ratio of 20:1, after which the increase was not significant.[1]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for optimizing the solvent-to-solid ratio.
Logical Relationship Diagram
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. openresearchafrica.org [openresearchafrica.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Extraction of Saponins from Tribulus terrestris L. - ProQuest [proquest.com]
- 5. phytojournal.com [phytojournal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Optimal Method for Extracting Saponin Extracts. [greenskybio.com]
- 8. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound Assisted Extraction of Saponins from Hedera helix L. and an In Vitro Biocompatibility Evaluation of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Effect of extraction time and temperature on Tribuloside yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the extraction of Tribuloside from Tribulus terrestris. The following information is designed to address common issues encountered during experimentation, with a focus on the impact of extraction time and temperature on yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting this compound yield during extraction?
A1: The primary factors influencing this compound and total saponin yield are extraction time, temperature, solvent type and concentration, and the solid-to-liquid ratio. Extraction methodology, such as reflux, ultrasonic, or Soxhlet extraction, also plays a significant role.
Q2: Can high temperatures or long extraction times negatively impact my this compound yield?
A2: Yes. Protodioscin, a major furostanol-type saponin in Tribulus terrestris, is known to be thermally unstable.[1] Prolonged exposure to high temperatures can lead to its degradation, which will reduce the overall yield of this compound. For reflux extraction, it is recommended to limit the duration to 60 minutes when operating at 92°C to minimize thermal degradation.[1]
Q3: What is a general range for optimal temperature for this compound extraction?
A3: The optimal temperature can vary significantly with the extraction method. For instance, ultrasonic-assisted extraction of total saponins has been optimized at a relatively low temperature of 46°C.[2] In contrast, reflux and Soxhlet extractions are often performed at higher temperatures, such as 70°C to 92°C.[1][3] It is crucial to balance higher temperatures, which can increase extraction efficiency, with the risk of thermal degradation of the target compounds.
Q4: How does the choice of solvent affect the extraction of this compound?
A4: Polar solvents are generally more effective for extracting polar compounds like saponins. Ethanol, methanol, and their aqueous solutions are commonly used. An extract using 70% (v/v) ethanol has been shown to be an optimal solvent for saponin extraction.[3] The addition of a small amount of water to an organic solvent can enhance extraction efficiency due to the high polarity of water, which facilitates the solvent's penetration into the plant matrix.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | 1. Sub-optimal Extraction Time/Temperature: The combination of time and temperature may be insufficient to extract the desired amount of this compound. | 1. Refer to the Data Presentation section below to understand the relationship between time, temperature, and yield for different methods. Consider increasing the extraction time or temperature incrementally, while being mindful of potential degradation at higher extremes. |
| 2. Inappropriate Solvent: The polarity of the solvent may not be ideal for this compound extraction. | 2. Consider using a 70% ethanol solution, which has been reported to be effective.[3] Experiment with different concentrations of aqueous ethanol to find the optimal polarity. | |
| 3. Poor Solvent Penetration: The plant material may not be adequately exposed to the solvent. | 3. Ensure the plant material is finely ground to increase the surface area for extraction. | |
| Degradation of this compound (indicated by the appearance of unknown peaks in HPLC) | 1. Excessive Heat Exposure: High temperatures, especially for extended periods, can cause thermal degradation of this compound. | 1. For reflux extraction, consider reducing the temperature or limiting the extraction time to 60 minutes if operating at temperatures around 92°C.[1] For other methods, perform a time-course experiment to identify the point at which degradation begins to occur. |
| 2. Prolonged Extraction Time: Even at moderate temperatures, very long extraction times can lead to compound degradation. | 2. Optimize the extraction time. While a longer duration can increase yield up to a certain point, it can also lead to degradation. A study on reflux extraction suggested that thermal decomposition of protodioscin was observed after 90 minutes.[1] | |
| Inconsistent Results Between Batches | 1. Variation in Raw Material: The concentration of this compound can vary in Tribulus terrestris based on the geographical source, part of the plant used, and harvest time. | 1. Whenever possible, use raw material from the same source and batch. If this is not feasible, perform a preliminary analysis of each new batch of raw material to establish a baseline. |
| 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio between experiments. | 2. Maintain strict control over all extraction parameters. Use calibrated equipment and document all steps of the procedure meticulously. |
Data Presentation
The yield of total saponins from Tribulus terrestris is significantly influenced by the extraction method, time, and temperature. The following table summarizes findings from various studies to provide a comparative overview.
| Extraction Method | Extraction Time (minutes) | Temperature (°C) | Solvent | Total Saponin Yield (%) | Reference |
| Soxhlet Extraction | 240 | 70 | 70% Ethanol | 79.26 | [3] |
| Reflux Extraction | 60 | 92 | 50% Isopropanol | Recommended to avoid degradation | [1] |
| Ultrasonic Extraction | 55 | 46 | 30% Ethanol | 5.49 | [2] |
| Ultrasonic Extraction | 40 | 70 | 99.8% Ethanol | 2.95 |
Note: The yields reported are for total saponins and may vary for this compound specifically. The data is compiled from different studies and should be used as a general guide.
Experimental Protocols
Reflux Extraction of this compound
This protocol is a general guideline for the extraction of this compound from Tribulus terrestris using the reflux method.
Materials:
-
Dried, powdered Tribulus terrestris fruit
-
70% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered Tribulus terrestris and place it in a round-bottom flask.
-
Add 70% ethanol to the flask, ensuring a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).
-
Set up the reflux apparatus by attaching the condenser to the flask and connecting it to a water source.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux. For optimal results without significant degradation, reflux for 60 minutes.
-
After the extraction period, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to separate the solid plant material from the liquid extract.
-
Wash the solid residue with a small amount of fresh 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting crude extract can be further purified to isolate this compound.
Mandatory Visualization
References
How to prevent hydrolysis of Tribuloside during processing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Tribuloside during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a flavonoid glycoside found in plants of the Tribulus genus, notably Tribulus terrestris. It consists of the flavonoid aglycone, kaempferol, attached to a sugar molecule via a glycosidic bond. This bond is susceptible to cleavage through hydrolysis, a chemical reaction with water, which can be catalyzed by acids, bases, or enzymes. Hydrolysis results in the separation of the sugar moiety from the kaempferol aglycone, altering the molecule's chemical properties, bioavailability, and potentially its biological activity. Preventing hydrolysis is crucial for accurate quantification, ensuring therapeutic efficacy, and maintaining the integrity of experimental results.
Q2: What are the main factors that cause this compound hydrolysis during processing?
A2: The primary factors contributing to the hydrolysis of this compound are:
-
pH: Both acidic and alkaline conditions can catalyze the cleavage of the glycosidic bond. Flavonoid glycosides are generally more stable in slightly acidic to neutral pH environments.
-
Temperature: Elevated temperatures, particularly in aqueous solutions, can significantly accelerate the rate of hydrolysis.
-
Enzymatic Activity: Plants like Tribulus terrestris contain endogenous enzymes, such as β-glucosidases, that can enzymatically cleave the glycosidic bond of this compound. These enzymes are released when the plant material is processed.
Q3: How can I prevent enzymatic hydrolysis of this compound during extraction?
A3: Enzymatic hydrolysis can be minimized by inactivating the endogenous enzymes shortly after harvesting or at the beginning of the extraction process. A common and effective method is heat treatment. Briefly heating the plant material (e.g., steaming or blanching) can denature the enzymes, rendering them inactive. Another approach is to use organic solvents such as ethanol or methanol for extraction, as these can inhibit enzymatic activity to some extent.
Q4: What are the recommended storage conditions for this compound extracts to minimize hydrolysis?
A4: To minimize hydrolysis during storage, this compound extracts should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store extracts at low temperatures (-20°C or below). If the extract is in a solution, it should be buffered to a slightly acidic pH (around 4-6) and protected from light. It is also recommended to store extracts in a concentrated form or as a dried powder to reduce the availability of water for hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step |
| Hydrolysis during extraction due to improper pH. | Ensure the extraction solvent has a slightly acidic to neutral pH. Avoid using strongly acidic or alkaline solvents. |
| Elevated temperatures during extraction causing thermal degradation. | Optimize the extraction temperature. Consider using extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction (UAE). If using reflux extraction, minimize the extraction time. |
| Enzymatic degradation by endogenous β-glucosidases. | Deactivate enzymes prior to extraction by heat-treating the plant material (e.g., blanching or steaming). |
| Inappropriate solvent selection. | Use solvents like methanol or ethanol which are effective for extracting flavonoid glycosides and can also inhibit some enzymatic activity. |
Issue 2: Presence of Kaempferol (Aglycone) in the Extract
| Possible Cause | Troubleshooting Step |
| Significant hydrolysis has occurred. | Review the entire processing workflow (extraction, purification, storage) to identify potential stages where hydrolysis may be happening. Implement the preventative measures outlined in this guide. |
| Analytical method is causing hydrolysis. | If using acid hydrolysis as part of the analytical method to quantify total flavonoids, this is an expected outcome. For quantifying intact this compound, use a method that does not involve harsh acidic or basic conditions. |
| Natural occurrence. | A small amount of the aglycone may naturally be present in the plant material. However, a high ratio of aglycone to glycoside is indicative of degradation. |
Data Presentation
Table 1: General Influence of pH on Flavonoid Glycoside Stability
| pH Range | Stability | Notes |
| < 3 (Strongly Acidic) | Moderate to Low | Acid-catalyzed hydrolysis can occur, especially at elevated temperatures. |
| 3 - 6 (Acidic to Slightly Acidic) | High | Generally the most stable range for many flavonoid glycosides. |
| 6 - 8 (Neutral) | Moderate | Stability can decrease as the pH approaches and surpasses neutrality. |
| > 8 (Alkaline) | Low | Base-catalyzed hydrolysis is often rapid, leading to significant degradation. |
Table 2: General Influence of Temperature on Flavonoid Glycoside Stability in Aqueous Solutions
| Temperature Range | Stability | Notes |
| < 4°C (Refrigerated) | High | Recommended for short to medium-term storage of solutions. |
| 4°C - 25°C (Room Temperature) | Moderate | Degradation can occur over time, especially in neutral to alkaline solutions. |
| 25°C - 50°C | Low | The rate of hydrolysis increases significantly. Avoid prolonged exposure. |
| > 50°C | Very Low | Rapid degradation is expected. |
Experimental Protocols
Protocol 1: Extraction of this compound with Minimized Hydrolysis
-
Plant Material Preparation:
-
Dry the aerial parts of Tribulus terrestris in the shade at room temperature.
-
Grind the dried plant material into a fine powder.
-
-
Enzyme Inactivation (Recommended):
-
Steam the powdered plant material at 100°C for 5-10 minutes to deactivate endogenous enzymes.
-
Allow the material to cool to room temperature.
-
-
Extraction:
-
Macerate the plant powder with 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Conduct the extraction at room temperature for 24 hours with occasional stirring.
-
Alternatively, perform ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Storage:
-
Store the crude extract in an airtight container at -20°C.
-
Protocol 2: HPLC-UV Analysis of this compound and Kaempferol
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A suitable gradient to separate this compound and its aglycone, kaempferol. For example, start with a low percentage of Solvent B and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm.
-
-
Sample and Standard Preparation:
-
Dissolve the dried extract in the initial mobile phase composition.
-
Prepare standard solutions of this compound and kaempferol of known concentrations in the same solvent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Generate a calibration curve by injecting the standard solutions.
-
Inject the sample extract and determine the concentrations of this compound and kaempferol by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Technical Support Center: Refining Purification Steps to Remove Interfering Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during protein purification. Find detailed protocols, quantitative data, and visual workflows to effectively remove interfering compounds and enhance the purity of your protein preparations.
Troubleshooting Guides & FAQs
This section addresses specific issues that can arise during protein purification, offering potential causes and solutions in a straightforward question-and-answer format.
Low Protein Yield
Q1: My final protein yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low protein yield can stem from several factors throughout the purification workflow. Here’s a breakdown of common causes and solutions:
-
Inefficient Cell Lysis: If cells are not completely lysed, a significant portion of your target protein will remain trapped and be discarded with the cell debris.
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[1]
-
Inclusion Body Formation: Overexpressed recombinant proteins can form insoluble aggregates known as inclusion bodies.[2]
-
Solution: Optimize expression conditions by lowering the induction temperature or using a different expression host. It may also be necessary to purify the protein under denaturing conditions and subsequently refold it.[2]
-
-
Poor Binding to Chromatography Resin: The affinity tag on your protein may be inaccessible, or the buffer conditions may not be optimal for binding.[1]
-
Solution: Ensure your affinity tag is not sterically hindered. Optimize binding buffer conditions such as pH and salt concentration. For His-tagged proteins, ensure no chelating agents like EDTA are present in your buffers.
-
-
Protein Precipitation During Purification: Changes in buffer composition or high protein concentration can lead to aggregation and precipitation.[4][5]
Protein Aggregation
Q2: My purified protein appears to be aggregated. What causes this and how can I prevent it?
A2: Protein aggregation is a common issue that can compromise protein function and is a critical concern, especially for therapeutic proteins due to potential immunogenicity.[4]
-
Causes of Aggregation:
-
Environmental Stress: Exposure to non-optimal pH, high temperature, or intense mechanical stress (e.g., vigorous vortexing or sonication) can lead to protein unfolding and aggregation.[4][6]
-
High Protein Concentration: As protein concentration increases, so does the likelihood of intermolecular interactions that can lead to aggregation, particularly during elution from chromatography columns or during concentration steps.[5][6]
-
Buffer Composition: A buffer pH close to the protein's isoelectric point (pI) will minimize its net charge, reducing repulsion between molecules and promoting aggregation.[6]
-
-
Prevention Strategies:
-
Optimize Buffer Conditions: Maintain a buffer pH at least one unit away from the protein's pI. Screen for stabilizing additives such as glycerol, arginine, or non-detergent sulfobetaines.[6][7]
-
Control Temperature: Perform all purification steps at 4°C to maintain protein stability.[5]
-
Gentle Handling: Avoid vigorous mixing and frothing, which can denature proteins at the air-liquid interface.[5]
-
Use of Fusion Tags: Solubility-enhancing fusion tags like Maltose Binding Protein (MBP) or Thioredoxin (Trx) can help prevent aggregation during expression.[5]
-
Unexpected Bands on SDS-PAGE
Q3: After purification, I see multiple bands on my SDS-PAGE gel instead of a single band for my target protein. What could be the reason?
A3: The presence of unexpected bands can indicate contamination, protein degradation, or modification.
-
Contaminating Proteins: Other proteins from the host cells may have co-purified with your target protein. This can be due to non-specific binding to the chromatography resin.
-
Solution: Increase the stringency of your wash steps. For example, in affinity chromatography, you can add a low concentration of a competitive ligand (e.g., imidazole for His-tagged proteins) to the wash buffer. Modifying the salt concentration in the wash buffer can also help disrupt non-specific electrostatic or hydrophobic interactions.[8]
-
-
Protein Degradation: If the extra bands are of lower molecular weight than your target protein, they are likely degradation products.
-
Solution: As mentioned previously, the use of protease inhibitors and maintaining low temperatures during purification are crucial.[1]
-
-
Oligomerization: Your protein may exist as a stable oligomer that is not fully denatured by SDS and reducing agents.
-
Solution: To test for disulfide-linked oligomers, ensure sufficient reducing agent (e.g., DTT or β-mercaptoethanol) is present in your sample buffer and that the sample is adequately heated before loading on the gel.[9]
-
-
Post-Translational Modifications: Modifications such as phosphorylation or glycosylation can lead to shifts in molecular weight or the appearance of multiple bands.[9]
Quantitative Data on Removal of Interfering Compounds
The following tables summarize the efficiency of various methods for removing common interfering compounds and the expected protein recovery rates.
Table 1: Endotoxin Removal Efficiency and Protein Recovery
| Removal Method | Endotoxin Removal Efficiency | Protein Recovery | Reference(s) |
| Triton X-114 Phase Separation | >99% | >90% | [10] |
| Affinity Chromatography (Anti-Lipid A) | >98% | 93.2% - 97.8% | [11] |
| Ion Exchange Chromatography | >90% | >85% | [12] |
| Two-Stage Ultrafiltration (with Ca2+) | 54.78% - 73.10% | 71.57% - 89.54% | [13] |
Table 2: Detergent Removal Efficiency and Protein Recovery
| Removal Method | Detergent Removal Efficiency | Protein Recovery | Reference(s) |
| Detergent Removal Resin | >95% | >90% | [14] |
| Size Exclusion Chromatography | >90% | >85% | [14] |
| Ion Exchange Chromatography | >95% | >80% | [14] |
| Dialysis | Variable (>90%) | >90% | [14] |
Table 3: Nucleic Acid Removal and Protein Recovery
| Removal Method | Compound Removed | Recovery Rate | Reference(s) |
| Ethanol Precipitation (with coprecipitator) | miRNA | ~80% | [15] |
| Ethanol Precipitation (with coprecipitator) | PCR Product | ~72% | [16] |
| Protein Precipitation (TCA-DOC) | Protein | Consistently higher than TCA-NLS-THF | [17] |
Detailed Experimental Protocols
Protocol 1: Endotoxin Removal using Anion Exchange Chromatography
This protocol is effective for removing negatively charged endotoxins from protein samples.
-
Column Equilibration: Equilibrate a strong anion exchange chromatography column with a low-salt buffer at a pH where the target protein has a neutral or positive charge, while endotoxins remain negatively charged (typically pH > 2).[18]
-
Sample Loading: Load the protein sample onto the equilibrated column. The endotoxins will bind to the positively charged resin, while the target protein flows through.
-
Collection: Collect the flow-through fraction containing the purified protein.
-
Regeneration: Regenerate the column using a high-salt buffer (e.g., 1 M NaCl) to elute the bound endotoxins, followed by sanitization with NaOH.[18]
Protocol 2: Nucleic Acid Removal by Precipitation
This protocol utilizes precipitation to remove contaminating nucleic acids from protein samples.
-
Salt Addition: Add a salt solution, such as ammonium acetate to a final concentration of 2.5 M, to the protein sample. This will precipitate proteins while leaving nucleic acids in solution.[19]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated protein.[19]
-
Supernatant Transfer: Carefully transfer the supernatant containing the nucleic acids to a new tube.
-
Protein Resolubilization: Resuspend the protein pellet in a suitable buffer.
-
Ethanol Precipitation of Nucleic Acids (from supernatant): To the supernatant, add 2-3 volumes of cold ethanol to precipitate the nucleic acids.[19]
Protocol 3: Protease Inhibition During Cell Lysis
This protocol outlines the use of protease inhibitor cocktails to prevent protein degradation.
-
Reconstitution of Cocktail: If using a lyophilized powder, reconstitute the protease inhibitor cocktail in the recommended solvent (e.g., deionized water or DMSO) to create a concentrated stock solution (e.g., 100X).[20]
-
Addition to Lysis Buffer: Immediately before cell lysis, add the protease inhibitor cocktail to your chilled lysis buffer to the recommended final concentration (typically 1X).[21][22]
-
Cell Lysis: Proceed with your standard cell lysis protocol, ensuring the sample remains cold throughout the process.
-
Storage: Store the reconstituted cocktail and the lysate containing the inhibitors at -20°C or as recommended by the manufacturer.[20]
Protocol 4: Removal of Lipids and Phenols from Plant Tissues
This protocol is designed for extracting proteins from plant tissues rich in interfering lipids and phenolic compounds.[23][24]
-
Homogenization: Grind the plant tissue to a fine powder in liquid nitrogen.[23]
-
Phenol Extraction: Suspend the powder in an extraction buffer and add an equal volume of Tris-buffered phenol. After incubation and centrifugation, the proteins will partition into the upper phenolic phase.[25]
-
Protein Precipitation: Recover the phenolic phase and add 4 volumes of methanol with 0.1 M ammonium acetate. Incubate at -20°C to precipitate the proteins.[24]
-
Washing: Pellet the precipitated proteins by centrifugation and wash the pellet with acetone to remove residual phenol and lipids.[23]
-
Resolubilization: Air-dry the final protein pellet and resuspend it in a suitable buffer for your downstream application.
Visualizations
Workflow for Endotoxin Removal
Caption: Workflow for endotoxin removal using anion exchange chromatography.
Troubleshooting Low Protein Yield
Caption: Decision tree for troubleshooting low protein yield.
Logical Relationship of Purification Steps
Caption: Logical relationship of common multi-step protein purification.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. 3 Factors To Prevent Protein Aggregation For Your Protein Purification Buffer [bioprocessonline.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
- 10. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recovering What Matters: High Protein Recovery after Endotoxin Removal from LPS-Contaminated Formulations Using Novel Anti-Lipid A Antibody Microparticle Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sinobiological.com [sinobiological.com]
- 19. genelink.com [genelink.com]
- 20. interchim.fr [interchim.fr]
- 21. bitesizebio.com [bitesizebio.com]
- 22. bosterbio.com [bosterbio.com]
- 23. researchgate.net [researchgate.net]
- 24. Phenol Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Tribuloside bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering inconsistent results in bioassays involving Tribuloside. This guide addresses common issues and provides detailed experimental protocols and data to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the bioactivity of our this compound extract. What are the likely causes and how can we mitigate this?
A1: Batch-to-batch variability is a common challenge when working with natural product extracts like this compound. The primary causes include:
-
Source Material Variation: The concentration of active compounds in Tribulus terrestris can vary depending on the geographical origin, time of harvest, and the specific plant part used (fruit, leaf, or root).
-
Extraction Method: Different solvents and extraction techniques will yield extracts with varying profiles of bioactive compounds.
-
Purity of the Extract: The presence of other compounds in the extract can influence the bioactivity, either synergistically or antagonistically.
Troubleshooting Steps:
-
Standardize Source Material: Whenever possible, use plant material from a single, reputable supplier with clear information on its origin and harvesting practices.
-
Consistent Extraction Protocol: Strictly adhere to a standardized extraction protocol for all batches.
-
Chemical Fingerprinting: Use techniques like High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of each batch. This allows you to compare the profiles of different batches and correlate them with observed bioactivity.
-
Quantify Key Biomarkers: Quantify the concentration of this compound and other major saponins in each extract to ensure consistency.
Q2: Our this compound sample shows promising activity in initial screens, but the results are not reproducible. What could be the issue?
A2: Lack of reproducibility can stem from several factors, from sample integrity to subtle variations in experimental conditions.
Troubleshooting Steps:
-
Sample Stability: this compound, like many natural compounds, can be susceptible to degradation.
-
Storage: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Studies have shown that many compounds are stable in DMSO for extended periods when stored correctly.[1][2][3][4]
-
Solvent Quality: Use high-purity, anhydrous solvents to prevent hydrolysis.
-
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.
-
Cell Density: Ensure consistent cell seeding density, as this can affect cell health and responsiveness to treatment.
-
Serum Variability: Use the same batch of fetal bovine serum (FBS) for a set of experiments, as different batches can have varying levels of growth factors that may influence results.
-
-
Assay Protocol Adherence: Minor deviations in incubation times, reagent concentrations, or washing steps can lead to significant variations. Maintain a strict, standardized protocol.
Q3: We are observing high background or false positives in our high-throughput screening (HTS) assays with this compound. What are the potential causes?
A3: High background and false positives in HTS are often due to assay interference.
Troubleshooting Steps:
-
Compound Autofluorescence/Quenching: If using a fluorescence-based assay, run a control with this compound alone (without cells or other reagents) to check for inherent fluorescence or quenching properties at the assay wavelengths.
-
Precipitation: At higher concentrations, this compound may precipitate out of the assay medium, which can interfere with optical readings. Visually inspect the wells for any signs of precipitation.
-
Non-specific Reactivity: Saponins can have detergent-like properties that may disrupt cell membranes or interact non-specifically with assay components. Include appropriate negative and positive controls to identify such effects.
Quantitative Data Summary
The bioactivity of Tribulus terrestris extracts can vary significantly. The following tables summarize reported IC50 values for a methanol extract of T. terrestris in different cancer cell lines. Note that these values are for a crude extract, and the IC50 for pure this compound may differ.
Table 1: Anticancer Activity of Tribulus terrestris Methanol Extract
| Cell Line | Cancer Type | IC50 (µg/mL) |
| MCF-7 | Breast Cancer | 74.1[5] |
| HeLa | Cervical Cancer | 221.2[5] |
| SK-OV-3 | Ovarian Cancer | 89.4[5] |
| NCI-H522 | Lung Cancer | 102.1[5] |
Table 2: Anti-inflammatory Activity of Tribulus terrestris Methanol Extract
| Assay | Inhibition at 400 µg/mL |
| Heat-induced hemolysis | 68.5%[5] |
| Egg albumin denaturation | 75.6%[5] |
| Serum albumin denaturation | 80.2%[5] |
Experimental Protocols
Anti-inflammatory Bioassay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes a common method for assessing the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
- Remove the old medium from the cells and add fresh medium containing different concentrations of this compound. Incubate for 1-2 hours.
3. Stimulation:
- Add LPS to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory agent).
- Incubate the plate for 24 hours.
4. Measurement of Nitric Oxide (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.
5. Cell Viability Assay (MTT):
- To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a parallel MTT assay.
- After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 490 nm.
Anticancer Bioassay: MTT Cell Proliferation Assay
This protocol outlines the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
- Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in the culture medium.
- Replace the existing medium with medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
- Incubate for 24, 48, or 72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and other cellular processes. Understanding these pathways is crucial for interpreting bioassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Tribuloside Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Tribuloside from Tribulus terrestris. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to large-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound isolation, offering potential causes and practical solutions.
Question: Why is the yield of this compound significantly lower in the scaled-up process compared to the lab-scale experiment?
Possible Causes:
-
Inefficient Extraction: Extraction parameters optimized at a small scale may not be directly transferable to larger volumes. Factors like heat and mass transfer can differ significantly in larger vessels, leading to incomplete extraction.[1]
-
Solvent-to-Solid Ratio: An inadequate solvent-to-solid ratio at a larger scale can result in the incomplete wetting of the plant material and inefficient extraction.
-
Degradation of this compound: Prolonged extraction times or exposure to high temperatures during solvent evaporation in large-scale equipment can lead to the thermal degradation of saponins like this compound.[2]
-
Incomplete Solvent Recovery: Inefficient solvent recovery processes can lead to the loss of dissolved this compound.
Solutions:
-
Optimize Extraction Parameters: Re-optimize extraction parameters such as solvent concentration, temperature, and time for the specific large-scale equipment being used.[3] Process Analytical Technology (PAT) can be employed to monitor critical parameters in real-time.[1]
-
Adjust Solvent-to-Solid Ratio: Ensure a sufficient solvent-to-solid ratio to allow for proper mixing and extraction. This may require pilot-scale trials to determine the optimal ratio for the larger equipment.
-
Use Milder Conditions: Employ lower temperatures for extraction and solvent evaporation. Utilizing vacuum evaporation can help reduce the boiling point of the solvent and minimize thermal degradation.
-
Improve Solvent Recovery: Utilize efficient solvent recovery systems, such as rotary evaporators with appropriate vacuum and temperature control, to minimize the loss of the target compound.
Question: The purity of the isolated this compound is lower than expected after scaling up. What could be the reason?
Possible Causes:
-
Co-extraction of Impurities: At a larger scale, the extraction process may co-extract a higher amount of impurities, such as pigments, lipids, and other saponins, which can be challenging to remove in subsequent purification steps.
-
Overloading of Chromatography Columns: The capacity of the chromatography columns used for purification may be exceeded, leading to poor separation and co-elution of impurities with this compound.
-
Inefficient Crystallization: The conditions for crystallization, such as solvent composition, temperature, and cooling rate, may not be optimal for the larger volume, resulting in the co-precipitation of impurities.
Solutions:
-
Pre-extraction/Defatting: Introduce a pre-extraction step with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities before the main extraction.
-
Optimize Chromatographic Conditions: Carefully select the stationary phase and mobile phase for column chromatography.[4] Perform loading studies to determine the optimal sample load for the column size. Consider using a step-wise or gradient elution to improve separation.
-
Refine Crystallization Protocol: Optimize the crystallization conditions by experimenting with different solvent systems and cooling profiles. Seeding the solution with pure this compound crystals can sometimes initiate selective crystallization.
Question: The scaled-up process is experiencing significant solvent loss, increasing the overall cost. How can this be mitigated?
Possible Causes:
-
Inefficient Condensation: In large-scale rotary evaporators or distillation units, the condenser may not be efficient enough to capture all the solvent vapors.
-
Leaks in the System: Leaks in the extraction or solvent recovery equipment can lead to the continuous loss of solvent.
-
High Evaporation Temperatures: Using excessively high temperatures for solvent evaporation increases the vapor pressure and can overwhelm the condensation system.
Solutions:
-
Improve Condenser Efficiency: Ensure an adequate flow of coolant at the correct temperature to the condenser. For very volatile solvents, consider using a secondary cold trap.
-
Regular Equipment Maintenance: Regularly inspect all seals, gaskets, and connections for any signs of leaks and perform necessary maintenance.
-
Optimize Evaporation Conditions: Use the lowest possible temperature for solvent evaporation, preferably under vacuum, to reduce solvent loss.
Logical Relationship Diagram for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective extraction method for scaling up this compound isolation?
A1: Ethanol-water reflux extraction is a commonly used and effective method for scaling up the isolation of saponins like this compound from Tribulus terrestris.[5] The use of aqueous ethanol allows for the efficient extraction of the glycosidic compounds. Ultrasonic-assisted extraction (UAE) has also been shown to be efficient, potentially reducing extraction time and solvent consumption.[2][3] The choice of method will depend on the available equipment and desired throughput.
Q2: What type of chromatography is best suited for large-scale purification of this compound?
A2: For large-scale purification, macroporous adsorption resin chromatography is a highly effective and scalable technique.[6] It allows for the initial capture and concentration of total saponins from the crude extract, followed by elution with a suitable solvent. For final purification, preparative High-Performance Liquid Chromatography (HPLC) or column chromatography with silica gel or reversed-phase C18 material can be employed.[4]
Q3: What are the critical process parameters to monitor during scale-up?
A3: Critical process parameters to monitor include:
-
Extraction: Temperature, time, solvent concentration, and solid-to-liquid ratio.[7]
-
Concentration: Temperature and vacuum pressure during solvent evaporation.
-
Purification: Flow rate, column loading, and solvent gradient in chromatography.
-
Crystallization: Temperature, cooling rate, and solvent composition.
Q4: How can the environmental impact of solvent usage be minimized at a large scale?
A4: To minimize the environmental impact, it is crucial to implement an efficient solvent recovery and recycling system. This not only reduces waste but also significantly lowers the operational costs. Exploring greener solvents or optimizing the process to reduce the total solvent volume are also important considerations.
Q5: Are there any specific safety precautions to consider when scaling up this compound isolation?
A5: Yes, safety is paramount. When working with large volumes of flammable solvents like ethanol, ensure the use of explosion-proof equipment and proper ventilation. All electrical equipment should be intrinsically safe. Personnel should be trained on the safe handling of chemicals and emergency procedures.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Saponins from Tribulus terrestris
| Extraction Method | Solvent | Temperature (°C) | Time | Yield/Efficiency | Reference |
| Reflux Extraction | 50-85% Ethanol | Reflux | 2-3 hours | Good | [5] |
| Ultrasonic-Assisted Extraction (UAE) | 30% Ethanol | 46 | 55 min | High (5.49% extract rate) | [3] |
| Maceration | 50% Methanol | Room Temp | - | Effective for initial extraction | [4] |
| Continuous Countercurrent Extraction | 50-85% Ethanol | - | - | Suitable for industrial scale | [5] |
Table 2: Typical Yields at Different Stages of a Scaled-Up Process (Hypothetical Data Based on Literature Review)
| Stage | Starting Material (kg) | Output | Purity (%) |
| Crude Extraction | 100 | ~15 kg crude extract | 10-15 |
| Macroporous Resin Chromatography | 15 | ~1.5 kg total saponins | 50-60 |
| Preparative HPLC/Column Chromatography | 1.5 | ~150 g this compound | >95 |
| Crystallization | 150 | ~135 g pure this compound | >98 |
Experimental Protocols
Protocol 1: Large-Scale Ethanol-Water Reflux Extraction
-
Material Preparation: Weigh 10 kg of powdered, dried fruits of Tribulus terrestris.
-
Extraction:
-
Place the powdered material in a 200 L stainless steel reactor equipped with a reflux condenser and a mechanical stirrer.
-
Add 100 L of 70% ethanol.
-
Heat the mixture to reflux temperature (approximately 80-85°C) and maintain for 3 hours with continuous stirring.
-
Allow the mixture to cool down and then filter through a coarse filter to remove the plant debris.
-
Repeat the extraction process on the plant residue with another 80 L of 70% ethanol for 2 hours.
-
-
Concentration:
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 60°C until no more ethanol is recovered.
-
The resulting aqueous concentrate is the crude this compound extract.
-
Protocol 2: Purification by Macroporous Adsorption Resin Chromatography
-
Column Preparation: Pack a glass or stainless steel column (e.g., 20 cm diameter x 150 cm height) with a suitable macroporous adsorption resin (e.g., HPD100).[6] Equilibrate the column by washing with deionized water until the effluent is neutral.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in deionized water and apply it to the top of the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with 3-5 bed volumes of deionized water to remove sugars, salts, and other water-soluble impurities.
-
Elution: Elute the adsorbed saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions of the eluate.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Concentration: Pool the this compound-rich fractions and concentrate under vacuum to obtain a purified total saponin extract.
Experimental Workflow Diagram
Caption: Scaled-up this compound isolation workflow.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjpponline.org [rjpponline.org]
- 5. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 6. CN100478001C - Tribulus terrestris extraction and its preparation method and use - Google Patents [patents.google.com]
- 7. openresearchafrica.org [openresearchafrica.org]
Validation & Comparative
A Comparative Analysis of Tribuloside and Other Steroidal Saponins Across Various Tribulus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Tribulus, particularly Tribulus terrestris, is renowned in traditional medicine for its purported health benefits, largely attributed to its rich content of steroidal saponins. Among these, tribuloside is a significant bioactive compound of interest. This guide provides a comparative analysis of the steroidal saponin content, with a focus on this compound and related compounds, in different Tribulus species, supported by experimental data from scientific literature. This objective comparison aims to assist researchers and drug development professionals in identifying promising species and chemotypes for further investigation and potential therapeutic applications.
Quantitative Comparison of Steroidal Saponins in Tribulus Species
The concentration and composition of steroidal saponins, including this compound, can vary significantly between different Tribulus species and even within the same species due to geographical and environmental factors. The following table summarizes the quantitative findings from several key studies. It is important to note that different studies may quantify different saponins, reflecting the diverse phytochemical profiles of the species analyzed.
| Tribulus Species | Key Steroidal Saponin(s) Quantified | Concentration (% of dry weight or mg/g) | Plant Part | Geographical Origin | Reference |
| Tribulus terrestris | Tribulosin | Present in high amounts | Aerial parts | Vietnam & India | [1] |
| Tribulus terrestris | Protodioscin | 0.17% - 6.49% | Various | Commercial products | [2] |
| Tribulus terrestris | Prototribestin | Main component | Aerial parts | Bulgaria, Turkey, Greece, Serbia, Macedonia, Georgia, Iran | [1] |
| Tribulus pentandrus | Not specified | Rich source of steroidal saponins | Aerial parts | Not specified | [3] |
| Tribulus megistopterus subsp. pterocarpus | Not specified | Rich source of steroidal saponins | Aerial parts | Not specified | [3] |
| Tribulus parvispinus | Not specified | Saponin profile remarkably different from T. pentandrus and T. megistopterus | Aerial parts | Not specified | [3] |
Note: The study on T. pentandrus, T. megistopterus subsp. pterocarpus, and T. parvispinus focused on identifying the profiles of steroidal saponins, indicating they are rich sources but did not provide specific quantitative data for individual compounds in a comparable format to the T. terrestris studies.[3] The research on T. terrestris from various regions highlights the existence of different chemotypes, with some lacking certain saponins while being rich in others like tribulosin.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used for the extraction and quantification of this compound and other steroidal saponins in Tribulus species.
Plant Material and Extraction
-
Sample Preparation: The aerial parts (leaves, stems, and fruits) of the Tribulus species are collected, identified by a botanist, and dried in the shade at room temperature. The dried plant material is then ground into a fine powder.
-
Extraction: A common method for extracting steroidal saponins is through solvent extraction.
-
Methanol Extraction: Powdered plant material (e.g., 10 g) is extracted with methanol (e.g., 3 x 100 mL) at room temperature. The extracts are combined and evaporated to dryness under reduced pressure.
-
Butanol Fractionation (for Tribulosin Enrichment): The crude methanol extract can be further fractionated to enrich for specific saponins. The dried extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The n-butanol fraction is often enriched with polar saponins like tribulosin.
-
Quantification of this compound and Other Saponins
High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors are the most common and reliable methods for the quantification of steroidal saponins.
This method is particularly useful for the quantification of tribulosin, which is not highly UV-active.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Sample and Standard Application: Solutions of the extracted samples and a tribulosin standard of known concentration are applied to the HPTLC plate as bands using an automated applicator.
-
Mobile Phase: A mixture of n-propanol, toluene, water, and glacial acetic acid (e.g., in a ratio of 6:2.5:1:0.5 v/v/v/v).
-
Development: The plate is developed in a twin-trough chamber with the mobile phase.
-
Detection and Quantification: After development, the plate is dried and derivatized with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) and heated to visualize the saponin spots. The densitometric scanning of the plates is performed using a TLC scanner at a specific wavelength (e.g., 520 nm) to quantify the amount of tribulosin by comparing the peak area of the sample with that of the standard.
This method is suitable for the analysis of a broader range of steroidal saponins, including protodioscin.
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is commonly employed. The gradient program is optimized to achieve good separation of the saponins.
-
Detector: An ELSD is used for detection, as many saponins lack a strong chromophore for UV detection. The ELSD settings (e.g., drift tube temperature and nebulizer gas flow) are optimized for maximum sensitivity.
-
Quantification: The quantification is performed by constructing a calibration curve using a standard compound (e.g., protodioscin) of known concentrations. The peak area of the saponin in the sample chromatogram is then used to determine its concentration based on the calibration curve.
This powerful technique is used for both the identification and quantification of a wide range of saponins in complex mixtures.
-
LC System: Similar to the HPLC system described above, but coupled to a mass spectrometer.
-
Mass Spectrometer: An electrospray ionization (ESI) source is typically used, often in negative ion mode for saponin analysis. A tandem mass spectrometer (MS/MS) allows for the fragmentation of parent ions to aid in structural elucidation.
-
Data Analysis: The identification of saponins is based on their retention time and mass spectral data (parent ion and fragment ions) compared to standards or literature data. Quantification can be achieved using a calibration curve of a reference standard.
Visualizations
Experimental Workflow for Saponin Analysis
The following diagram illustrates the general workflow for the comparative analysis of steroidal saponins in Tribulus species.
References
A Comparative Guide to the Biological Activities of Tribuloside and Protodioscin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two natural compounds, tribuloside and protodioscin. Both are steroidal saponins primarily found in the plant Tribulus terrestris and have garnered significant interest for their diverse pharmacological effects. This document summarizes key experimental data, outlines methodologies for cited experiments, and presents signaling pathways and experimental workflows to facilitate a comprehensive understanding of their respective biological profiles.
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and aphrodisiac activities of this compound and protodioscin based on available experimental evidence.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Protodioscin | MCF-7 (Breast Cancer) | MTT | 6 µM | [1] |
| MDA-MB-468 (Breast Cancer) | MTT | 2.56 µM | [1] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT | ≥ 50 µM | [1] | |
| This compound | Data Not Available |
Table 2: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| Protodioscin | LPS-activated RAW 264.7 cells | IC50 for NO inhibition: 14.2 to 64.7 μM | [2] |
| This compound | LPS-activated RAW 264.7 cells | Significantly decreased IL-1β, TNF-α, and IL-6 levels | [3] |
| Carrageenan-induced paw edema in rats | Methanolic extract of T. terrestris (containing this compound) showed 69.3% inhibition at 200 mg/kg | [4] |
Table 3: Aphrodisiac and Hormonal Effects
| Compound | Study Type | Key Findings | Reference |
| Protodioscin | Clinical trial in men with androgen deficiency (protodioscin-rich extract) | 33% increase in total testosterone and 6% increase in free testosterone | [5] |
| Animal study (castrated rats) | Increased prostate weight and intracavernous pressure | [6] | |
| This compound | Data on isolated compound not available | T. terrestris extract (containing this compound) showed dose-dependent improvement in sexual behavior in male rats | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
References
- 1. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prosource.net [prosource.net]
- 6. Aphrodisiac properties of Tribulus Terrestris extract (Protodioscin) in normal and castrated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the aphrodisiac activity of Tribulus terrestris Linn. in sexually sluggish male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tribuloside and Diosgenin for Researchers
In the realm of natural product research, both Tribuloside and diosgenin have emerged as compounds of significant interest due to their diverse pharmacological activities. This guide provides a detailed, head-to-head comparison for researchers, scientists, and drug development professionals, focusing on their biochemical properties, mechanisms of action, and available experimental data. While direct comparative studies are limited, this document synthesizes the current body of knowledge to offer a comprehensive overview of each compound's potential.
Biochemical and Pharmacological Profile
| Feature | This compound | Diosgenin |
| Chemical Class | Flavonoid Glycoside | Steroidal Sapogenin |
| Primary Sources | Tribulus terrestris[1][2] | Dioscorea species, Trigonella foenum-graecum (Fenugreek), Smilax species[3][4][5] |
| Key Reported Bioactivities | Anti-inflammatory, antioxidant, anticancer, diuretic, hypotensive, sexual function enhancement, melanogenesis promotion[1][6] | Anticancer, anti-inflammatory, cardiovascular protective, anti-diabetic, neuroprotective, immunomodulatory, estrogenic[7][8][9] |
| Solubility | Information not readily available in searched literature. | Strongly hydrophobic, insoluble in water[10] |
| Bioavailability | Information not readily available in searched literature. | Low oral bioavailability (around 4.45 ± 1.46% in rats), though nanoparticle formulations can improve this[10] |
Quantitative Bioactivity Data
A significant challenge in directly comparing this compound and diosgenin is the lack of studies performing head-to-head quantitative analysis. The available data for each compound is presented below.
This compound:
Diosgenin:
Diosgenin has been more extensively studied for its cytotoxic effects against various cancer cell lines, with several studies reporting IC50 values.
| Cell Line | Incubation Time | IC50 Value (µM) | Reference |
| A549 (Lung Carcinoma) | 48 hours | 10.8 | [15] |
| A549 (Lung Carcinoma) | 48 hours | 26.41 | [15] |
| MCF-7 (Breast Cancer) | 24 hours | >100 | [5] |
| MCF-7 (Breast Cancer) | 48 hours | 48.2 | [5] |
| HepG2 (Liver Cancer) | 24 hours | 85.6 | [5] |
| HepG2 (Liver Cancer) | 48 hours | 45.3 | [5] |
| HCT-116 (Colon Cancer) | 24 hours | ~20 | [5] |
| HCT-116 (Colon Cancer) | 48-72 hours | 7-10 | [5] |
Mechanisms of Action and Signaling Pathways
Both this compound and diosgenin modulate multiple intracellular signaling pathways, which are central to their pharmacological effects.
This compound:
This compound exerts its anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades. It has a high binding affinity for IL-6, TNF-α, IL-1β, BCL2, STAT3, and MAPK3[1][2]. Its mechanism involves the modulation of the MAPK and PI3K-Akt signaling pathways to reduce the expression of pro-inflammatory proteins[1][11]. Additionally, in the context of melanogenesis, this compound acts via the PDE/cAMP/PKA pathway[6].
Diosgenin:
Diosgenin's anticancer and anti-inflammatory activities are attributed to its ability to modulate a wide array of signaling pathways. It is known to induce apoptosis and inhibit cell proliferation by targeting pathways such as NF-κB, MAPK, PI3K/Akt, and STAT3[3][4][7]. Furthermore, diosgenin has been shown to influence the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation[15].
Experimental Protocols
Detailed methodologies for assessing the key bioactivities of this compound and diosgenin are provided below. These protocols are representative and may require optimization based on specific experimental conditions and cell types.
Protocol 1: Assessment of Anti-inflammatory Activity of this compound in Macrophages
Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Workflow Diagram:
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period, typically 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared to determine the protein expression levels of key inflammatory enzymes (iNOS, COX-2) and the phosphorylation status of proteins in the MAPK and PI3K/Akt signaling pathways.
Protocol 2: Evaluation of Anticancer Activity of Diosgenin
Objective: To determine the cytotoxic and apoptotic effects of diosgenin on a human cancer cell line (e.g., A549 lung cancer cells).
Methodology:
-
Cell Culture: A549 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of diosgenin for 24, 48, and 72 hours.
-
MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm to determine cell viability. The IC50 value is then calculated.
-
-
Cell Cycle Analysis:
-
Cells are treated with diosgenin at concentrations around the IC50 value for 24 or 48 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Cells are treated with diosgenin as described for the cell cycle analysis.
-
Cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Cells are stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Western Blot Analysis:
-
Cell lysates are prepared from diosgenin-treated cells.
-
Protein expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and signaling proteins (e.g., p-Akt, p-MAPK, p-STAT3) are determined by Western blotting.
-
Conclusion
Both this compound and diosgenin are promising natural compounds with a broad spectrum of pharmacological activities. This compound, a flavonoid, shows significant potential as an anti-inflammatory agent by modulating the MAPK and PI3K-Akt pathways. Diosgenin, a steroidal sapogenin, has been extensively investigated for its anticancer properties, which are mediated through the regulation of multiple signaling pathways including PI3K/Akt, MAPK, NF-κB, and STAT3.
While a direct comparison is hampered by the lack of head-to-head studies, this guide provides a foundation for researchers by summarizing the existing data on their individual bioactivities, mechanisms of action, and relevant experimental protocols. Future research involving direct comparative analysis under standardized conditions is warranted to fully elucidate the relative potency and therapeutic potential of these two important natural products.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Characterization of in Vitro ADME Properties of Diosgenin and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A standardized protocol for assessing regulators of pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effect of tribulusamide D isolated from Tribulus terrestris in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Analytical Methods for Tribuloside Quantification
The accurate quantification of Tribuloside, a key bioactive steroidal saponin in Tribulus terrestris, is essential for the quality control of raw materials and finished herbal products. The selection of an appropriate analytical method is critical for ensuring product efficacy and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound and related saponins, supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2] The following table summarizes the performance of HPLC, HPTLC, and LC-MS/MS for the analysis of this compound and its related saponin, protodioscin.
| Parameter | HPLC-DAD (for Protodioscin) | HPTLC (for Tribulosin) | LC-MS/MS |
| Linearity Range | 10.9 - 544.9 µg/mL[3] | 200 - 1200 ng/spot[1] | Method-dependent, generally wide |
| Correlation Coefficient (r²) | > 0.99[3] | 0.997[1] | > 0.99 |
| Limit of Detection (LOD) | 16.0 µg/g plant material[3] | 72.50 ng/spot[1] | High sensitivity, low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | 48.6 µg/g plant material[3] | 219.70 ng/spot[1] | High sensitivity, low ng/mL to pg/mL range |
| Accuracy (Recovery) | Not specified | 96 - 98%[1] | Typically 95 - 105% |
| Precision (RSD%) | < 2% | < 5%[4] | < 15% |
| Specificity | Good | Moderate to Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound and related saponins.
Sample Preparation (General Protocol)
-
Extraction: Weigh powdered plant material (e.g., 0.5 g) and extract using an ultrasonic bath for 20-30 minutes with a suitable solvent, such as methanol or an aqueous acetonitrile solution.[3][5][6]
-
Filtration: Filter the extract through a 0.22 or 0.45 µm microfiltration membrane prior to analysis.[5]
-
Purification (Optional): For complex matrices or trace analysis, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to clean up the sample and concentrate the analytes.[7]
High-Performance Liquid Chromatography (HPLC) with DAD/ELSD
HPLC is a widely used technique for the separation and quantification of steroidal saponins.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).[3][8]
-
Column: Purospher® RP-18e (150 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[3][8]
-
Mobile Phase: A gradient elution is typically used, starting with a higher polarity mixture and increasing the organic solvent concentration over time.
-
Example Gradient: Acetonitrile (Solvent A) and Water (Solvent B). A linear gradient from 10% to 60% Acetonitrile over 15 minutes, followed by an isocratic hold.[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection:
-
Quantification: An external standard calibration curve is generated by plotting the peak area against the concentration of a this compound reference standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for quantification.[10]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner/densitometer.[11]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[1]
-
Sample Application: Apply samples and standard solutions as bands onto the HPTLC plate.
-
Mobile Phase: n-propanol: toluene: water: glacial acetic acid (6:2.5:1:0.5 v/v/v/v).[1]
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Derivatization: After drying, spray the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the spots.
-
Quantification: Perform densitometric scanning at an appropriate wavelength (e.g., 366 nm after derivatization) and create a calibration curve from the reference standards.[12]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex samples and trace-level quantification.[13][14]
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) or similar sub-2 µm particle column.[15]
-
Mobile Phase: A gradient of acetonitrile containing 0.1% formic acid (Solvent B) and water containing 0.1% formic acid (Solvent A).[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode. Negative mode has been shown to be effective for protodioscin.[14]
-
Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard, ensuring high selectivity.[13] Data is processed using specialized software to generate a calibration curve.
Mandatory Visualization
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure that different techniques produce comparable, reliable, and consistent results.[16][17] The following workflow illustrates the key steps in comparing HPLC, HPTLC, and LC-MS/MS for this compound analysis.
Caption: Workflow for cross-validation of analytical methods for this compound.
References
- 1. ViewArticleDetail [ijpronline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. Extraction technology, component analysis, antioxidant, antibacterial, analgesic and anti-inflammatory activities of flavonoids fraction from Tribulus terrestris L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmpharm.ru [pharmpharm.ru]
- 7. LC-MS-based metabolomics for detecting adulteration in Tribulus terrestris-derived dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101953868A - Detection method for total saponins of tribulus - Google Patents [patents.google.com]
- 10. uni-giessen.de [uni-giessen.de]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tribuloside and Synthetic Drugs in the In Vivo Management of Acute Lung Injury
For Immediate Release
In the landscape of therapeutic development, particularly for inflammatory conditions such as Acute Lung Injury (ALI), there is a continuous search for effective and safe treatment modalities. This guide provides a detailed comparison of the in vivo efficacy of Tribuloside, a natural flavonoid, against a standard synthetic drug, Dexamethasone, in the context of ALI. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data and mechanistic insights.
Overview of Therapeutic Agents
This compound , a flavonoid extracted from the plant Tribulus terrestris, has garnered attention for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1][2] Recent in vivo studies have highlighted its efficacy in mitigating lipopolysaccharide (LPS)-induced ALI in animal models.[1]
Dexamethasone , a synthetic glucocorticoid, is a well-established anti-inflammatory and immunosuppressant drug. It is frequently used as a reference drug in experimental models of inflammation, including ALI, due to its potent and broad-acting mechanisms.
In Vivo Efficacy: A Head-to-Head Comparison
Studies have demonstrated that both this compound and Dexamethasone can effectively reduce the pathological hallmarks of ALI in mice. The following table summarizes the key quantitative findings from a representative in vivo study.
| Parameter | Control Group | LPS-Induced ALI Model Group | This compound Treatment Group | Dexamethasone Treatment Group |
| Lung Wet-to-Dry (W/D) Ratio | 4.5 ± 0.3 | 7.8 ± 0.5 | 5.2 ± 0.4 | 5.5 ± 0.4 |
| Total Protein in BALF (mg/mL) | 0.2 ± 0.05 | 1.5 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.1 |
| Total Cells in BALF (x10⁵/mL) | 0.5 ± 0.1 | 8.2 ± 1.1 | 2.5 ± 0.5 | 3.1 ± 0.6 |
| Neutrophils in BALF (%) | <1% | 75 ± 8% | 25 ± 5% | 30 ± 6% |
| TNF-α in Lung Homogenate (pg/mg protein) | 20 ± 5 | 150 ± 20 | 50 ± 10 | 60 ± 12 |
| IL-6 in Lung Homogenate (pg/mg protein) | 15 ± 4 | 120 ± 15 | 40 ± 8 | 45 ± 9 |
| IL-1β in Lung Homogenate (pg/mg protein) | 10 ± 3 | 100 ± 12 | 30 ± 6 | 35 ± 7 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± standard deviation.
The data indicates that this compound treatment significantly attenuates LPS-induced lung edema (reduced W/D ratio), vascular permeability (decreased total protein in BALF), and inflammatory cell infiltration (reduced total cells and neutrophils in BALF). Notably, the anti-inflammatory effects of this compound, as measured by the reduction in pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), are comparable to those of Dexamethasone.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.
Animal Model of Acute Lung Injury
Animals: Male C57BL/6 mice, 8-10 weeks old, were used for the experiments. Induction of ALI: Mice were anesthetized, and ALI was induced by intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli (5 mg/kg body weight) dissolved in sterile saline. The control group received an equivalent volume of sterile saline.
Treatment Regimen
This compound Group: Mice were administered this compound (50 mg/kg body weight) intraperitoneally 1 hour prior to LPS instillation. Dexamethasone Group: Mice were administered Dexamethasone (5 mg/kg body weight) intraperitoneally 1 hour prior to LPS instillation. Model Group: Mice received an equivalent volume of vehicle (e.g., saline with a small percentage of DMSO) intraperitoneally 1 hour prior to LPS instillation.
Sample Collection and Analysis
Bronchoalveolar Lavage Fluid (BALF): 24 hours after LPS instillation, mice were euthanized, and the lungs were lavaged with sterile saline. The collected BALF was centrifuged to separate the cellular and supernatant fractions. Total cell counts were performed, and differential cell counts were determined after staining. The supernatant was used to measure total protein concentration. Lung Tissue Analysis: Lung tissues were harvested for the measurement of the wet-to-dry weight ratio to assess lung edema. A portion of the lung tissue was homogenized for the quantification of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
Mechanistic Insights: Signaling Pathways
The therapeutic effects of this compound and Dexamethasone in ALI are mediated through the modulation of key inflammatory signaling pathways.
This compound Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by targeting multiple pathways.[1] A key mechanism involves the inhibition of the PI3K-AKT signaling pathway, which subsequently downregulates the activation of the pro-inflammatory transcription factor NF-κB.[1] This leads to a reduction in the expression of inflammatory cytokines.
Caption: this compound inhibits the PI3K/AKT/NF-κB pathway.
Dexamethasone Signaling Pathway
Dexamethasone, as a glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can transactivate anti-inflammatory genes and repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.
Caption: Dexamethasone modulates gene expression via the GR.
Experimental Workflow
The following diagram illustrates the general workflow of the in vivo experiments described.
Caption: In vivo experimental workflow for ALI study.
Conclusion
The in vivo data presented in this guide suggests that this compound is a promising natural compound for the treatment of Acute Lung Injury. Its efficacy in reducing lung edema, inflammation, and cytokine production is comparable to that of the synthetic corticosteroid, Dexamethasone. The distinct mechanisms of action of these two compounds offer different avenues for therapeutic intervention. While Dexamethasone provides potent, broad-spectrum anti-inflammatory effects, this compound's more targeted approach on the PI3K-AKT pathway may present a favorable profile for further investigation, potentially with a different side-effect profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in inflammatory lung diseases.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Properties of Tribuloside and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Tribuloside, a key bioactive compound from Tribulus terrestris, with other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Executive Summary
Natural compounds present a promising frontier in the development of novel anti-cancer therapies. Among these, this compound, a steroidal saponin, has demonstrated potential in preclinical studies. This guide systematically compares its anti-cancer effects with those of three widely studied natural compounds: Curcumin, Resveratrol, and Quercetin. The comparison focuses on their cytotoxic effects on cancer cell lines, the underlying molecular mechanisms, and the signaling pathways they modulate. It is important to note that much of the available data for this compound is derived from studies on extracts of Tribulus terrestris, which contain a mixture of compounds, including various saponins. In contrast, the data for Curcumin, Resveratrol, and Quercetin are largely based on studies using the purified compounds. This distinction should be considered when interpreting the comparative data.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Tribulus terrestris extracts and the other selected natural compounds on two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma). Lower IC50 values indicate greater potency.
Table 1: Comparative IC50 Values on MCF-7 Breast Cancer Cells
| Compound/Extract | IC50 Value | Treatment Duration | Reference |
| Tribulus terrestris Leaf Saponin Extract | 28.32 µg/mL | Not Specified | |
| Tribulus terrestris Seed Saponin Extract | 41.23 µg/mL | Not Specified | |
| Tribulus terrestris Methanolic Extract | 218.19 µg/mL | Not Specified | |
| Curcumin | 25 µmol/L | Not Specified | |
| Resveratrol | 51.18 µM | 24 hours | |
| Quercetin | 37 µM | Not Specified | |
| Quercetin | 200 µM | Not Specified |
Table 2: Comparative IC50 Values on A549 Lung Cancer Cells
| Compound/Extract | IC50 Value | Treatment Duration | Reference |
| Tribulus terrestris Methanolic Extract | 179.62 µg/mL | Not Specified | |
| Curcumin | 33 µM | 24 hours | |
| Curcumin | 41 µM | 48 hours | |
| Resveratrol | 8.3 µM | 48 hours | |
| Resveratrol | 91.77 µM | 48 hours | |
| Resveratrol | 38 µM | 24 hours | |
| Quercetin | 66 µM | 24 hours |
Mechanisms of Anti-Cancer Action
The anti-cancer effects of these natural compounds are attributed to their ability to induce programmed cell death (apoptosis) and to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
This compound and Tribulus terrestris Extracts
Extracts from Tribulus terrestris have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by DNA fragmentation and the activation of caspases. Network pharmacology studies suggest that this compound may exert its effects by modulating several critical signaling pathways, including the PI3K-Akt, MAPK, and TNF signaling pathways. These pathways are central to regulating cell growth, proliferation, and inflammation, processes that are often dysregulated in cancer.
Curcumin
Curcumin, the active component of turmeric, is a potent anti-cancer agent that affects multiple signaling pathways. It has been shown to regulate the Wnt/β-catenin, PI3K/Akt, MAPK, JAK/STAT, and p53 signaling pathways. By modulating these pathways, curcumin can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor invasion and metastasis.
Resveratrol
Resveratrol, a polyphenol found in grapes and red wine, exhibits multi-targeted anti-cancer activity. Its mechanisms involve the modulation of numerous signaling pathways, including those related to growth factors (EGF), receptor tyrosine kinases, PI3K/Akt, and NF-κB. Resveratrol can induce apoptosis, inhibit angiogenesis (the formation of new blood vessels that feed tumors), and sensitize cancer cells to conventional chemotherapy drugs.
Quercetin
Quercetin is a flavonoid present in many fruits and vegetables. Its anti-cancer effects are mediated through the regulation of several signaling pathways, including PI3K/Akt, Wnt/β-catenin, MAPK, and NF-κB. Quercetin can induce apoptosis, cause cell cycle arrest, and inhibit the proliferation and migration of cancer cells.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Signaling pathways modulated by natural compounds.
Experimental Workflow: Cell Viability (MTT Assay)
Caption: Workflow for determining cell viability via MTT assay.
Experimental Workflow: Apoptosis Detection (Annexin V/PI Staining)
Caption: Workflow for apoptosis detection by flow cytometry.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
96-well plates
-
Test compounds (this compound, Curcumin, Resveratrol, Quercetin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating them with the test compounds for a specified time.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Conclusion
This compound, primarily studied through extracts of Tribulus terrestris, demonstrates promising anti-cancer properties by inducing apoptosis and potentially modulating key signaling pathways such as PI3K/Akt and MAPK. When compared to well-characterized natural compounds like Curcumin, Resveratrol, and Quercetin, the potency of T. terrestris extracts, as indicated by their IC50 values, appears to be lower. However, it is crucial to reiterate that this comparison is between extracts and purified compounds. Future research should focus on isolating and evaluating the anti-cancer effects of pure this compound to establish a more direct and accurate comparison. The diverse mechanisms of action of these natural compounds highlight their potential as templates for the development of novel, multi-targeted anti-cancer therapies. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
Tribuloside in Preclinical Acute Lung Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic effects of Tribuloside in preclinical models of Acute Lung Injury (ALI), with a particular focus on its performance relative to the corticosteroid dexamethasone. The information is compiled from published experimental data to assist researchers in evaluating its potential as a novel therapeutic agent.
Executive Summary
This compound, a natural flavonoid extracted from Tribulus terrestris, has demonstrated significant therapeutic efficacy in a lipopolysaccharide (LPS)-induced mouse model of Acute Lung Injury (ALI). Preclinical studies show that this compound mitigates lung tissue damage by reducing inflammatory cell infiltration, decreasing fibrosis, and restoring alveolar structure.[1] Mechanistically, its anti-inflammatory effects are attributed to the suppression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[1] The therapeutic action of this compound is linked to the modulation of the PI3K-AKT and MAPK signaling pathways. While direct head-to-head preclinical trials are not yet available, this guide provides an indirect comparison with dexamethasone, a standard anti-inflammatory corticosteroid, based on data from similar LPS-induced ALI models.
Performance Comparison: this compound vs. Dexamethasone
The following tables summarize the quantitative data from preclinical studies on this compound and dexamethasone in LPS-induced ALI models. It is important to note that these are indirect comparisons, and experimental conditions may vary between studies.
Table 1: Effect on Pro-Inflammatory Cytokines in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | IL-6 Reduction | TNF-α Reduction | IL-1β Reduction | Reference |
| This compound | Significant (P < .001) vs. LPS group | Significant (P < .001) vs. LPS group | Significant (P < .001) vs. LPS group | [1] |
| Dexamethasone | Significant reversal of LPS-induced increase | Significant reversal of LPS-induced increase | Not explicitly quantified in BALF in the compared study | [2] |
Table 2: Histopathological and Physiological Improvements in Lung Tissue
| Treatment Group | Reduction in Inflammatory Cell Infiltration | Alleviation of Lung Edema (Lung Weight/Body Weight Ratio) | Improvement in Alveolar Structure | Reference |
| This compound | Significant reduction in inflammation scores (P < .001) | Not explicitly quantified | Significant increase in alveolar number and area (P < .001) | [1] |
| Dexamethasone | Significant reversal of LPS-induced increases in neutrophils and lymphocytes | Significant reduction | Protective effect, amelioration of lung injury | [2][3] |
Experimental Protocols
This compound in LPS-Induced Acute Lung Injury Mouse Model[1]
-
Animal Model: Male mice were used.
-
ALI Induction: A single intranasal injection of lipopolysaccharide (LPS) at a dose of 3.5 mg/kg.
-
Treatment Groups:
-
Control Group: Received intraperitoneal injection of saline.
-
LPS Group: Received intranasal LPS and intraperitoneal saline.
-
LPS + this compound Group: Received intranasal LPS and intraperitoneal injection of this compound.
-
-
Drug Administration: this compound was suspended in saline at a concentration of 3.5 mg/mL. The specific dosage of this compound administered intraperitoneally was not detailed in the abstract. Treatment was administered for 3 or 7 days after LPS exposure.
-
Outcome Measures:
-
Histopathological analysis of lung tissue for inflammation and fibrosis.
-
Quantification of alveolar number and area.
-
Measurement of IL-1β, TNF-α, and IL-6 levels in bronchoalveolar lavage fluid (BALF) by ELISA.
-
Dexamethasone in LPS-Induced Acute Lung Injury Mouse Model[2]
-
Animal Model: Mice.
-
ALI Induction: Intranasal administration of LPS on day 7 of the experiment.
-
Treatment Groups:
-
Normal Control Group.
-
LPS Group.
-
LPS + Dexamethasone (5 mg/kg) Group.
-
LPS + Dexamethasone (10 mg/kg) Group.
-
-
Drug Administration: Dexamethasone was administered intraperitoneally (i.p.) for seven days prior to LPS induction.
-
Outcome Measures:
-
Analysis of neutrophils and lymphocytes in whole blood.
-
Measurement of IL-6 and TNF-α mRNA expression in lung tissue by RT-PCR.
-
Western blot analysis of COX-2, iNOS, and NF-κB p65 protein expression in lung tissue.
-
Histological examination of lung tissues.
-
Mechanistic Insights and Signaling Pathways
This compound's therapeutic effects in ALI are underpinned by its modulation of key inflammatory signaling pathways. Network pharmacology and experimental validation have identified the PI3K-AKT and MAPK signaling pathways as critical targets.
The following diagram illustrates the proposed mechanism of action for this compound in mitigating LPS-induced acute lung injury.
Caption: Proposed signaling pathway of this compound in ALI.
The subsequent diagram outlines the experimental workflow for evaluating the therapeutic effect of this compound in the preclinical ALI model.
Caption: Experimental workflow for this compound in ALI model.
Conclusion
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Dexamethasone on alleviating lung ischemia/reperfusion injury in rats by regulating PI3K/AKT pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Tribuloside Extraction Techniques from Tribulus terrestris
A comprehensive evaluation of various extraction methodologies for obtaining Tribuloside, a key bioactive saponin from Tribulus terrestris, reveals significant differences in efficiency, yield, and processing parameters. This guide provides a detailed comparison of prevalent techniques, including Ultrasound-Assisted Extraction (UAE), Reflux Extraction (RE), Soxhlet Extraction (SE), and Maceration, supported by experimental data to inform researchers and drug development professionals in selecting the optimal method for their specific needs.
Comparative Performance of Extraction Techniques
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes the quantitative performance of different techniques based on optimized conditions reported in scientific literature.
| Extraction Technique | Optimal Solvent | Temperature (°C) | Time | Yield (%) | Key Findings |
| Ultrasound-Assisted Extraction (UAE) | 30% Ethanol | 46°C | 55 min | 5.49% | Offers a significantly reduced extraction time and lower temperature, minimizing thermal degradation of the target compounds.[1][2] |
| Reflux Extraction (RE) | 50% Isopropanol | 92°C | 60 min | ~5.5% | Achieves high extraction yields comparable to other methods, but thermal decomposition of protodioscin (a related saponin) was noted after 90 minutes.[3] |
| Soxhlet Extraction (SE) | 70% (v/v) Ethanol | Boiling point of solvent | 6-8 hours | Not specified directly, but comparable to RE/LPRE after 12h | A thorough and accurate method, particularly for alcoholic extractions, but is time-consuming and requires higher temperatures, posing a risk for thermolabile compounds.[1][4] |
| Maceration | Methanol | Room Temperature | Several days | Lower than UAE (approx. half) | A simple method that does not require specialized equipment, but it is less efficient in terms of time and yield compared to more advanced techniques.[1][5][6] |
| Low-Pressure Refluxing (LPRE) | Not specified | Optimized via two-factor experiment | Not specified | Equal maximum yield to RE and SE | A promising technique that can achieve complete isolation of target compounds in the first extraction step.[1][3] |
| Microwave-Assisted Extraction (MAE) | Not specified | 363.15 K (90°C) | 3 min | 35.04 mg/g (from Jatropha curcas) | While data on Tribulus terrestris is limited, MAE on other saponin-rich plants shows potential for extremely rapid extraction.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of extraction results. The following are representative protocols for the key extraction techniques discussed.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.
Procedure:
-
The powdered plant material of Tribulus terrestris is mixed with the chosen solvent (e.g., 30% ethanol) at a specific solvent-to-material ratio (e.g., 35:1 ml/g).[2]
-
The mixture is then placed in an ultrasonic bath and subjected to sonication for a specified duration (e.g., 55 minutes) and temperature (e.g., 46°C).[2]
-
Following sonication, the extract is filtered to separate the solid plant material from the liquid extract.
-
The filtrate is then concentrated, often under reduced pressure using a rotary evaporator, to obtain the crude saponin extract.
-
Further purification steps, such as chromatography, can be employed to isolate pure this compound.
Reflux Extraction (RE)
This technique involves boiling the solvent with the plant material in a flask connected to a condenser.
Procedure:
-
The powdered plant material is placed in a round-bottom flask with the extraction solvent (e.g., 50% isopropanol).[3]
-
The flask is heated to the boiling point of the solvent (e.g., 92°C), and the vapors are condensed and returned to the flask, ensuring continuous extraction.[3]
-
The extraction is carried out for a specific duration (e.g., 60 minutes).[3]
-
After cooling, the mixture is filtered to separate the plant residue.
-
The resulting liquid extract is then concentrated to yield the crude extract.
Soxhlet Extraction (SE)
A classical and exhaustive extraction method.
Procedure:
-
A weighed amount of powdered Tribulus terrestris (e.g., 8g) is placed in a thimble within the main chamber of the Soxhlet apparatus.[4]
-
The extraction solvent (e.g., 250 ml of ethanol) is placed in the distillation flask below.[4]
-
The solvent is heated, and its vapor travels up a distillation arm and condenses in the condenser, dripping down into the thimble containing the plant material.
-
Once the liquid level in the thimble reaches the top of a siphon tube, the liquid extract is siphoned back into the distillation flask.
-
This cycle is repeated for an extended period (e.g., 6-8 hours) to ensure complete extraction.[4]
-
The solvent is then evaporated to obtain the crude saponin extract.
Maceration
A simple soaking technique.
Procedure:
-
Powdered plant material (e.g., 30g) is soaked in a sealed container with a specific solvent (e.g., methanol).[5]
-
The container is left at room temperature for several days, with occasional agitation.[6]
-
The mixture is then filtered, and the liquid extract is collected.
-
The solvent is evaporated from the filtrate to yield the crude extract.
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from Tribulus terrestris.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijert.org [ijert.org]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
Assessing the Synergistic Effects of Tribuloside with Other Phytochemicals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of synergistic interactions between phytochemicals holds immense promise for the development of novel and more effective therapeutic agents. Tribuloside, a key bioactive flavonoid derived from Tribulus terrestris, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide provides a comparative assessment of the known effects of this compound and explores the potential for synergistic enhancements when combined with other phytochemicals. While direct experimental studies on the synergistic effects of isolated this compound with other specific phytochemicals are limited, this document synthesizes existing data on Tribulus terrestris extracts and the known mechanisms of this compound to propose potential synergistic combinations and provide a framework for future research.
The therapeutic efficacy of herbal extracts is often attributed to the complex interplay of their various constituents, a concept known as synergy.[4][5] In the context of Tribulus terrestris, evidence suggests that the combined action of its phytochemicals, including saponins, flavonoids (like this compound), and other compounds, results in a greater therapeutic effect than the individual components alone.[6] This guide will delve into the mechanisms of this compound and how they might be potentiated by other phytochemicals.
Comparative Efficacy of this compound: Standalone vs. Potential Synergy
The following table summarizes the known biological activities of this compound and presents a hypothetical comparison of its efficacy when used in isolation versus a potential synergistic combination with other phytochemicals. This comparison is based on the principle that synergistic interactions can lead to enhanced therapeutic outcomes at lower concentrations, potentially reducing side effects.
| Biological Activity | This compound (Standalone) | This compound + Synergistic Phytochemicals (Hypothetical) | Potential Synergistic Mechanisms |
| Anti-inflammatory | Moderate inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[1][2] | Significant reduction in pro-inflammatory markers and modulation of multiple inflammatory pathways. | Multi-target inhibition of inflammatory mediators (e.g., NF-κB, COX-2) and enhanced antioxidant activity. |
| Antioxidant | Direct radical scavenging activity and modulation of antioxidant enzymes.[7] | Markedly increased cellular antioxidant capacity and protection against oxidative stress-induced damage. | Complementary antioxidant mechanisms (e.g., metal chelation, regeneration of other antioxidants). |
| Cardioprotective | Vasodilatory effects and improvement in endothelial function. | Enhanced protection against ischemia-reperfusion injury and improved cardiac function parameters. | Synergistic effects on nitric oxide production, reduction of oxidative stress, and anti-inflammatory actions in the cardiovascular system. |
| Neuroprotective | Protection against neuronal apoptosis and oxidative stress. | Improved cognitive function in neurodegenerative models and significant reduction in neuroinflammation. | Multi-faceted approach targeting excitotoxicity, protein aggregation, and neuronal inflammation. |
Experimental Protocols for Assessing Synergism
To validate the potential synergistic effects of this compound with other phytochemicals, rigorous experimental designs are essential. Below are detailed methodologies for key experiments.
1. In Vitro Anti-inflammatory Synergy Assay
-
Objective: To determine the synergistic anti-inflammatory effects of this compound and a selected phytochemical (e.g., Curcumin) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Methodology:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Pre-treat cells for 2 hours with varying concentrations of this compound alone, the selected phytochemical alone, and in combination at different ratios (e.g., 1:1, 1:2, 2:1).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.
-
Assess the expression of iNOS and COX-2 proteins via Western blotting.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
2. In Vivo Antioxidant Synergy Assay
-
Objective: To evaluate the synergistic antioxidant effects of this compound and another phytochemical (e.g., Quercetin) in a rodent model of oxidative stress.
-
Methodology:
-
Induce oxidative stress in male Wistar rats using a single intraperitoneal injection of carbon tetrachloride (CCl4).
-
Treat different groups of rats with this compound alone, the selected phytochemical alone, and their combination for a specified period.
-
Collect blood and liver tissue samples at the end of the treatment period.
-
Measure the levels of oxidative stress markers in serum and liver homogenates, including malondialdehyde (MDA), reduced glutathione (GSH), and the activities of superoxide dismutase (SOD) and catalase (CAT).
-
Perform histopathological examination of the liver tissue to assess cellular damage.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the synergistic effects of this compound is crucial for targeted drug development. The following diagrams illustrate a key signaling pathway modulated by this compound and a general workflow for screening synergistic phytochemical combinations.
Caption: Proposed mechanism of synergistic anti-inflammatory action on the NF-κB signaling pathway.
Caption: Experimental workflow for identifying and validating synergistic phytochemical combinations with this compound.
References
- 1. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of phytochemicals | nuevo [nuevo-group.com]
- 5. ijisrt.com [ijisrt.com]
- 6. mdpi.com [mdpi.com]
- 7. Promising phytopharmacology, nutritional potential, health benefits, and traditional usage of Tribulus terrestris L. herb - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tribuloside Content in Commercial Herbal Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of tribuloside and related steroidal saponins in various commercial herbal supplements derived from Tribulus terrestris. The data presented is based on available public information and scientific publications. Significant variation in the content of active compounds in these supplements is common, underscoring the importance of standardized analytical methods for quality control.
Quantitative Data on Saponin Content
The primary bioactive compounds in Tribulus terrestris supplements are steroidal saponins, with protodioscin and this compound being of significant interest. The concentration of these compounds can differ widely based on the geographical origin of the plant, the part of the plant used for extraction, and the manufacturing process.[1][2] Below is a summary of reported saponin content in various commercial supplements. It is important to note that "total saponins" can be a broad definition, while "furostanol saponins as protodioscin" is a more specific and often preferred measure of potency.
| Commercial Supplement Brand | Reported Saponin Content | Method of Analysis/Source |
| VemoHerb Bulgarian Tribulus | 34.8% (Furostanol saponins as protodioscin) | Independent Laboratory Report |
| Supplement Brand A | 8.0% (Furostanol saponins as protodioscin) | Independent Laboratory Report |
| Supplement Brand B | < 8.0% (Furostanol saponins as protodioscin) | Independent Laboratory Report |
| Supplement Brand C | ~1.0% (Furostanol saponins as protodioscin) | Independent Laboratory Report |
| Commercial Tablets | 0.38% (Protodioscin) | HPLC-DAD[3][4] |
| Unnamed Commercial Products | 0.17% to 6.49% (Protodioscin) | HPLC-ELSD[1][5] |
| Unnamed Commercial Sample 1 | 44.2% (Protodioscin) | LC-MS/MS[6] |
| Unnamed Commercial Sample 2 | 0.37% (Protodioscin) | LC-MS/MS[6] |
| Unnamed Commercial Samples 3, 4, 5 | Not Detected (Protodioscin) | LC-MS/MS[6] |
Disclaimer: The data for VemoHerb and supplement brands A, B, and C are sourced from a report provided by VemoHerb. Independent verification is recommended. The unnamed commercial products represent a range found in scientific literature, and the specific brands were not disclosed in the cited studies.
Experimental Protocols
Accurate quantification of this compound and other saponins in complex herbal matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the determination of steroidal saponins which lack a strong UV chromophore.[1][5]
-
Sample Preparation:
-
Finely powder the herbal supplement.
-
Extract a known quantity of the powder with 90% aqueous methanol using sonication for approximately 60 minutes.[7]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Quantification:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound and protodioscin.[8][9][10]
-
Sample Preparation:
-
Accurately weigh the powdered supplement material.
-
Perform an ultrasound-assisted extraction with a suitable solvent such as 50% aqueous acetonitrile.[11]
-
The extract is then filtered, and if necessary, diluted with the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile.[8][9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used.[8][9][10]
-
Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte of interest (e.g., protodioscin).[8][9][10]
-
Validation Parameters:
-
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy according to ICH guidelines. A typical linear range for protodioscin is 0.5-15.0 µg/mL.[9]
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in herbal supplements.
Signaling Pathway
This compound has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of this compound on the TNF signaling pathway, which is crucial in the inflammatory response.[12]
References
- 1. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT AND VALIDATION OF AN LC-MS/MS METHOD FOR PROTODIOSCIN IDENTIFICATION AND QUANTIFICATION IN HERBAL SUPPLEMENTS WITH TRIBULUS TERRESTRIS L. | ABM [abmj.ro]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. scispace.com [scispace.com]
- 12. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Tribuloside: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of genetic approaches to validate the molecular targets of Tribuloside, a flavonoid with demonstrated anti-inflammatory, antioxidant, and potential anticancer properties. While computational methods like network pharmacology and molecular docking have predicted several key protein targets, rigorous experimental validation is crucial for advancing this compound in the drug development pipeline. This document compares the utility of various genetic techniques and provides standardized protocols for their implementation.
Recent studies have identified Interleukin-6 (IL-6), B-cell lymphoma 2 (Bcl-2), Tumor Necrosis Factor (TNF), Signal Transducer and Activator of Transcription 3 (STAT3), Interleukin-1β (IL-1β), and Mitogen-Activated Protein Kinase 3 (MAPK3) as potential molecular targets of this compound, primarily implicated in its therapeutic effects against acute lung injury.[1][2] The PI3K-Akt and TNF signaling pathways appear to be central to its mechanism of action.[1][2] Furthermore, this compound has been identified as an inhibitor of phosphodiesterase 4 (PDE4).[3]
Comparison of Genetic Target Validation Approaches
Validating a drug's molecular target is essential to confirm its mechanism of action and to identify potential on- and off-target effects. Genetic methods offer precise tools to modulate the expression of a target protein, thereby allowing researchers to assess how this modulation affects the drug's efficacy. The three primary genetic approaches for target validation are CRISPR/Cas9-mediated gene editing, RNA interference (RNAi) using small interfering RNA (siRNA), and short hairpin RNA (shRNA).
| Technique | Mechanism | Pros | Cons | Typical Time to Result |
| CRISPR/Cas9 | Permanent gene knockout or modification at the genomic DNA level. | - Complete loss of protein function.- Stable, heritable modification.- High specificity.[4] | - Potential for off-target effects.- More complex and time-consuming to establish cell lines.- Can be lethal if the target gene is essential. | 4-8 weeks for cell line generation and validation. |
| siRNA | Transient knockdown of mRNA, leading to reduced protein expression.[5] | - Rapid and relatively inexpensive.- High-throughput screening is feasible.- Does not require genomic integration.[6] | - Transient effect (24-72 hours).- Incomplete knockdown is common.- Potential for off-target effects and induction of immune responses.[7] | 24-72 hours for knockdown and analysis. |
| shRNA | Stable and long-term knockdown of mRNA through viral vector delivery and integration into the host genome.[1][3] | - Stable and heritable gene silencing.- Suitable for long-term studies and in vivo models.- Can be used to create stable knockdown cell lines.[8] | - Potential for off-target effects.- Requires viral vector handling and safety precautions.- Insertion site variability can influence expression. | 2-4 weeks for stable cell line generation and validation. |
Experimental Protocols for Target Validation
Here, we provide detailed methodologies for the key genetic validation experiments.
CRISPR/Cas9-Mediated Gene Knockout
This protocol describes the generation of a stable knockout cell line for a target gene (e.g., IL6).
Materials:
-
Human lung epithelial cells (e.g., A549)
-
Lentiviral vectors co-expressing Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest.
-
Control lentiviral vector with a non-targeting gRNA.
-
Puromycin for selection.
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing.
-
Antibodies for Western blotting.
Procedure:
-
Cell Seeding: Plate A549 cells in a 6-well plate at a density that ensures 70-80% confluency on the day of transduction.
-
Lentiviral Transduction: Transduce the cells with lentiviral particles containing the Cas9/gRNA construct or the non-targeting control. Use a multiplicity of infection (MOI) optimized for your cell line.
-
Selection: 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.
-
Clonal Isolation: After 7-10 days of selection, isolate single cell-derived colonies and expand them.
-
Validation of Knockout:
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Perform PCR to amplify the target region and use Sanger sequencing to confirm the presence of insertions or deletions (indels).[9][10]
-
Western Blotting: Lyse the cells and perform Western blotting to confirm the absence of the target protein.[10]
-
siRNA-Mediated Gene Knockdown
This protocol outlines the transient knockdown of a target gene (e.g., STAT3) using siRNA.
Materials:
-
Human macrophages (e.g., THP-1, differentiated with PMA)
-
siRNA duplexes targeting the gene of interest and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
Antibodies for Western blotting.
Procedure:
-
Cell Seeding: Plate differentiated THP-1 cells in a 12-well plate to achieve 60-80% confluency at the time of transfection.[11]
-
Transfection Complex Preparation:
-
In one tube, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the two solutions and incubate at room temperature for 15-20 minutes.[5]
-
-
Transfection: Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Validation of Knockdown:
-
qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the mRNA level of the target gene.
-
Western Blotting: Lyse the cells and perform Western blotting to confirm the reduction in the target protein level.
-
shRNA-Mediated Stable Gene Knockdown
This protocol details the creation of a stable knockdown cell line for a target gene (e.g., MAPK3) using lentiviral-delivered shRNA.
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Lentiviral particles containing shRNA targeting the gene of interest and a non-targeting control shRNA.
-
Hexadimethrine bromide (Polybrene).
-
Puromycin for selection.
-
Reagents for RNA extraction and qRT-PCR.
-
Antibodies for Western blotting.
Procedure:
-
Cell Seeding: Plate HUVECs in a 6-well plate to be 70-80% confluent at the time of transduction.[1]
-
Lentiviral Transduction: Add the lentiviral particles and Polybrene to the cells and incubate overnight.[3]
-
Selection: 24 hours post-transduction, replace the medium with fresh medium containing puromycin.
-
Expansion of Stable Pool: Continue selection for 3-5 days, then expand the surviving cells to create a stable knockdown cell pool.
-
Validation of Knockdown:
-
qRT-PCR: Quantify the target gene's mRNA level in the stable cell pool.
-
Western Blotting: Confirm the reduction of the target protein in the stable cell pool.
-
Hypothetical Experimental Data and Visualization
To illustrate the expected outcomes of these validation studies, the following tables present hypothetical data from experiments investigating the effect of this compound on cells with and without the target proteins.
Table 1: Effect of this compound on IL-6 Production in Wild-Type and IL6 Knockout (KO) A549 Cells
| Cell Line | Treatment | IL-6 Concentration (pg/mL) |
| Wild-Type | Vehicle | 1500 ± 120 |
| Wild-Type | This compound (10 µM) | 450 ± 50 |
| IL6 KO | Vehicle | < 10 |
| IL6 KO | This compound (10 µM) | < 10 |
This hypothetical data suggests that the anti-inflammatory effect of this compound, measured by IL-6 reduction, is dependent on the presence of the IL-6 protein.
Table 2: Effect of this compound on Apoptosis in Control and BCL2 Knockdown (KD) HeLa Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| Control shRNA | Vehicle | 5 ± 1 |
| Control shRNA | This compound (20 µM) | 25 ± 3 |
| BCL2 shRNA | Vehicle | 15 ± 2 |
| BCL2 shRNA | This compound (20 µM) | 28 ± 4 |
This hypothetical data indicates that the pro-apoptotic effect of this compound is at least partially independent of Bcl-2, as its effect is still observed in Bcl-2 knockdown cells.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows for target validation.
Caption: Putative signaling pathways modulated by this compound.
Caption: Experimental workflow for genetic target validation.
By employing these rigorous genetic validation strategies, researchers can definitively establish the molecular targets of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound: Mechanisms and Efficacy in Treating Acute Lung Injury Revealed by Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 4. biocompare.com [biocompare.com]
- 5. genscript.com [genscript.com]
- 6. siRNA-mediated antitumorigenesis for drug target validation and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of interleukins IL-6 and IL-8 by siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. genemedi.net [genemedi.net]
- 10. How to Validate a CRISPR Knockout [biognosys.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
The Metabolic Maze: A Comparative Guide to Cellular Reprogramming by Tribuloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profile of cells treated with Tribuloside. Drawing from existing literature on the compound's mechanism of action and its influence on key signaling pathways, we present a hypothesized metabolic landscape. This is supported by established experimental protocols for cellular metabolic profiling, offering a framework for empirical validation.
Abstract
This compound, a naturally occurring flavonoid, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects. Recent studies have elucidated its mechanism of action, revealing its ability to modulate critical cellular signaling pathways such as the PDE/cAMP/PKA, PI3K-AKT, and MAPK pathways. These pathways are central regulators of cellular metabolism. This guide synthesizes the known effects of this compound on these signaling cascades to project a comparative metabolic profile of treated cells versus untreated or alternatively treated cells. We hypothesize that this compound induces a distinct metabolic phenotype characterized by shifts in glucose, lipid, and amino acid metabolism, and present this information in a comparative format with supporting experimental designs for validation.
Hypothesized Comparative Metabolic Profile
Based on the known signaling pathways modulated by this compound, a distinct metabolic signature in treated cells is anticipated. This compound inhibits phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] Furthermore, it has been shown to influence the PI3K-AKT and MAPK signaling cascades.[2] These pathways are master regulators of cellular metabolism, and their modulation by this compound likely results in significant metabolic reprogramming.[3][4][5]
The following table summarizes the hypothesized changes in key metabolic pathways and metabolite levels in cells treated with this compound compared to a control (untreated cells). The "Alternative Treatment" column is included as a template for comparison with other compounds of interest. The data presented here is illustrative and would require experimental validation using the protocols outlined in the subsequent sections.
Table 1: Hypothesized Comparative Metabolic Profile of this compound-Treated Cells
| Metabolic Pathway | Key Metabolite | Control (Untreated) | This compound Treated | Alternative Treatment |
| Glycolysis | Glucose Uptake | Baseline | Increased | Variable |
| Lactate Production | Baseline | Increased (Warburg-like effect) | Variable | |
| Pyruvate | Baseline | Decreased (shunted to lactate) | Variable | |
| Pentose Phosphate Pathway (PPP) | Ribose-5-phosphate | Baseline | Increased | Variable |
| NADPH | Baseline | Increased | Variable | |
| Tricarboxylic Acid (TCA) Cycle | Citrate | Baseline | Decreased | Variable |
| α-Ketoglutarate | Baseline | Decreased | Variable | |
| Glycogen Metabolism | Glycogen | Baseline | Decreased (Glycogenolysis) | Variable |
| Lipid Metabolism | Fatty Acid Synthesis | Baseline | Decreased | Variable |
| Fatty Acid Oxidation | Baseline | Increased | Variable | |
| Cholesterol | Baseline | Decreased | Variable | |
| Amino Acid Metabolism | Glutamine Uptake | Baseline | Increased | Variable |
| Glutamate | Baseline | Increased | Variable | |
| Serine | Baseline | Increased | Variable | |
| Glycine | Baseline | Increased | Variable |
Signaling Pathways and Metabolic Interplay
The metabolic shifts hypothesized in Table 1 are downstream consequences of this compound's impact on key signaling pathways. The following diagrams illustrate these connections.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. cusabio.com [cusabio.com]
A Side-by-Side Analysis of the Antioxidant Potential of Tribuloside and Vitamin C
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents to combat oxidative stress-related pathologies, both natural and synthetic compounds are under intense investigation. This guide provides a detailed, side-by-side analysis of the antioxidant potential of Tribuloside, a key bioactive saponin from Tribulus terrestris, and Vitamin C (Ascorbic acid), a well-established antioxidant standard. This comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting available experimental data, outlining detailed methodologies, and visualizing the underlying signaling pathways.
Quantitative Antioxidant Activity: A Comparative Overview
Direct quantitative antioxidant data for pure, isolated this compound is limited in publicly available literature. The majority of studies focus on the antioxidant capacity of crude extracts or saponin-rich fractions of Tribulus terrestris. For the purpose of this comparison, we present the available data for these extracts alongside the well-documented values for Vitamin C. It is crucial to note that the activity of extracts may not be solely attributable to this compound.
| Antioxidant Assay | Test Substance | IC50 / Activity | Reference |
| DPPH Radical Scavenging | Methanol Extract of Tribulus terrestris | IC50: 71.4 µg/mL | [1] |
| Saponin-rich Extract of Tribulus terrestris | 54.45% inhibition at 50 µg/mL | [2][3] | |
| Vitamin C (Ascorbic Acid) | IC50: ~5 - 10 µg/mL | [This is a commonly cited range in scientific literature] | |
| ABTS Radical Scavenging | Ethanol Extract of Tribulus terrestris | IC50: 22.41 mg/mL* | [This value from a single study appears exceptionally high and may be an anomaly or a misprint] |
| Vitamin C (Ascorbic Acid) | IC50: ~5 - 15 µg/mL | [This is a commonly cited range in scientific literature] |
*It is important to exercise caution with this value as it deviates significantly from typical antioxidant activities reported in µg/mL.
Experimental Protocols
To ensure reproducibility and standardization in antioxidant research, detailed experimental protocols are essential. Below are the methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of the test compound (this compound or Vitamin C) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by reactive oxygen species (ROS).
Procedure:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a 96-well microplate until they reach confluence.
-
Loading with Probe and Antioxidant: The cells are washed and then incubated with the DCFH-DA probe and the test compound (this compound or Vitamin C) or a control.
-
Induction of Oxidative Stress: After incubation, the cells are washed to remove the excess probe and compound. A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.
-
Calculation of CAA: The antioxidant capacity is quantified by calculating the area under the fluorescence curve. A lower area indicates higher antioxidant activity. The results are often expressed as quercetin equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of both this compound and Vitamin C are mediated through complex signaling pathways. Understanding these mechanisms is crucial for their potential therapeutic applications.
Vitamin C: A Multifaceted Antioxidant
Vitamin C's antioxidant activity is well-characterized and occurs through multiple mechanisms. It can directly scavenge a wide variety of reactive oxygen and nitrogen species. Furthermore, it can regenerate other antioxidants, such as Vitamin E, from their radical forms. A key aspect of its cellular antioxidant effect involves the modulation of the Keap1-Nrf2 signaling pathway.
Caption: Vitamin C's antioxidant signaling pathway.
This compound: Emerging Evidence for Nrf2 Activation
While the specific signaling pathways of pure this compound are still under investigation, studies on saponin extracts from Tribulus terrestris suggest a potential role in activating the PI3K/Akt-Nrf2 pathway. This pathway is a critical regulator of cellular defense against oxidative stress. Activation of Akt can lead to the phosphorylation and subsequent inactivation of GSK-3β, which in turn prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate antioxidant gene expression.
Caption: Proposed antioxidant signaling pathway for this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant potential of a test compound.
Caption: General workflow for antioxidant potential assessment.
Conclusion and Future Directions
This comparative guide highlights the well-established, potent antioxidant activity of Vitamin C and the emerging antioxidant potential of this compound. While Vitamin C's mechanisms are extensively documented, the precise quantitative antioxidant capacity and the specific signaling pathways of pure this compound require further elucidation. The available data, primarily from Tribulus terrestris extracts, suggests that its constituent saponins, including this compound, contribute significantly to its antioxidant effects, potentially through the activation of the PI3K/Akt-Nrf2 pathway.
For drug development professionals and researchers, these findings underscore the therapeutic potential of both compounds. Future research should focus on:
-
Isolation and purification of this compound to determine its specific antioxidant activity (IC50 values) in various in vitro assays.
-
Conducting Cellular Antioxidant Activity (CAA) assays on pure this compound to assess its bioavailability and efficacy in a cellular context.
-
Further investigation into the molecular mechanisms of this compound's antioxidant action, confirming its role in the PI3K/Akt-Nrf2 pathway and exploring other potential targets.
A deeper understanding of this compound's antioxidant profile will be instrumental in evaluating its potential as a novel therapeutic agent for diseases associated with oxidative stress.
References
- 1. Bioactive Compounds, Antioxidant, Anti-Inflammatory, Anti-Cancer, and Toxicity Assessment of Tribulus terrestris—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proceedings.science [proceedings.science]
- 3. Antiglycation and antitumoral activity of Tribulus terrestris dry extract - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Safety Profile of Tribuloside: A Comparative Analysis with Other Saponins
For researchers, scientists, and drug development professionals, understanding the safety and toxicity of novel compounds is paramount. This guide provides a comprehensive evaluation of Tribuloside, a key bioactive constituent of Tribulus terrestris, in comparison to other well-characterized saponins, namely those from Quillaja saponaria (Quillaja saponins) and the glycoalkaloid Solanine. This analysis is supported by available experimental data on acute toxicity, hemolytic activity, cytotoxicity, and genotoxicity, alongside detailed experimental protocols and an exploration of the underlying toxicological signaling pathways.
Executive Summary
This compound, a steroidal saponin, is a major component of the medicinal plant Tribulus terrestris. While extracts of this plant have been studied for their toxicological profile, data on isolated this compound remains limited. In contrast, Quillaja saponins and Solanine have been more extensively investigated. This guide synthesizes the available data to provide a comparative safety evaluation.
In general, extracts containing this compound exhibit low acute oral toxicity. However, a lack of specific data on the purified compound necessitates a cautious approach. Quillaja saponins demonstrate significant hemolytic activity and cytotoxicity, which is often linked to their interaction with cell membrane cholesterol. Solanine, a glycoalkaloid found in plants of the nightshade family, is known for its neurotoxic and cytotoxic effects, with established lethal doses in humans.
This guide aims to present a clear, data-driven comparison to aid in the preliminary risk assessment of this compound in a research and drug development context.
Quantitative Toxicity Data Comparison
The following tables summarize the available quantitative data for this compound, Quillaja saponins, and Solanine. It is important to note that data for this compound is primarily derived from extracts of Tribulus terrestris, which may not be representative of the purified compound.
Table 1: Acute Toxicity Data
| Saponin | Test Organism | Route of Administration | LD50 | Citation |
| This compound (in T. terrestris extract) | Rat | Oral | > 2.0 g/kg | [1][2] |
| This compound (in T. terrestris extract) | Mouse | Oral | > 3.0 g/kg | [3] |
| Solanine | Human | Oral | 2-5 mg/kg (toxic dose), 3-6 mg/kg (fatal dose) | [4] |
LD50: Lethal dose for 50% of the test population.
Table 2: Hemolytic Activity
| Saponin | Assay Type | Result | Citation |
| This compound (in T. terrestris extract) | Hemolysis Assay | 11.7% hemolysis (aqueous extract) | [5] |
| Quillaja saponins | Hemolysis Assay | Potent hemolytic activity | [6] |
| Solanine | In vitro | Induces hemolysis of erythrocytes |
Table 3: In Vitro Cytotoxicity on Normal Cell Lines
| Saponin | Cell Line | IC50 | Citation |
| This compound | - | No toxic effects observed on cells in a melanogenesis study | [7][8] |
| Quillaja saponins | MRC-5 (normal lung fibroblasts) | < 50 µg/mL | [9] |
| Quillaja saponins | SHK-1 (salmon head kidney-1) | 14.4 to 20.8 µg/mL | [10] |
| Solanine | L929 (normal fibroblast cells) | - | [11] |
| Solanine | HUVECs (human umbilical vein endothelial cells) | Cytotoxic at lower concentrations than in cancer cell lines | [12] |
IC50: The concentration of a substance that inhibits a biological process by 50%.
Table 4: Genotoxicity
| Saponin | Assay | Result | Citation |
| This compound (in T. terrestris water extract) | Ames Test | Frame shift mutations after metabolic activation | [13] |
| This compound (in T. terrestris methanol/chloroform extracts) | Ames Test, Comet Assay | No genotoxic activity | [13] |
| Solanine | Ames Test | Weakly positive in TA100 with S-9 activation (pooled data negative) | [14] |
| Solanine | Micronucleus Test (in vivo) | Negative | [14] |
Experimental Protocols
For clarity and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Hemolytic Assay (Spectrophotometric Method)
This protocol is a standard method for quantifying the hemolytic activity of saponins.
-
Preparation of Erythrocyte Suspension:
-
Obtain fresh, heparinized human or animal blood.
-
Centrifuge the blood at 1000 x g for 10 minutes to pellet the erythrocytes.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocytes three times with a 10-fold volume of phosphate-buffered saline (PBS, pH 7.4).
-
Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
-
Assay Procedure:
-
Prepare serial dilutions of the saponin sample in PBS.
-
In a 96-well plate, add 100 µL of each saponin dilution to triplicate wells.
-
Add 100 µL of the 2% erythrocyte suspension to each well.
-
For the negative control (0% hemolysis), add 100 µL of PBS to the erythrocyte suspension.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to the erythrocyte suspension.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 800 x g for 10 minutes.
-
Transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the saponin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the saponin dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same solvent concentration used for the saponin) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_treated / Abs_control) * 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the saponin concentration.
-
Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells. The following is a generalized protocol based on OECD Guideline 489.[9][15][16]
-
Cell Preparation:
-
Isolate single cells from the tissue of interest or use cultured cells.
-
Ensure cell viability is high, as determined by a method such as trypan blue exclusion.
-
-
Slide Preparation:
-
Mix the cell suspension with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide.
-
Cover with a coverslip and allow the agarose to solidify on a cold plate.
-
-
Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Damaged DNA (fragments) will migrate faster and form a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).
-
Toxicological Signaling Pathways
Saponins can induce toxicity through various signaling pathways, often culminating in apoptosis (programmed cell death) or necrosis.
Saponin-Induced Apoptosis Pathways
A common mechanism of saponin-induced cytotoxicity involves the disruption of mitochondrial function. This can occur through several pathways:
-
Mitochondrial Membrane Permeabilization: Saponins can directly interact with the mitochondrial membranes, leading to a decrease in the mitochondrial membrane potential (ΔΨm).[14][15][17][18][19] This disruption can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Activation: The release of cytochrome c initiates a cascade of events leading to the activation of caspases, which are proteases that execute the apoptotic program.[20][21][22] Key caspases involved include caspase-9 (initiator caspase) and caspase-3 (executioner caspase).
-
Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating mitochondrial-mediated apoptosis. Some saponins can upregulate Bax and downregulate Bcl-2, promoting apoptosis.
Specific Signaling Pathways
-
This compound: While direct toxicity data is scarce, some studies suggest this compound can influence signaling pathways. One study indicated it does not have toxic effects on cells while acting on the PDE/cAMP/PKA pathway to enhance melanogenesis.[7][8] Another study on Tribulus terrestris extract, which contains this compound, suggested an involvement of sphingolipid metabolism signaling pathways in inducing apoptosis in breast cancer cells.[23] A network pharmacology study predicted that this compound might exert its effects through the PI3K-AKT and MAPK signaling pathways.[18]
-
Quillaja Saponins: The adjuvant effect of Quillaja saponins is linked to the activation of the NLRP3 inflammasome, leading to the release of caspase-1 dependent cytokines.[1][6][24][25][26] This inflammatory response can contribute to their overall biological effects, including potential toxicity at higher concentrations.
-
Solanine: The toxicity of Solanine is well-documented and involves multiple mechanisms. It can induce apoptosis by decreasing the mitochondrial membrane potential and increasing intracellular Ca2+ levels.[4][14][15][17][18][27] Solanine has also been shown to inhibit cholinesterase, an enzyme critical for nerve function.[4][27] Furthermore, it can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways involving JNK and p38 MAPK.[17]
Conclusion
This comparative guide highlights the current understanding of the safety and toxicity of this compound in relation to Quillaja saponins and Solanine. While extracts of Tribulus terrestris appear to have a favorable acute toxicity profile, the lack of robust data on purified this compound is a significant knowledge gap. In contrast, Quillaja saponins and Solanine exhibit more pronounced and well-documented toxicities.
For researchers and drug development professionals, this guide underscores the necessity for comprehensive toxicological evaluation of purified this compound. The provided experimental protocols and insights into toxicological pathways offer a framework for conducting such assessments. Future studies should focus on generating specific quantitative data for this compound to enable a more definitive comparison and to facilitate its safe and effective development for potential therapeutic applications.
References
- 1. Frontiers | Methods of saponin purification from Quillaja sp. for vaccine adjuvant production [frontiersin.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of Solanine on the Membrane Potential of Mitochondria in HepG2 Cells and [Ca^2+]i in the Cells | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. researchgate.net [researchgate.net]
- 6. Quillaja brasiliensis saponin-based nanoparticulate adjuvants are capable of triggering early immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acts on the PDE/cAMP/PKA pathway to enhance melanogenesis, melanocyte dendricity and melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quillaja brasiliensis saponins are less toxic than Quil A and have similar properties when used as an adjuvant for a viral antigen preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saponins from Quillaja saponaria and Quillaja brasiliensis: Particular Chemical Characteristics and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 14. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of solanine on the membrane potential of mitochondria in HepG2 cells and [Ca2+]i in the cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scialert.net [scialert.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Early Activation of Caspases during T Lymphocyte Stimulation Results in Selective Substrate Cleavage in Nonapoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Leaf Saponins of Quillaja brasiliensis as Powerful Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Solanine - Wikipedia [en.wikipedia.org]
Inter-Laboratory Validation of a Quantitative Assay for Tribuloside: A Comparative Guide
This guide provides an objective comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Tribuloside, with a focus on protodioscin as the marker compound, against alternative analytical techniques. The performance data is supported by experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their needs.
Comparative Analysis of Quantitative Assays for this compound (Protodioscin)
The selection of an analytical method for the quantification of this compound is critical for the quality control and standardization of herbal products and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a commonly employed technique. This section compares the performance of a validated HPLC-UV method with HPLC-ELSD (Evaporative Light Scattering Detector) and UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry).
Table 1: Comparison of Performance Characteristics of Analytical Methods for Protodioscin Quantification
| Validation Parameter | HPLC-UV | HPLC-ELSD | UPLC-MS/MS |
| Linearity (R²) | > 0.999[1] | Not explicitly stated | > 0.998[2] |
| Precision (%RSD) | < 2%[3] | Not explicitly stated | < 4.8%[2] |
| Accuracy (% Recovery) | 97.9% - 100%[3] | > 90.5%[2] | Not explicitly stated |
| Limit of Detection (LOD) | 1.9 µg/mL[3] | 10.0 µg/mL[4][5] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 5.9 µg/mL[3] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the primary validated HPLC-UV assay for protodioscin quantification are provided below.
Primary Assay: Validated HPLC-UV Method for Protodioscin
This method is suitable for the quantitative determination of protodioscin in Tribulus terrestris extracts and derived products.
1. Sample Preparation (Ultrasound-Assisted Extraction)
-
Plant Material: Finely powder the dried plant material (leaves and fruits, 1:1 ratio).
-
Extraction:
-
Weigh 1g of the powdered plant material.
-
Add 5.0 mL of 50% aqueous acetonitrile.
-
Perform sonication for 15 minutes.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts.[6]
-
-
Purification (for crude extracts):
-
Concentrate the aqueous acetonitrile extract under vacuum at 70°C to a smaller volume (~50 mL).
-
Perform liquid-liquid extraction with n-butanol (3 x 20 mL).
-
Combine the butanol layers and evaporate to dryness to obtain the crude saponin extract.
-
Dissolve the dried extract in a known volume of 50% aqueous acetonitrile for HPLC analysis.[6]
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Reversed-phase C18 (RP-18) column (e.g., Purospher® RP-18e, 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile (A) and Water (B).
-
Gradient Elution:
-
Start with a linear gradient of 10% to 60% A over 15 minutes.
-
Follow with an isocratic elution at 60% A for 5 minutes.[1]
-
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[7]
3. Calibration
-
Prepare a stock solution of protodioscin standard in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution covering the expected concentration range of the samples.[1]
-
Linearity should be established by plotting the peak area against the concentration.[1]
Visualizing the Inter-Laboratory Validation Workflow
To ensure the robustness and reproducibility of a quantitative assay, an inter-laboratory validation study is essential. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study.
Alternative Methodologies
For enhanced sensitivity and specificity, particularly in complex matrices, alternative methods such as HPLC-ELSD and UPLC-MS are valuable.
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is advantageous for detecting compounds like saponins that lack a strong UV chromophore. The principle involves nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. A described method utilizes a reversed-phase C18 column with a water/acetonitrile gradient.[4][8]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC offers faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns. When coupled with a mass spectrometer, it provides high sensitivity and selectivity, allowing for the definitive identification and quantification of analytes even at trace levels. This technique is particularly powerful for analyzing complex mixtures and for metabolite identification studies.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of both triterpenoid and steroidal saponins in various Yunnan Baiyao preparations using HPLC-UV and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Simultaneous Determination of 5 Flavonoids and 7 Saponins for Quality Control of Traditional Chinese Medicine Preparation Xinnaoshutong Capsule Using HPLC-VWD-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection. | Semantic Scholar [semanticscholar.org]
- 9. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tribuloside: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tribuloside, a flavonoid compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical waste management.
This compound: Chemical and Safety Overview
This compound is a flavonoid glycoside that has been isolated from plants such as Tribulus terrestris. While specific toxicity data for this compound is limited, closely related flavonoid glycosides are known to be harmful if swallowed and are very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound should be handled as a hazardous chemical, and all appropriate safety precautions must be taken.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H26O13 | PubChem[2] |
| Molecular Weight | 594.5 g/mol | PubChem[2] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Soluble in organic solvents such as DMSO, Pyridine, Methanol, Ethanol | N/A |
| Storage | Store at -20°C, protected from light | N/A |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a properly fitted respirator.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid all direct contact with the skin and eyes.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance. The following workflow outlines the necessary steps for its disposal.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol for Waste Handling:
-
Segregation: At the point of generation, segregate this compound waste from other chemical waste streams. Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste (e.g., unused solutions).
-
Containment: Use designated, leak-proof containers made of a material compatible with the waste. For liquid waste, do not fill containers to more than 80% capacity to allow for expansion.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the concentration (if in solution), the date of accumulation, and the name of the principal investigator or responsible party.
-
Storage: Store the sealed waste containers in a designated, secure hazardous waste storage area away from general laboratory traffic. The storage area should have secondary containment to capture any potential leaks.
-
Final Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended method of disposal for flavonoid compounds is high-temperature incineration in a facility equipped with appropriate emission controls[3]. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if dealing with a powder spill.
-
Containment and Cleanup:
-
For solid spills: Carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Place the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.
Environmental and Degradation Considerations
Flavonoid glycosides can be susceptible to thermal degradation, with breakdown occurring at temperatures as low as 45-50°C[4]. This underscores the importance of controlled, high-temperature incineration for complete destruction. The high aquatic toxicity of related compounds necessitates stringent measures to prevent release into the environment[1].
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Decision tree for the disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the scientific community.
References
- 1. Kaempferol 3-O-rutinoside 7-O-glucoside|34336-18-0|MSDS [dcchemicals.com]
- 2. This compound | C30H26O13 | CID 6479298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview | MDPI [mdpi.com]
Personal protective equipment for handling Tribuloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling Tribuloside in a laboratory setting. The following procedures are based on general best practices for handling flavonoid compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound from your supplier for comprehensive safety information.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to ensure the safety of laboratory personnel when handling this compound, which is a flavonoid compound. The following table summarizes the recommended PPE.[1]
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | ANSI Z87.1 or EN 166 |
| Hand Protection | Nitrile gloves | EN 374 |
| Body Protection | Laboratory coat | --- |
| Respiratory Protection | Not generally required for small quantities. Use a NIOSH-approved respirator with a particulate filter (N95 or P100) if handling large quantities of powder or if dust is generated. | NIOSH or CEN approved |
Safe Handling and Operational Plan
Adherence to proper handling procedures is essential to minimize exposure and maintain the integrity of the compound. This compound is a powder and should be handled with care to avoid creating dust.
Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form or preparing solutions.[1]
-
Minimize exposure to air and light to prevent oxidation and degradation of the compound.[1]
-
Weighing and solution preparation should be conducted in an area with subdued light if possible.[1]
-
Avoid direct inhalation of the powder or contact with skin and eyes.[1]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Flush eyes with water as a precaution.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring laboratory and environmental safety.
Storage:
-
For long-term storage, it is recommended to store this compound at -80°C.[3]
-
Store in a tightly sealed container, protected from light.[1][4]
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Contaminated PPE and other disposable materials should be collected in a designated and labeled waste container.
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
